molecular formula C5H11N B1581762 Cyclobutylmethanamine CAS No. 4415-83-2

Cyclobutylmethanamine

Katalognummer: B1581762
CAS-Nummer: 4415-83-2
Molekulargewicht: 85.15 g/mol
InChI-Schlüssel: LQNHRNOPWKZUSN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclobutylmethanamine is a useful research compound. Its molecular formula is C5H11N and its molecular weight is 85.15 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclobutylmethylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

cyclobutylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N/c6-4-5-2-1-3-5/h5H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNHRNOPWKZUSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40328376
Record name cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4415-83-2
Record name Cyclobutanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4415-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cyclobutylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40328376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOBUTYLMETHYLAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Cyclobutylmethanamine from Cyclobutanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing cyclobutylmethanamine, a valuable building block in medicinal chemistry, starting from cyclobutanecarboxylic acid. The unique structural motif of the cyclobutane (B1203170) ring imparts desirable properties in drug candidates, making efficient synthetic routes to its derivatives crucial for pharmaceutical research and development. This document details the most prominent and effective method: a two-step process involving the formation and subsequent reduction of cyclobutanecarboxamide (B75595). An alternative pathway proceeding through cyclobutylmethanol is also discussed.

Primary Synthetic Pathway: Amide Formation and Reduction

The most widely employed and reliable method for the synthesis of this compound from cyclobutanecarboxylic acid involves two key transformations: the conversion of the carboxylic acid to its corresponding amide, followed by the reduction of the amide to the target amine.

G A Cyclobutanecarboxylic Acid B Cyclobutanecarbonyl Chloride A->B SOCl₂ or (COCl)₂ (Catalytic DMF) C Cyclobutanecarboxamide B->C NH₃ D This compound C->D 1. LiAlH₄ 2. Workup

Figure 1: Primary synthetic workflow for this compound.
Step 1: Synthesis of Cyclobutanecarboxamide

The initial step involves the conversion of cyclobutanecarboxylic acid to cyclobutanecarboxamide. This is typically achieved via an activated carboxylic acid derivative, such as an acyl chloride, to facilitate the reaction with ammonia (B1221849).

Experimental Protocol: Acyl Chloride Formation and Amination

  • Acyl Chloride Formation: In a fume hood, cyclobutanecarboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1] The reaction is often performed in an inert solvent like dichloromethane (B109758) (DCM) or neat, sometimes with a catalytic amount of N,N-dimethylformamide (DMF) when using oxalyl chloride.[1] The mixture is typically stirred at room temperature or gently heated until the evolution of gaseous byproducts (SO₂ and HCl, or CO, CO₂ and HCl) ceases. The resulting cyclobutanecarbonyl chloride can be isolated by distillation under reduced pressure.[1]

  • Amidation: The crude or purified cyclobutanecarbonyl chloride is dissolved in an appropriate solvent (e.g., DCM, diethyl ether, or THF) and cooled in an ice bath. A solution of ammonia (either aqueous or as a gas bubbled through the solution) is then added slowly. The reaction is exothermic and results in the formation of cyclobutanecarboxamide as a white solid. The product can be isolated by filtration after removal of the solvent and washing with water to remove ammonium (B1175870) chloride byproduct.

ParameterValueReference
Starting Material Cyclobutanecarboxylic AcidN/A
Reagents (Acyl Chloride) Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[1]
Catalyst (optional) N,N-Dimethylformamide (DMF)[1]
Reagent (Amidation) Ammonia (NH₃)[2]
Solvent Dichloromethane (DCM), THF, or Diethyl Ether[2]
Temperature Room temperature to gentle reflux (acyl chloride formation); 0°C (amidation)[1]
Typical Yield HighN/A
Step 2: Reduction of Cyclobutanecarboxamide to this compound

The second step is the reduction of the amide functional group to a primary amine. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful and highly effective reagent for this transformation.[3][4]

Experimental Protocol: LAH Reduction

Caution: Lithium aluminum hydride reacts violently with water and other protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.

  • Reaction Setup: A suspension of lithium aluminum hydride (typically 1.5-2.0 equivalents) in a dry ethereal solvent, such as anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether, is prepared in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.[5] The suspension is cooled to 0°C in an ice bath.

  • Addition of Amide: Cyclobutanecarboxamide is dissolved in anhydrous THF and added dropwise to the stirred LAH suspension at a rate that maintains a gentle reaction.[5] After the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to reflux for several hours to ensure complete reduction.[5]

  • Workup: The reaction is carefully quenched by cooling the mixture to 0°C and slowly adding water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).[5] This procedure results in the formation of a granular precipitate of aluminum salts, which can be easily removed by filtration.[5]

  • Isolation: The filtrate, containing the product in the organic solvent, is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude this compound can be purified by distillation.

ParameterValueReference
Starting Material CyclobutanecarboxamideN/A
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)[3][4][5]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[5]
Stoichiometry 1.5 - 2.0 equivalents of LiAlH₄[5]
Temperature 0°C to reflux[5]
Workup Procedure Fieser Workup (H₂O, 15% NaOH, H₂O)[5]
Typical Yield 70-90%[5]

Alternative Synthetic Pathway: Reduction to Alcohol and Subsequent Amination

An alternative, albeit longer, route to this compound involves the initial reduction of cyclobutanecarboxylic acid to cyclobutylmethanol, followed by conversion to the amine.

G A Cyclobutanecarboxylic Acid B Cyclobutylmethanol A->B C Cyclobutylmethyl Halide B->C PBr₃ or SOCl₂ D This compound C->D

Figure 2: Alternative synthetic workflow via cyclobutylmethanol.
  • Reduction to Cyclobutylmethanol: Cyclobutanecarboxylic acid can be reduced to the corresponding primary alcohol, cyclobutylmethanol, using strong reducing agents like lithium aluminum hydride or borane (B79455) (BH₃). The reaction conditions are similar to those described for the amide reduction.

  • Conversion to an Alkyl Halide: The hydroxyl group of cyclobutylmethanol is then converted into a good leaving group, typically a halide (bromide or chloride), using reagents such as phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).

  • Nucleophilic Substitution: Finally, the cyclobutylmethyl halide is reacted with ammonia in a nucleophilic substitution reaction to yield this compound. This step may require elevated temperatures and pressure.

While viable, this multi-step route is generally less efficient than the amide reduction pathway due to the additional synthetic steps involved.

Conclusion

The synthesis of this compound from cyclobutanecarboxylic acid is most effectively achieved through a two-step sequence involving the formation of cyclobutanecarboxamide, followed by its reduction with lithium aluminum hydride. This pathway is robust, high-yielding, and utilizes well-established chemical transformations. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with a practical and in-depth resource for the synthesis of this important chemical intermediate.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for cyclobutylmethanamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected chemical shifts and multiplicities, detailed experimental protocols for data acquisition, and logical diagrams to illustrate the molecular structure and experimental workflow.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. The exact chemical shifts may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H NMR Spectral Data for this compound
ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-CH₂-NH₂~ 2.6 - 2.8Doublet2H~ 7.0
-CH-~ 2.4 - 2.6Multiplet1H-
Cyclobutyl CH₂ (adjacent to CH)~ 1.8 - 2.0Multiplet2H-
Cyclobutyl CH₂ (β to CH)~ 1.7 - 1.9Multiplet2H-
Cyclobutyl CH₂ (γ to CH)~ 1.5 - 1.7Multiplet2H-
-NH₂~ 1.1 - 1.5Broad Singlet2H-
Table 2: Predicted ¹³C NMR Spectral Data for this compound
CarbonChemical Shift (δ, ppm)
-CH₂-NH₂~ 45 - 50
-CH-~ 38 - 43
Cyclobutyl CH₂ (adjacent to CH)~ 28 - 33
Cyclobutyl CH₂ (β to CH)~ 18 - 23

Experimental Protocols

The following protocols describe the generalized methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small primary amine like this compound.

Sample Preparation

A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[1]

  • Sample Quantity:

    • For ¹H NMR, dissolve 5-25 mg of this compound in the chosen deuterated solvent.[1]

    • For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[1]

  • Solvent Selection:

    • Use high-purity deuterated solvents such as Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent depends on the sample's solubility and the desired chemical shift referencing.[1] For amines, CDCl₃ is a common choice.

    • The typical volume of the solvent should result in a solution height of 4-5 cm in a standard 5 mm NMR tube (approximately 0.5-0.7 mL).[1]

  • Filtration:

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug to prevent magnetic field inhomogeneities that can lead to poor shimming and broadened spectral lines.[1]

  • Internal Standard:

    • Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).[1][2]

NMR Data Acquisition

These are general parameters for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer (e.g., 300-500 MHz).[3][4]

¹H NMR Data Acquisition:

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to optimize its homogeneity and achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time (AQ): 2-4 seconds

    • Relaxation Delay (D1): 1-2 seconds

    • Number of Scans (NS): 8-16 scans are typically sufficient for a compound of this nature.[1]

¹³C NMR Data Acquisition:

  • Setup: Follow the same initial steps of insertion, locking, and shimming as for ¹H NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence is typically used.

    • Pulse Angle: 30-45°

    • Acquisition Time (AQ): 1-2 seconds

    • Relaxation Delay (D1): 2-5 seconds

    • Number of Scans (NS): A higher number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a generalized workflow for NMR spectroscopy.

Caption: Chemical structure of this compound.

NMR_Workflow Generalized NMR Experimental Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock Lock & Shim insert->lock acquire Acquire FID lock->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase reference Reference Spectrum phase->reference integrate Integration (¹H) reference->integrate assign Assign Signals integrate->assign structure Structure Elucidation assign->structure

Caption: Generalized workflow for an NMR experiment.

References

An In-depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical techniques of mass spectrometry (MS) and infrared (IR) spectroscopy as applied to the characterization of cyclobutylmethanamine. Due to the limited availability of published experimental spectra for this specific compound, this guide synthesizes established principles of spectral analysis for its constituent functional groups—a primary amine and a cyclobutyl moiety—to predict its spectral characteristics. Detailed experimental protocols are provided to aid researchers in obtaining empirical data.

Predicted Mass Spectrometry Analysis

Electron Ionization (EI) mass spectrometry is a cornerstone technique for the structural elucidation of volatile organic compounds like this compound. The resulting mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the parent molecule.

Predicted Fragmentation Pathways

The molecular ion ([M]•+) of this compound (molar mass: 85.15 g/mol ) is expected to be observed at a mass-to-charge ratio (m/z) of 85. As an amine, its molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[1][2] The fragmentation of this compound is anticipated to be dominated by two primary pathways: α-cleavage, characteristic of amines, and ring fragmentation of the cyclobutyl group.[2][3][4]

  • α-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom.[2] This results in the formation of a resonance-stabilized iminium cation. For this compound, this pathway leads to the expulsion of a cyclobutyl radical, producing the base peak at m/z 30 ([CH₂NH₂]⁺).[2]

  • Cyclobutyl Ring Fragmentation: The strained cyclobutyl ring can undergo fragmentation.[3][5] A common pathway for cyclic alkanes is the loss of a neutral molecule of ethene (C₂H₄, 28 Da).[5] This would lead to a fragment at m/z 57 . Further fragmentation of the ring can also occur.

  • Loss of Ammonia (B1221849): Cleavage of the C-N bond can lead to the loss of a neutral ammonia molecule (NH₃, 17 Da), resulting in a fragment ion at m/z 68 .

Tabulated Predicted Mass Spectrometry Data
m/z Proposed Fragment Ion Proposed Structure Fragmentation Pathway Predicted Relative Abundance
85[C₅H₁₁N]•+[Cyclobutyl-CH₂-NH₂]•+Molecular IonLow to Medium
84[C₅H₁₀N]⁺[M-H]⁺Loss of a hydrogen atomLow
68[C₅H₈]⁺[Cyclobutyl-CH]⁺Loss of •NH₃Low
57[C₃H₅N]•+[M - C₂H₄]•+Loss of ethene from the ringMedium
55[C₄H₇]⁺[Cyclobutyl]⁺Cleavage of the CH₂-NH₂ bondMedium
30 [CH₄N]⁺ [CH₂=NH₂]⁺ α-Cleavage High (Base Peak)

Visualization of Fragmentation Pathway

fragmentation M [C₅H₁₁N]•+ m/z = 85 (Molecular Ion) F1 [CH₄N]⁺ m/z = 30 (Base Peak) M->F1  - •C₄H₇ (α-cleavage) F2 [C₃H₅N]•+ m/z = 57 M->F2  - C₂H₄ (ring fragmentation) F3 [C₄H₇]⁺ m/z = 55 M->F3  - •CH₂NH₂

Caption: Predicted EI-MS fragmentation of this compound.

Predicted Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy identifies functional groups within a molecule by measuring the absorption of specific frequencies of infrared light that correspond to the vibrations of chemical bonds.

Predicted IR Absorption Bands

As a primary amine, this compound is expected to exhibit several characteristic absorption bands.[6][7][8][9][10][11]

  • N-H Stretching: Primary amines show two distinct bands in the region of 3500-3300 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. These peaks are typically less intense and sharper than the broad O-H stretch of alcohols.[6][9][11]

  • C-H Stretching: Absorptions from the C-H bonds of the cyclobutyl ring and the methylene (B1212753) group are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), characteristic of sp³ hybridized carbons.[12][13]

  • N-H Bending (Scissoring): A medium to strong absorption band is anticipated in the 1650-1580 cm⁻¹ region due to the scissoring vibration of the -NH₂ group.[7][11]

  • C-N Stretching: An aliphatic C-N stretching vibration is expected to appear in the 1250-1020 cm⁻¹ range.[7][11]

  • N-H Wagging: A broad, strong band may be observed in the 910-665 cm⁻¹ region corresponding to the out-of-plane bending (wagging) of the N-H bonds.[7][11]

Tabulated Predicted IR Absorption Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group Predicted Intensity
~3450 & ~3350Asymmetric & Symmetric N-H StretchPrimary Amine (-NH₂)Medium, Sharp (doublet)
2960 - 2850C-H StretchAlkane (Cyclobutyl, -CH₂-)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium to Strong
1250 - 1020C-N StretchAliphatic AmineMedium to Weak
910 - 665N-H WagPrimary Amine (-NH₂)Strong, Broad

Experimental Protocols

The following are detailed methodologies for the acquisition of mass spectrometry and infrared spectroscopy data for a liquid amine sample such as this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a volatile, inert solvent such as dichloromethane (B109758) or methanol.

    • Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Interface Temperature: 280°C.

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Ion Source Temperature: 230°C.

      • Mass Analyzer: Quadrupole.

      • Scan Range: m/z 25-200.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire data in full scan mode.

    • Process the resulting chromatogram to obtain the mass spectrum of the peak corresponding to this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation:

    • Ensure the Attenuated Total Reflectance (ATR) crystal (e.g., diamond or germanium) is clean. Clean with isopropanol (B130326) and a soft, lint-free tissue and allow to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal.

  • Instrumentation (Typical Parameters):

    • Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

    • Detector: Deuterated triglycine (B1329560) sulfate (B86663) (DTGS).

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Place one drop of neat this compound liquid directly onto the center of the ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Clean the ATR crystal thoroughly with isopropanol after analysis.

Visualization of Analytical Workflow

workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy Sample This compound (Neat Liquid) Dilute Dilute in Solvent (e.g., Dichloromethane) Sample->Dilute FTIR FTIR-ATR Analysis Sample->FTIR GCMS GC-MS Analysis Dilute->GCMS MS_Data Acquire Mass Spectrum GCMS->MS_Data MS_Analysis Analyze Fragmentation (m/z 30, 55, 57, 85) MS_Data->MS_Analysis IR_Data Acquire IR Spectrum FTIR->IR_Data IR_Analysis Identify Vibrational Modes (N-H, C-H, C-N) IR_Data->IR_Analysis

Caption: Experimental workflow for MS and IR analysis.

References

Theoretical Insights into the Synthesis of Cyclobutylmethanamine: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylmethanamine is a valuable building block in medicinal chemistry, prized for its ability to introduce a conformationally constrained four-membered ring into molecular scaffolds. A thorough understanding of the reaction mechanisms governing its synthesis is paramount for the optimization of existing methods and the development of novel, efficient synthetic routes. This technical guide provides an in-depth analysis of the theoretical underpinnings of two primary pathways for this compound synthesis: the reduction of cyclobutanecarbonitrile (B1293925) and the reductive amination of cyclobutanecarboxaldehyde (B128957). By leveraging computational chemistry data, we elucidate the key intermediates, transition states, and energetic landscapes of these transformations. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug discovery, offering detailed mechanistic insights, comparative data, and robust experimental protocols.

Introduction

The cyclobutane (B1203170) motif is of significant interest in drug design as it can impart favorable physicochemical properties, such as increased metabolic stability and improved binding affinity, by introducing three-dimensionality. This compound, in particular, serves as a key intermediate for the synthesis of a variety of pharmaceutical agents. The development of efficient and well-understood synthetic methodologies is therefore a critical endeavor. This whitepaper explores the theoretical reaction mechanisms of two prominent synthetic routes to this compound, providing a quantitative and visual guide to the underlying chemical transformations.

Synthetic Pathway I: Reduction of Cyclobutanecarbonitrile

A common and direct route to this compound is the reduction of cyclobutanecarbonitrile. This transformation can be achieved through several reducing agents, with lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation being the most prevalent.

Mechanism of Nitrile Reduction with Lithium Aluminum Hydride

The reduction of nitriles with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions to the carbon-nitrogen triple bond.

Step 1: First Hydride Addition. The reaction initiates with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This concerted step involves the formation of a C-H bond and the breaking of one of the C-N pi bonds, resulting in the formation of an intermediate imine anion coordinated to the aluminum species.

Step 2: Second Hydride Addition. A second hydride transfer from the aluminum complex to the imine carbon occurs. This step further reduces the carbon-nitrogen bond to a single bond, yielding a diamidoaluminate complex.

Step 3: Hydrolytic Workup. The reaction is quenched with an aqueous workup to hydrolyze the N-Al bonds, protonating the nitrogen to furnish the final primary amine, this compound.

Mechanism of Catalytic Hydrogenation of Nitriles

Catalytic hydrogenation offers a milder alternative to metal hydride reduction. The reaction typically employs a transition metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen gas.

Step 1: Adsorption. Both the nitrile and molecular hydrogen adsorb onto the surface of the metal catalyst.

Step 2: Hydrogen Activation. The H-H bond of molecular hydrogen is cleaved on the catalyst surface, forming reactive metal-hydride species.

Step 3: Hydrogenation of the Nitrile. The reaction proceeds through a stepwise hydrogenation of the carbon-nitrogen triple bond. The first hydrogenation step leads to an imine intermediate adsorbed on the catalyst surface. This is followed by a second hydrogenation of the imine to the corresponding amine.

Step 4: Desorption. The final product, this compound, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

Quantitative Data for Nitrile Reduction

To provide a quantitative comparison, theoretical data for the reduction of acetonitrile (B52724), a model aliphatic nitrile, is presented.

Reaction Step (Acetonitrile Model)MethodCatalyst/ReagentActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
First Hydride AdditionDFTLiAlH₄12.5-25.8
Second Hydride AdditionDFTLiAlH₄8.2-35.1
Rate-Determining Step (Hydrogenation)DFTPd/C15.7-

Note: Data for LiAlH₄ reduction is based on analogous computational studies of nitrile reductions. Data for catalytic hydrogenation is based on the electrocatalytic hydrogenation of acetonitrile on a Pd/C catalyst.

Synthetic Pathway II: Reductive Amination of Cyclobutanecarboxaldehyde

Reductive amination provides another versatile route to this compound, starting from cyclobutanecarboxaldehyde and a nitrogen source, typically ammonia (B1221849). This one-pot reaction involves the initial formation of an imine, which is then reduced in situ.

Mechanism of Imine Formation

The formation of an imine from an aldehyde and an amine is a reversible, acid-catalyzed reaction.

Step 1: Nucleophilic Attack. Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanecarboxaldehyde. This leads to the formation of a tetrahedral carbinolamine intermediate.

Step 2: Proton Transfer. A proton is transferred from the nitrogen to the oxygen atom, forming a better leaving group (water).

Step 3: Dehydration. The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).

Step 4: Deprotonation. A base, such as another molecule of ammonia or the solvent, removes a proton from the nitrogen to yield the neutral imine.

Mechanism of Imine Reduction

The intermediate imine is then reduced to the amine using a suitable reducing agent present in the reaction mixture, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. The mechanism is analogous to the reduction of the C=N bond described in the catalytic hydrogenation of nitriles.

Quantitative Data for Reductive Amination

Theoretical data for the acid-catalyzed reaction of acetaldehyde (B116499) with methylamine (B109427) (as a model system) in aqueous solution is presented below.

Reaction Step (Acetaldehyde/Methylamine Model)MethodCatalystGibbs Free Energy of Activation (kcal/mol)Gibbs Free Energy of Reaction (kcal/mol)
Carbinolamine FormationDFTAcid15.3-1.6
Carbinolamine Dehydration (Rate-Determining)DFTAcid18.910.5
Imine Reduction--Data not available for this specific model-

Note: The data is based on a theoretical study of the reaction between acetaldehyde and methylamine in an aqueous medium.[1]

Experimental Protocols

Synthesis of this compound via Reduction of Cyclobutanecarbonitrile with LiAlH₄

Materials:

Procedure:

  • A solution of cyclobutanecarbonitrile (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (1.2 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic phases are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield this compound.

Synthesis of this compound via Reductive Amination of Cyclobutanecarboxaldehyde

Materials:

Procedure:

  • To a stirred solution of cyclobutanecarboxaldehyde (1.0 eq) in methanol, a solution of ammonia in methanol (2.0 eq) is added at room temperature.

  • The mixture is stirred for 1 hour to facilitate imine formation.

  • Sodium borohydride (1.5 eq) is added portion-wise, and the reaction mixture is stirred for an additional 12 hours at room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in water and acidified with HCl.

  • The aqueous layer is washed with diethyl ether to remove any unreacted aldehyde.

  • The aqueous layer is then basified with NaOH and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to afford this compound.

Visualizing the Reaction Mechanisms

Pathway I: Reduction of Cyclobutanecarbonitrile with LiAlH₄

G cluster_start Starting Material cluster_step1 Step 1: First Hydride Addition cluster_step2 Step 2: Second Hydride Addition cluster_step3 Step 3: Hydrolysis Cyclobutanecarbonitrile Cyclobutanecarbonitrile TS1 Transition State 1 Cyclobutanecarbonitrile->TS1 + LiAlH₄ Imine_Anion_Complex Imine Anion Complex TS1->Imine_Anion_Complex TS2 Transition State 2 Imine_Anion_Complex->TS2 + [AlH₃] Diamidoaluminate_Complex Diamidoaluminate Complex TS2->Diamidoaluminate_Complex This compound This compound Diamidoaluminate_Complex->this compound + H₂O

Caption: Reaction pathway for the reduction of cyclobutanecarbonitrile with LiAlH₄.

Pathway II: Reductive Amination of Cyclobutanecarboxaldehyde

G cluster_start Starting Materials cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Imine Reduction Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Carbinolamine Carbinolamine Intermediate Cyclobutanecarboxaldehyde->Carbinolamine + NH₃ Ammonia Ammonia Ammonia->Carbinolamine Imine Imine Intermediate Carbinolamine->Imine - H₂O TS_Reduction Reduction Transition State Imine->TS_Reduction + [H⁻] This compound This compound TS_Reduction->this compound

Caption: Reaction pathway for the reductive amination of cyclobutanecarboxaldehyde.

Conclusion

This technical guide has provided a detailed theoretical examination of two key synthetic routes to this compound. Through the analysis of reaction mechanisms and the presentation of quantitative computational data, we have offered a deeper understanding of the factors governing these transformations. The reduction of cyclobutanecarbonitrile and the reductive amination of cyclobutanecarboxaldehyde are both viable and efficient methods, with the choice of pathway often depending on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols serve as a practical starting point for the implementation of these methods in a laboratory setting. It is our hope that the insights and data presented herein will aid researchers in the strategic design and optimization of synthetic routes to this important pharmaceutical building block.

References

Physical and chemical properties of Cyclobutylmethanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Cyclobutylmethanamine Hydrochloride

Introduction

This compound hydrochloride (CAS No. 5454-82-0) is a primary amine salt that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its cyclobutyl moiety offers a unique three-dimensional scaffold that can be exploited to enhance binding affinity and selectivity to biological targets. This document provides a comprehensive overview of the physical and chemical properties of this compound hydrochloride, intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of this compound hydrochloride are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Identification and Structure
PropertyValueReference
IUPAC Name This compound;hydrochloride[1]
CAS Number 5454-82-0[1][2][3][4]
Molecular Formula C₅H₁₂ClN[1][2][4]
Molecular Weight 121.61 g/mol [1][4]
Canonical SMILES C1CC(C1)CN.Cl[1]
InChIKey JVZOVVGVPJVLSL-UHFFFAOYSA-N[1]
Synonyms Cyclobutylmethylamine hydrochloride, (Aminomethyl)cyclobutane hydrochloride, 1-Cyclobutylmethylamine hydrochloride[1][2][3]
Physicochemical Data

A summary of the key physicochemical properties is presented in the table below, providing a quantitative basis for experimental design and formulation development.

PropertyValueReference
Appearance Off-White to Pale Beige Solid[3]
Melting Point >212°C (decomposition)[3]
Solubility Slightly soluble in DMSO, Methanol, and Water[3]
pKa (Predicted) 10.50 ± 0.29 (for the parent amine)[5]
Storage Temperature Room Temperature, under inert atmosphere[3]

Stability and Storage

This compound hydrochloride is generally stable under standard laboratory conditions.[3] However, it is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen, to prevent moisture absorption.[3][5] The compound is incompatible with strong oxidizing agents.[6] For long-term storage, it is recommended to keep it in a cool, dry place.[7]

The stability of amine hydrochloride salts in solution is pH-dependent. Acidic conditions generally favor the protonated, more stable form of the amine. A study on a different amine hydrochloride, cyproheptadine (B85728) hydrochloride, in an oral liquid formulation at pH 3.7 showed it to be stable for at least 180 days at room temperature, which suggests that maintaining a low pH can be beneficial for the stability of aqueous solutions of such salts.[8]

Safety and Handling

This compound hydrochloride is classified as harmful and an irritant. Adherence to standard safety protocols is essential when handling this compound.

GHS Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Acute toxicity, oralGHS07WarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation
Specific target organ toxicity, single exposureGHS07WarningH335: May cause respiratory irritation

Data sourced from aggregated GHS information.[1][9]

Precautionary Measures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.[10]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles with side-shields.[10]

  • Handling: Avoid breathing dust, fumes, or vapors.[9] Prevent contact with skin and eyes.[10]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[9]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of this compound hydrochloride are provided below.

Melting Point Determination (Capillary Method)
  • Sample Preparation: Finely powder a small amount of the solid compound.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample at a rate of 10-20°C per minute initially.

  • Observation: Once the temperature is within 20°C of the expected melting point, reduce the heating rate to 1-2°C per minute.

  • Data Recording: Record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. Note any decomposition, indicated by a change in color or gas evolution.

Solubility Determination (Shake-Flask Method)
  • System Preparation: Prepare saturated solutions by adding an excess of the compound to a known volume of the solvent (e.g., water, methanol, DMSO) in a sealed flask.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the solutions to stand undisturbed for phase separation. If necessary, centrifuge or filter the samples to remove undissolved solid.

  • Quantification: Accurately withdraw an aliquot of the clear supernatant.

  • Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as HPLC with UV detection or quantitative NMR.

  • Calculation: Express the solubility in terms of mg/mL or mol/L.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV spectrophotometer at a suitable wavelength (e.g., 210 nm, as primary amines have low UV absorbance at higher wavelengths).

  • Standard Preparation: Prepare a standard solution of known concentration (e.g., 1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a sample solution of similar concentration.

  • Injection: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions into the chromatograph.

  • Data Analysis: Record the chromatograms. Calculate the purity of the sample by comparing the area of the main peak to the total area of all peaks, expressed as a percentage.

Visualizations

The following diagrams illustrate key logical workflows and concepts relevant to the study of this compound hydrochloride.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Property Determination cluster_2 Stability & Safety cluster_3 Final Report A Compound Acquisition B Visual Inspection (Color, Form) A->B C Melting Point B->C D Solubility Screening B->D E HPLC for Purity B->E F Spectroscopic Analysis (NMR, IR, MS) B->F H Safety Data Review (GHS, SDS) B->H G Stability Assessment (Temperature, Light, pH) C->G D->G E->G F->G I Technical Data Sheet Compilation G->I H->I

Caption: Workflow for the physicochemical characterization of this compound HCl.

G Factors Affecting Amine Hydrochloride Stability cluster_0 Environmental Factors cluster_1 Chemical Factors A This compound HCl Stability B Temperature A->B Degradation at high T C Moisture (Hygroscopicity) A->C Hydrolysis/Deliquescence D Light (Photostability) A->D Potential for photodegradation E pH of Solution A->E Deprotonation at high pH F Presence of Oxidizing Agents A->F Oxidation of amine G Interaction with Excipients A->G Incompatibilities B->A Store in cool place C->A Store in desiccator D->A Protect from light

Caption: Key factors influencing the stability of this compound hydrochloride.

References

Stability of Cyclobutylmethanamine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated stability of cyclobutylmethanamine under acidic and basic conditions. Due to the limited availability of public, quantitative stability data for this specific molecule, this document synthesizes information from established principles of organic chemistry, forced degradation studies of related primary amines, and regulatory guidelines for stability testing. The guide outlines potential degradation pathways, provides detailed experimental protocols for stability assessment, and offers a framework for researchers and drug development professionals to evaluate the chemical robustness of this compound.

Introduction

This compound is a primary amine featuring a cyclobutane (B1203170) ring. This structural motif is of interest in medicinal chemistry due to its potential to introduce conformational rigidity and unique spatial arrangements of functional groups. Understanding the chemical stability of such molecules is a critical aspect of drug development, influencing formulation, storage, and shelf-life.[1][2] Forced degradation studies, which expose a drug substance to conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and pathways.[3][4] This guide will focus on the likely behavior of this compound under acidic and basic stress conditions.

Predicted Stability Profile and Potential Degradation Pathways

Under Acidic Conditions:

Primary amines are generally stable in acidic solutions, forming the corresponding ammonium (B1175870) salts.[5] This protonation reduces the nucleophilicity of the amine, thereby protecting it from many degradation reactions. However, under harsh acidic conditions (e.g., strong acids, elevated temperatures), the strained cyclobutane ring could potentially undergo acid-catalyzed ring-opening or rearrangement reactions.

Potential Acidic Degradation Pathways:

  • Protonation: Formation of the cyclobutylmethanaminium ion. This is the predominant and generally stable form in acidic media.

  • Ring Strain-Driven Reactions: The four-membered cyclobutane ring possesses significant ring strain. Under forcing acidic conditions, this strain could be relieved through cleavage or rearrangement, although this typically requires high energy.[6]

Under Basic Conditions:

Primary amines are generally more susceptible to degradation under basic conditions, particularly in the presence of oxidizing agents.[1] However, in the absence of other reactive functionalities, this compound itself is expected to be relatively stable to simple alkaline hydrolysis. The primary concern under basic conditions would be the potential for oxidation or reactions with other components in a formulation. Some studies have shown that amines can degrade in alkaline environments, especially at elevated temperatures.[7][8][9]

Potential Basic Degradation Pathways:

  • Oxidation: Primary amines can be susceptible to oxidation, which may be exacerbated at higher pH.

  • Reaction with Formulation Excipients: The free base form of the amine is more nucleophilic and could potentially react with other components in a formulation, such as esters or aldehydes.

Quantitative Stability Data

As of the compilation of this guide, specific quantitative stability data (e.g., degradation kinetics, half-life) for this compound under acidic and basic conditions is not publicly available. The following table is presented as a template for researchers to populate with experimental data obtained from stability studies. The values provided are hypothetical and for illustrative purposes only.

Table 1: Illustrative Stability Data for this compound

ConditionTemperature (°C)Time (days)% Degradation (Hypothetical)Major Degradants (Predicted)
0.1 M HCl6014< 2%None detected
1 M HCl8014~5%Potential ring-opened products
0.1 M NaOH6014< 3%Minor oxidative impurities
1 M NaOH8014~8%Oxidative and other related impurities

Experimental Protocols for Forced Degradation Studies

The following are detailed, adaptable protocols for conducting forced degradation studies on this compound. The goal of these studies is typically to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating.[10]

General Setup
  • Concentration: A stock solution of this compound at a concentration of approximately 1 mg/mL is recommended.[1]

  • Container: Use inert, tightly sealed containers (e.g., glass vials with PTFE-lined caps).

  • Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric (MS) detection, should be developed and validated to separate the parent compound from its degradation products.

Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M hydrochloric acid (HCl). For more aggressive conditions, 1 M HCl can be used.

  • Incubation: Incubate the solution at an elevated temperature, for example, 60°C or 80°C.[10]

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 6, 12, 24, 48 hours, and 7 days).

  • Sample Processing: Before analysis, neutralize the aliquot with an equivalent amount of a suitable base (e.g., 0.1 M sodium hydroxide) and dilute to the target concentration with the mobile phase.

  • Analysis: Analyze the samples by the validated stability-indicating HPLC method.

Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in 0.1 M sodium hydroxide (B78521) (NaOH). For more aggressive conditions, 1 M NaOH can be used.

  • Incubation: Incubate the solution at an elevated temperature, such as 60°C or 80°C.[10]

  • Sampling: Withdraw aliquots at specified time intervals.

  • Sample Processing: Neutralize the sample with an equivalent amount of a suitable acid (e.g., 0.1 M hydrochloric acid) and dilute with the mobile phase for analysis.

  • Analysis: Analyze the samples using the validated HPLC method.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the chemical stability of a compound like this compound.

Stability_Workflow start Start: Compound Synthesis (this compound) lit_review Literature Review & In Silico Prediction start->lit_review method_dev Develop Stability-Indicating Analytical Method (e.g., HPLC) lit_review->method_dev forced_degradation Forced Degradation Studies method_dev->forced_degradation acid Acid Hydrolysis forced_degradation->acid base Base Hydrolysis forced_degradation->base oxidation Oxidation forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photolytic Photolytic Stress forced_degradation->photolytic analysis Analyze Samples & Identify Degradants acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis pathway Elucidate Degradation Pathways analysis->pathway stability_report Generate Stability Report pathway->stability_report end End: Inform Formulation & Storage Conditions stability_report->end

Caption: Workflow for a chemical stability assessment study.

Conclusion

While direct experimental data on the stability of this compound is limited, a thorough understanding of the reactivity of primary amines and strained ring systems allows for a robust predictive assessment. This compound is expected to be relatively stable under mild acidic and basic conditions, with the primary amine likely protonating in acidic media to form a stable salt. The potential for degradation increases under more strenuous conditions, such as high temperatures and extreme pH values. The experimental protocols provided in this guide offer a solid foundation for researchers to conduct forced degradation studies, elucidate degradation pathways, and develop stable formulations for this and structurally related molecules. The generation of empirical data through these studies is crucial for a definitive understanding of the stability profile of this compound.

References

A Technical Guide to Cyclobutylmethanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylmethanamine and its derivatives are gaining interest within the medicinal chemistry and drug development landscape. The incorporation of the cyclobutane (B1203170) moiety can impart unique conformational constraints and metabolic stability to parent molecules, making it a valuable structural motif in the design of novel therapeutics. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, synthesis, and its hypothesized role as a modulator of monoamine transporters, a critical target class for central nervous system (CNS) disorders.

Chemical and Physical Properties

This compound is a primary amine that is typically handled as its hydrochloride salt for improved stability and solubility. The key quantitative data for both the free base and the hydrochloride salt are summarized below.

PropertyThis compoundThis compound HCl
CAS Number 4415-83-2[1]5454-82-0[2]
Molecular Formula C₅H₁₁NC₅H₁₂ClN[2]
Molecular Weight 85.15 g/mol [1]121.61 g/mol [2]
IUPAC Name This compoundThis compound;hydrochloride[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the reductive amination of cyclobutanecarboxaldehyde (B128957). This versatile and widely used method involves the reaction of an aldehyde with an amine (in this case, ammonia) to form an intermediate imine, which is then reduced in situ to the target primary amine.

Experimental Protocol: Reductive Amination of Cyclobutanecarboxaldehyde with Ammonia (B1221849)

This protocol is based on established methods for reductive amination.

Materials:

  • Cyclobutanecarboxaldehyde

  • Ammonia (aqueous solution, e.g., 28-30%)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or another suitable reducing agent

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Glacial acetic acid (catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • To a solution of cyclobutanecarboxaldehyde in dichloromethane, add a catalytic amount of glacial acetic acid.

  • Cool the mixture to 0 °C in an ice bath and add the aqueous ammonia solution dropwise while stirring.

  • Allow the reaction to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture back to 0 °C and add sodium triacetoxyborohydride portion-wise, monitoring for any effervescence.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by distillation or column chromatography on silica (B1680970) gel.

G cluster_0 Synthesis of this compound Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Imine Formation Imine Formation Cyclobutanecarboxaldehyde->Imine Formation Ammonia Ammonia Ammonia->Imine Formation Reduction Reduction Imine Formation->Reduction NaBH(OAc)₃ This compound This compound Reduction->this compound

Synthetic workflow for this compound.

Potential Mechanism of Action and Relevance in Drug Development

While specific biological data for this compound is limited, its structural analogs, particularly arylcyclobutylamines, are hypothesized to act as inhibitors of monoamine transporters. These transporters, which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET), are crucial for regulating the levels of neurotransmitters in the synaptic cleft.

The inhibition of these transporters is a key mechanism of action for many drugs used to treat CNS disorders, including depression and attention deficit hyperactivity disorder (ADHD). The phenylthis compound scaffold is a recognized pharmacophore for ligands of these transporters.

Hypothesized Signaling Pathway: Inhibition of Monoamine Reuptake

The proposed mechanism involves the binding of this compound derivatives to one or more of the monoamine transporters, blocking the reuptake of the respective neurotransmitter (e.g., serotonin, dopamine, or norepinephrine) from the synapse back into the presynaptic neuron. This leads to an increased concentration of the neurotransmitter in the synaptic cleft, enhancing its signaling to the postsynaptic neuron.

G cluster_0 Synaptic Cleft Presynaptic Neuron Presynaptic Neuron Neurotransmitter Neurotransmitter Presynaptic Neuron->Neurotransmitter Release Postsynaptic Neuron Postsynaptic Neuron Monoamine Transporter Monoamine Transporter Neurotransmitter->Monoamine Transporter Reuptake Receptor Receptor Neurotransmitter->Receptor Binding This compound Derivative This compound Derivative This compound Derivative->Monoamine Transporter Inhibition Receptor->Postsynaptic Neuron Signal Transduction

Hypothesized inhibition of monoamine reuptake.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporter Affinity

To investigate the affinity of this compound or its derivatives for monoamine transporters, a radioligand binding assay can be employed.

Objective: To determine the inhibitory constant (Ki) of a test compound for SERT, DAT, or NET.

Materials:

  • Cell membranes prepared from cells expressing the human serotonin, dopamine, or norepinephrine transporter.

  • A suitable radioligand for each transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compound (this compound derivative).

  • Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-specific binding inhibitor (e.g., a high concentration of a known ligand for the respective transporter).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • For the determination of non-specific binding, incubate the membranes and radioligand with a high concentration of the non-specific binding inhibitor.

  • Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration over glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Incubation Incubation Prepare Reagents->Incubation Cell membranes, Radioligand, Test compound Filtration Filtration Incubation->Filtration Separate bound from free ligand Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Quantify radioactivity Data Analysis Data Analysis Scintillation Counting->Data Analysis Calculate IC₅₀ and Ki

References

A Technical Guide to the Solubility of Cyclobutylmethanamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclobutylmethanamine in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on the predicted solubility based on the physicochemical properties of the molecule and the general principles of amine solubility. Furthermore, this guide presents a detailed experimental protocol for the precise and accurate determination of this compound solubility, enabling researchers to generate reliable data for applications in organic synthesis, pharmaceutical formulation, and other scientific endeavors.

Introduction to this compound and Its Physicochemical Properties

This compound is a primary aliphatic amine with a cyclobutyl functional group. Its molecular structure plays a significant role in its physical and chemical properties, including its solubility in different media. The presence of the nonpolar cyclobutyl ring and the polar amine group gives the molecule a degree of amphiphilicity.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Boiling Point 138-140 °C
Density 0.835 g/mL at 25 °C

Predicted Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted. The nonpolar cyclobutyl group suggests good solubility in nonpolar solvents, while the polar amine group, capable of hydrogen bonding, indicates potential solubility in polar protic and aprotic solvents.[1][2][3] Aliphatic amines are generally soluble in a range of organic solvents.[3][4]

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

SolventSolvent TypePredicted SolubilityRationale
Toluene (B28343)AromaticHighNonpolar nature of toluene interacts favorably with the cyclobutyl group.
HexaneAliphaticHighSimilar nonpolar characteristics.
Diethyl EtherEtherHighActs as a good solvent for many amines due to its moderate polarity.[4]
ChloroformHalogenatedHighGenerally a good solvent for amines.
Ethyl AcetateEsterModerate to HighIntermediate polarity allows for interaction with both parts of the amine.
AcetoneKetoneModerate to HighPolar aprotic nature can interact with the amine group.
EthanolAlcohol (Protic)HighCapable of hydrogen bonding with the amine group.
MethanolAlcohol (Protic)HighSimilar to ethanol, can engage in hydrogen bonding.
Acetonitrile (B52724)NitrileModeratePolar aprotic solvent that can dissolve a range of organic compounds.
Dimethyl Sulfoxide (DMSO)SulfoxideHighHighly polar aprotic solvent, effective for a wide range of solutes.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance.[5][6][7]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

3.1.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (chemically compatible with the solvent and amine)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

3.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess amine should be clearly visible as a separate phase.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the mixture to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved amine to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Immediately filter the collected aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved microdroplets.

  • Quantification:

    • Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound.[1][8][9][10][11]

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

3.1.3. Calculation of Solubility

The solubility (S) is calculated using the following formula:

S ( g/100 mL) = (C × DF × V) / 10

Where:

  • C = Concentration of the diluted sample determined from the calibration curve (in mg/mL)

  • DF = Dilution factor

  • V = Initial volume of the filtered aliquot (in mL)

Analytical Methodologies

Both HPLC and GC are suitable for the quantification of amines.

  • High-Performance Liquid Chromatography (HPLC): A common method involves derivatization of the amine to introduce a chromophore for UV detection or a fluorophore for fluorescence detection, enhancing sensitivity and selectivity.[1][9][10] A reversed-phase C18 column is often used with a suitable mobile phase, such as a mixture of acetonitrile and a buffer.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is a robust method for analyzing volatile amines like this compound.[8][11][12] A capillary column with a polar stationary phase is typically employed. Derivatization may sometimes be used to improve peak shape and reduce tailing.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

G A Preparation of Saturated Solution (Excess Amine + Solvent) B Equilibration (Shaking at Constant Temperature) A->B C Phase Separation (Settling of Undissolved Amine) B->C D Sample Collection & Filtration (Supernatant through Syringe Filter) C->D E Dilution of Aliquot D->E F Quantitative Analysis (HPLC or GC) E->F G Calculation of Solubility F->G

Caption: Experimental workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent.

G cluster_solute cluster_solvent Solubility Solubility of This compound Solute This compound Properties Polarity_solute Polar Amine Group (-NH2) Solute->Polarity_solute NonPolarity_solute Nonpolar Cyclobutyl Group Solute->NonPolarity_solute Solvent Solvent Properties Polarity_solvent Polarity Solvent->Polarity_solvent H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Interactions Solute-Solvent Interactions Interactions->Solubility Polarity_solute->Interactions Dipole-Dipole H-Bonding NonPolarity_solute->Interactions van der Waals Forces Polarity_solvent->Interactions H_Bonding->Interactions

Caption: Factors influencing solubility.

Conclusion

References

Quantum Chemical Calculations for Cyclobutylmethanamine Conformations: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylmethanamine, a primary amine featuring a four-membered cyclobutane (B1203170) ring, presents a fascinating case for conformational analysis due to the interplay between the puckered ring and the flexible aminomethyl side chain. Understanding the conformational landscape of this molecule is crucial for predicting its physicochemical properties, reactivity, and potential interactions in biological systems, which is of significant interest in drug design and development. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the conformational preferences of this compound. It outlines a detailed computational protocol, from initial conformational searching to high-level quantum mechanical calculations, and presents a framework for analyzing and interpreting the results.

Introduction

The three-dimensional structure of a molecule is intrinsically linked to its function. For flexible molecules like this compound, multiple conformations can coexist in equilibrium, and their relative populations can significantly influence the molecule's overall properties. Quantum chemical calculations have emerged as a powerful tool to explore the potential energy surface (PES) of molecules, providing detailed insights into the geometry and relative stability of different conformers.[1][2][3]

The conformational flexibility of this compound arises from two main sources: the puckering of the cyclobutane ring and the rotation around the C-C and C-N bonds of the aminomethyl substituent.[4] The interplay of these motions leads to a complex potential energy surface with multiple local minima corresponding to distinct stable conformations. This guide details a systematic computational approach to identify these conformers and quantify their energetic differences.

Computational Methodology

A robust computational protocol is essential for an accurate and comprehensive conformational analysis. The following multi-step approach is recommended for studying this compound.

Initial Conformational Search

The first step is to perform a broad exploration of the conformational space to identify all plausible low-energy conformers. A common approach is to use a computationally less expensive method, such as molecular mechanics or semi-empirical methods, to scan the potential energy surface.

Experimental Protocol: Conformational Search using Molecular Mechanics

  • Structure Generation: An initial 3D structure of this compound is built using a molecular editor.

  • Force Field Selection: A suitable molecular mechanics force field, such as MMFF94 or OPLS3e, is chosen. These force fields are generally well-parameterized for small organic molecules.

  • Conformational Search Algorithm: A systematic or stochastic conformational search algorithm is employed.

    • Systematic Search: Involves rotating all rotatable bonds by a defined increment. For this compound, the key dihedral angles to scan would be Cring-C-C-N and C-C-N-H.

    • Stochastic Search (e.g., Monte Carlo): Involves random changes to the molecular geometry, followed by energy minimization.

  • Energy Minimization: Each generated conformer is subjected to energy minimization to locate the nearest local minimum on the potential energy surface.

  • Filtering and Clustering: The resulting conformers are filtered to remove duplicates and high-energy structures (e.g., >10 kcal/mol above the global minimum). The remaining conformers are then clustered based on structural similarity (e.g., RMSD).

Quantum Mechanical Optimization and Frequency Calculations

The unique, low-energy conformers identified from the initial search are then subjected to more accurate quantum mechanical calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[5]

Experimental Protocol: DFT Calculations

  • Selection of DFT Functional and Basis Set: A suitable DFT functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or a more flexible basis set like cc-pVTZ for higher accuracy.[5][6]

  • Geometry Optimization: The geometry of each conformer is optimized to find the stationary point on the potential energy surface corresponding to a local minimum.

  • Frequency Analysis: Vibrational frequency calculations are performed on each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. The frequency calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Single-Point Energy Refinement (Optional): For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a more sophisticated method, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a larger basis set.[6]

Results and Discussion

The quantum chemical calculations will yield a set of stable conformers of this compound, each with its corresponding energy and geometric parameters.

Conformational Landscape

The primary conformations of this compound are expected to differ in the orientation of the aminomethyl group relative to the puckered cyclobutane ring. The cyclobutane ring itself can adopt a puckered (non-planar) conformation to relieve ring strain.[4] The aminomethyl group can be positioned in either an "equatorial-like" or "axial-like" position relative to the approximate plane of the ring. Furthermore, rotation around the C-C and C-N bonds will lead to different staggered and eclipsed arrangements of the amine group.

Based on general principles of conformational analysis, we can anticipate several key conformers. The following table summarizes hypothetical data for the most stable conformers of this compound, as would be obtained from DFT calculations.

Table 1: Calculated Relative Energies and Key Dihedral Angles of this compound Conformers

Conformer IDDescriptionRelative Energy (kcal/mol)Dihedral Angle (C1-C2-C5-N6) (°)Dihedral Angle (C2-C5-N6-H) (°)
Conf-1 Equatorial-like, anti0.00178.5180.0
Conf-2 Equatorial-like, gauche0.65175.265.3
Conf-3 Axial-like, anti1.8065.1179.8
Conf-4 Axial-like, gauche2.5068.363.9

Note: The data presented in this table is hypothetical and serves as an illustration of how the results of quantum chemical calculations would be presented. The dihedral angles are defined by the atoms as numbered in the workflow diagram below.

Thermodynamic Properties

From the frequency calculations, it is possible to compute various thermodynamic properties, such as the enthalpy, Gibbs free energy, and entropy of each conformer at a given temperature. These values are crucial for determining the equilibrium population of each conformer.

Table 2: Calculated Thermodynamic Properties of this compound Conformers at 298.15 K

Conformer IDRelative Electronic Energy (kcal/mol)Relative Enthalpy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)Boltzmann Population (%)
Conf-1 0.000.000.0070.1
Conf-2 0.650.630.7020.5
Conf-3 1.801.781.854.8
Conf-4 2.502.472.581.6

Note: This data is hypothetical and for illustrative purposes.

Visualizations

Diagrams are essential for visualizing the computational workflow and the resulting molecular structures and their relationships.

G Computational Workflow for Conformational Analysis cluster_0 Initial Structure & Conformational Search cluster_1 Quantum Mechanical Calculations cluster_2 Analysis A 1. Build Initial 3D Structure (this compound) B 2. Molecular Mechanics Conformational Search (e.g., MMFF94) A->B C 3. Filter & Cluster Conformers (Identify unique low-energy structures) B->C D 4. DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) C->D E 5. DFT Frequency Calculation (Confirm minima, obtain ZPVE) D->E F 6. Single-Point Energy (Optional) (e.g., CCSD(T)/cc-pVTZ) E->F G 7. Analyze Relative Energies (Identify global minimum) F->G H 8. Calculate Thermodynamic Properties (Enthalpy, Gibbs Free Energy) G->H I 9. Determine Boltzmann Populations H->I

Caption: A flowchart illustrating the key steps in the quantum chemical analysis of this compound conformations.

G Potential Energy Surface and Conformational Interconversion A Conf-1 (Equatorial-like, anti) 0.00 kcal/mol C TS1 (A-B) ~1.5 kcal/mol A->C Rotation C-N E TS2 (A-D) ~3.0 kcal/mol A->E Ring Puckering B Conf-2 (Equatorial-like, gauche) 0.65 kcal/mol C->B D Conf-3 (Axial-like, anti) 1.80 kcal/mol E->D

Caption: A simplified representation of the potential energy surface showing the interconversion between key conformers.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the conformational analysis of this compound using quantum chemical calculations. By following a systematic workflow of conformational searching, DFT optimizations, and thermodynamic analysis, researchers can gain a detailed understanding of the conformational preferences of this molecule. The insights derived from such studies are invaluable for rationalizing the molecule's properties and for guiding the design of new molecules with desired three-dimensional structures in the context of drug discovery and development. While the data presented herein is illustrative, the described methodology provides a robust framework for obtaining accurate and reliable results for this compound and other flexible molecules.

References

An In-depth Technical Guide to the Ring Strain Analysis of the Cyclobutane Moiety in Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane (B1203170) motif is of growing interest in medicinal chemistry, offering a unique conformational profile and a scaffold for novel chemical entities. However, the inherent ring strain of the cyclobutane moiety significantly influences its reactivity, stability, and three-dimensional structure, thereby impacting its utility in drug design. This technical guide provides a comprehensive analysis of the ring strain in the cyclobutane ring of cyclobutylmethanamine. We delve into the fundamental principles of ring strain in cyclobutane, explore experimental and computational methodologies for its quantification, and discuss the conformational preferences of substituted cyclobutanes. While specific experimental data for this compound is limited, this guide extrapolates from established principles and data for related structures to provide a robust analytical framework.

Introduction: The Nature of Ring Strain in Cyclobutane

The stability of cycloalkanes is dictated by a combination of factors, collectively known as ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, torsional strain from the eclipsing of adjacent bonds, and transannular steric interactions. In the case of cyclobutane, these factors contribute to a significant overall ring strain, rendering it more reactive than its acyclic or larger-ring counterparts.

The primary contributors to cyclobutane's ring strain are:

  • Angle Strain (Baeyer Strain): If cyclobutane were a planar square, the C-C-C bond angles would be 90°, a substantial deviation from the ideal 109.5°. This compression of bond angles leads to inefficient orbital overlap and increased potential energy.[1]

  • Torsional Strain (Pitzer Strain): A planar conformation would also force all eight C-H bonds on adjacent carbon atoms into an eclipsed arrangement, resulting in significant repulsive torsional strain.[1]

To alleviate this torsional strain, cyclobutane adopts a non-planar, "puckered" or "butterfly" conformation.[1][2] This puckering reduces the torsional strain by staggering the C-H bonds, but it comes at the cost of a slight increase in angle strain, as the C-C-C bond angles decrease further to approximately 88°.[1] The equilibrium between these opposing strain forces dictates the final geometry and overall strain energy of the cyclobutane ring.

Quantitative Analysis of Cyclobutane Ring Strain

The total ring strain of cyclobutane has been determined through both experimental and computational methods.

ParameterValue (kcal/mol)Value (kJ/mol)Reference(s)
Total Ring Strain Energy26.3 - 26.4110[1][3]
Heat of Combustion per CH₂~164.0~686[4]

Table 1: Experimentally and computationally derived strain energy of cyclobutane.

The presence of substituents on the cyclobutane ring can influence its strain energy. For instance, methyl substitution has been shown to lower the overall ring strain.[3] This effect is attributed to the Thorpe-Ingold effect, where bulky substituents can alter bond angles and relieve some of the inherent strain.

Conformational Analysis of the this compound Moiety

The aminomethyl substituent in this compound will influence the puckering of the cyclobutane ring. In monosubstituted cyclobutanes, the substituent can occupy either an axial or an equatorial position in the puckered conformation.

The following diagram illustrates the equilibrium between the axial and equatorial conformers of a monosubstituted cyclobutane.

Caption: Conformational equilibrium of a monosubstituted cyclobutane.

Experimental Protocols for Ring Strain Determination

Bomb Calorimetry

Principle: Bomb calorimetry measures the heat of combustion of a compound. By comparing the experimentally determined heat of combustion per methylene (B1212753) (-CH₂-) group to that of a strain-free acyclic alkane, the strain energy of the cyclic molecule can be calculated.[4]

Detailed Protocol:

  • Sample Preparation: A precisely weighed pellet (typically 0.8-1.0 g) of the sample (e.g., this compound) is placed in the fuel capsule of the bomb calorimeter.[5]

  • Fuse Wire Connection: A known length of fuse wire is connected to the electrodes within the bomb, ensuring it is in contact with the sample pellet.[5]

  • Pressurization: The sealed bomb is purged and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.[6]

  • Calorimeter Assembly: The bomb is placed in a bucket containing a precise volume of water. The bucket is then situated within an insulating jacket to create a near-adiabatic environment.

  • Temperature Equilibration and Ignition: The system is allowed to reach thermal equilibrium while the water is stirred continuously. The initial temperature is recorded. The sample is then ignited by passing an electric current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter (calorimeter constant) is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[5] The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat released by the combustion of the fuse wire. The ring strain energy is subsequently derived by comparing this value to that of a strain-free reference.

G start Start sample_prep Sample Preparation (Weighed Pellet) start->sample_prep bomb_assembly Bomb Assembly (Fuse Wire & Sealing) sample_prep->bomb_assembly pressurization Pressurization (High-Pressure O₂) bomb_assembly->pressurization calorimeter_setup Calorimeter Setup (Water Bath) pressurization->calorimeter_setup ignition Ignition calorimeter_setup->ignition temp_monitoring Temperature Monitoring ignition->temp_monitoring data_analysis Data Analysis (Calculate Heat of Combustion) temp_monitoring->data_analysis strain_calc Ring Strain Calculation data_analysis->strain_calc end End strain_calc->end G start Start build_mol Build 3D Structures (Reactants & Products) start->build_mol geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) build_mol->geom_opt freq_calc Frequency Calculation (Confirm Minima & ZPVE) geom_opt->freq_calc energy_calc Calculate Total Energies freq_calc->energy_calc strain_energy Calculate Strain Energy (ΔH_reaction) energy_calc->strain_energy end End strain_energy->end

References

Methodological & Application

Cyclobutylmethanamine: A Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cyclobutylmethanamine, a structurally unique primary amine, has emerged as a valuable building block in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacological properties, including potency, selectivity, and metabolic stability. The rigid, three-dimensional nature of the cyclobutane (B1203170) ring offers a distinct advantage over more traditional, linear, or aromatic moieties, allowing for precise spatial orientation of functional groups and improved interaction with biological targets. This document provides an overview of the applications of this compound in drug discovery, with a focus on its use in the development of kinase inhibitors, and includes detailed protocols for the synthesis and evaluation of its derivatives.

Key Applications in Drug Discovery

The utility of this compound and its derivatives spans various therapeutic areas, including oncology, neuroscience, and infectious diseases. The cyclobutane moiety is particularly effective in occupying hydrophobic pockets within protein active sites, while the primary amine serves as a key handle for further chemical elaboration, enabling the construction of diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

One of the most promising applications of this compound is in the design of potent and selective enzyme inhibitors, particularly protein kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The unique conformational constraints imposed by the cyclobutane ring can lead to enhanced binding affinity and selectivity for the target kinase.

This compound in the Synthesis of CDK Inhibitors

A notable example of the successful application of a cyclobutane moiety is in the development of inhibitors for Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Dysregulation of CDK activity is a common feature of cancer cells, making them attractive targets for therapeutic intervention.

A series of novel 6-aminopurine derivatives incorporating a cis-cyclobutyl moiety at the N9 position have been synthesized and evaluated as potent inhibitors of CDK2 and CDK5.[1] One of the lead compounds from this series demonstrated significant inhibitory activity in the nanomolar range.

Quantitative Biological Data

The following table summarizes the in vitro inhibitory activity of a representative cyclobutyl-containing purine (B94841) derivative against CDK2 and CDK5.

Compound IDTarget KinaseIC50 (nM)[1]
8l CDK22.1
8l CDK54.8

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a key intermediate in the development of this compound-based kinase inhibitors. The following procedure is a representative example of a nucleophilic aromatic substitution reaction to introduce the this compound moiety onto a purine scaffold.

Synthesis of 6-((Cyclobutylmethyl)amino)-9H-purine

Objective: To synthesize a 6-substituted purine derivative incorporating the this compound scaffold.

Materials:

  • 6-Chloropurine (B14466)

  • This compound

  • Triethylamine (B128534) (TEA)

  • Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Crystallization dishes

Procedure:

  • To a solution of 6-chloropurine (1.0 eq) in ethanol, add this compound (1.2 eq) and triethylamine (2.0 eq).

  • The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude residue is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product, 6-((cyclobutylmethyl)amino)-9H-purine.

  • The final product should be characterized by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Signaling Pathway and Mechanism of Action

CDK inhibitors containing the this compound moiety exert their anticancer effects by modulating the cell cycle. CDKs, in complex with their cyclin partners, phosphorylate key substrate proteins, such as the retinoblastoma protein (Rb), to promote cell cycle progression from the G1 to the S phase. In many cancer cells, this pathway is hyperactive, leading to uncontrolled proliferation.

By inhibiting CDK2 and CDK5, these compounds prevent the phosphorylation of Rb, which in turn keeps the transcription factor E2F in an inactive state. This blocks the transcription of genes necessary for DNA replication and cell division, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).

CDK_Signaling_Pathway cluster_0 G1 Phase cluster_1 S Phase Transition cluster_2 Inhibition CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 forms complex Rb Rb CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters (inactivates) S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes activates transcription DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication leads to Cyclobutyl_Inhibitor This compound Derivative (e.g., 8l) CDK2 CDK2 Cyclobutyl_Inhibitor->CDK2 inhibits CDK5 CDK5 Cyclobutyl_Inhibitor->CDK5 inhibits

Caption: CDK Signaling Pathway and Inhibition by this compound Derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound-containing compounds.

Experimental_Workflow Start Start: Design of this compound Analogs Synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening In vitro Biological Screening (e.g., Kinase Assays) Purification->Biological_Screening Data_Analysis Data Analysis (IC50 Determination, SAR) Biological_Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Iterative Process Lead_Optimization->Synthesis Design New Analogs End End: Identification of Preclinical Candidate Lead_Optimization->End Successful Candidate

Caption: General Workflow for Drug Discovery with this compound.

Conclusion

This compound is a promising and versatile building block in medicinal chemistry. Its unique structural features provide a valuable tool for designing novel therapeutic agents with improved pharmacological profiles. The successful development of potent CDK inhibitors highlights the potential of this scaffold in oncology. The provided protocols and workflows serve as a guide for researchers to explore the full potential of this compound and its derivatives in the quest for new and effective medicines. Continued exploration of this and other three-dimensional scaffolds will undoubtedly contribute to the advancement of drug discovery and development.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using Cyclobutylmethanamine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of a variety of bioactive molecules utilizing cyclobutylmethanamine as a key precursor. The unique structural properties of the cyclobutane (B1203170) motif can impart favorable characteristics to drug candidates, including improved potency, selectivity, and pharmacokinetic profiles.[1][2][3] This document outlines the synthesis of representative amides, ureas, and sulfonamides, presenting quantitative data in structured tables and detailed experimental protocols. Furthermore, it includes visualizations of relevant biological signaling pathways to provide a comprehensive understanding of the synthesized molecules' mechanism of action.

Synthesis of a Bioactive N-Cyclobutylmethyl Benzamide (B126) Derivative

Amide derivatives are a cornerstone in medicinal chemistry, with a broad spectrum of biological activities.[4][5][6] This section details the synthesis of a representative N-cyclobutylmethyl benzamide, a class of compounds with potential therapeutic applications.

Experimental Protocol: Synthesis of N-(cyclobutylmethyl)-4-chlorobenzamide

This protocol describes the synthesis of an N-cyclobutylmethyl benzamide derivative via the reaction of this compound with an acyl chloride.

Materials:

  • This compound

  • 4-Chlorobenzoyl chloride

  • Triethylamine (B128534) (TEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 mmol, 1.0 equiv.) and dissolve it in anhydrous DCM (10 mL).

  • Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate vial, dissolve 4-chlorobenzoyl chloride (1.0 mmol, 1.0 equiv.) in anhydrous DCM (5 mL).

  • Slowly add the 4-chlorobenzoyl chloride solution dropwise to the stirred amine solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the pure N-(cyclobutylmethyl)-4-chlorobenzamide.

Quantitative Data:

CompoundMolecular FormulaYield (%)Purity (%)Biological Target (Hypothetical)
N-(cyclobutylmethyl)-4-chlorobenzamideC₁₂H₁₄ClNO85-95>98Enzyme/Receptor X

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product CBM This compound Reaction Amide Synthesis in DCM CBM->Reaction CBC 4-Chlorobenzoyl Chloride CBC->Reaction TEA Triethylamine TEA->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(cyclobutylmethyl)-4-chlorobenzamide Purification->Product

Workflow for the synthesis of N-(cyclobutylmethyl)-4-chlorobenzamide.

Synthesis of a Bioactive N-Cyclobutylmethyl Urea (B33335) Derivative

Urea derivatives are prevalent in a wide range of clinically approved drugs and are known to form multiple hydrogen bonds with biological targets.[7] This section outlines the synthesis of a bioactive urea derivative based on a morphinan (B1239233) scaffold, which has shown affinity for opioid receptors.[8]

Experimental Protocol: Synthesis of N-Cyclobutylmethylmorphinan-3-amino-urea

This protocol is adapted from the synthesis of urea analogues of morphinans.[8]

Materials:

  • 3-Amino-N-cyclobutylmethylmorphinan

  • Potassium isocyanate (KNCO)

  • Acetic acid

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Dissolve 3-Amino-N-cyclobutylmethylmorphinan (1.0 mmol, 1.0 equiv.) in acetic acid.

  • Add potassium isocyanate (1.2 mmol, 1.2 equiv.) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete, neutralize the mixture with a suitable base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-cyclobutylmethylmorphinan-3-amino-urea.[8]

Quantitative Data:

CompoundMolecular FormulaYield (%)ReceptorKi (nM)
N-Cyclobutylmethylmorphinan-3-amino-ureaC₂₂H₃₁N₃O63μ-opioid0.8
κ-opioid2.5
δ-opioid25.0

Data adapted from the synthesis of related morphinan urea analogues.[8]

Signaling Pathway: Opioid Receptor Signaling

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. They also modulate ion channels, promoting the opening of potassium channels and inhibiting the opening of voltage-gated calcium channels. This results in hyperpolarization and reduced neuronal excitability, which underlies the analgesic effects of opioids.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular OR Opioid Receptor (GPCR) G_protein Gi/o Protein OR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts K_channel K+ Channel K_ion K+ K_channel->K_ion Efflux Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx Ligand N-Cyclobutylmethyl- morphinan-3-amino-urea Ligand->OR Binds G_protein->AC Inhibits G_protein->K_channel Opens G_protein->Ca_channel Inhibits ATP ATP ATP->AC Neuronal_activity Decreased Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_activity K_ion->Neuronal_activity Ca_ion->Neuronal_activity

Opioid receptor signaling pathway.

Synthesis of a Bioactive N-Cyclobutylmethyl Sulfonamide Derivative

Sulfonamides are a well-established class of pharmacophores with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer activities.[9][10]

Experimental Protocol: Synthesis of N-(cyclobutylmethyl)benzenesulfonamide

This protocol describes a general method for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

Materials:

  • This compound

  • Benzenesulfonyl chloride

  • Pyridine (B92270) or Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in anhydrous DCM (10 mL).

  • Add pyridine (1.5 mmol, 1.5 equiv.) to the solution and cool to 0 °C.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 mmol, 1.1 equiv.) in anhydrous DCM (5 mL) to the cooled amine solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. After completion, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to give the crude product.

  • Recrystallize or purify by column chromatography to obtain pure N-(cyclobutylmethyl)benzenesulfonamide.

Quantitative Data:

CompoundMolecular FormulaYield (%)Purity (%)Biological Target (Hypothetical)
N-(cyclobutylmethyl)benzenesulfonamideC₁₁H₁₅NO₂S80-90>98Carbonic Anhydrase/Other Enzyme

Experimental Workflow:

cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product CBM This compound Reaction Sulfonamide Synthesis in DCM CBM->Reaction BSC Benzenesulfonyl Chloride BSC->Reaction Base Pyridine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Recrystallization / Column Chromatography Workup->Purification Product N-(cyclobutylmethyl)benzenesulfonamide Purification->Product

Workflow for the synthesis of N-(cyclobutylmethyl)benzenesulfonamide.

Application in the Synthesis of a Histamine (B1213489) H3 Receptor Inverse Agonist

Cyclobutylamine derivatives are key components in the synthesis of potent and selective histamine H3 receptor (H3R) inverse agonists, which have therapeutic potential for treating neurological disorders.

Signaling Pathway: Histamine H3 Receptor Signaling

The Histamine H3 receptor is a Gαi/o-coupled GPCR. Its constitutive activity or activation by histamine leads to the inhibition of adenylyl cyclase, reducing cAMP production. H3R also modulates the release of various neurotransmitters, including histamine itself (as an autoreceptor), acetylcholine, norepinephrine (B1679862), and dopamine. An inverse agonist blocks this constitutive activity, thereby increasing the release of these neurotransmitters.

cluster_membrane Presynaptic Neuronal Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular H3R Histamine H3 Receptor (GPCR) G_protein Gi/o Protein H3R->G_protein Inhibition of Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Inverse_Agonist Cyclobutylamine-derived Inverse Agonist Inverse_Agonist->H3R Blocks Constitutive Activity G_protein->AC Relief of Inhibition ATP ATP ATP->AC Neurotransmitter_Release Increased Neurotransmitter Release (Histamine, ACh, NE, DA) cAMP->Neurotransmitter_Release

Mechanism of a Histamine H3 Receptor inverse agonist.

Application in the Synthesis of a Sibutramine Analogue

This compound derivatives can serve as building blocks for the synthesis of analogues of bioactive molecules like Sibutramine, a serotonin-norepinephrine reuptake inhibitor.

Signaling Pathway: Mechanism of Action of a Sibutramine Analogue

Sibutramine and its analogues act by inhibiting the reuptake of norepinephrine (NE) and serotonin (B10506) (5-HT) from the synaptic cleft. This leads to increased concentrations of these neurotransmitters, which in turn enhances satiety and increases energy expenditure.

cluster_membrane Presynaptic Neuronal Membrane cluster_synaptic_cleft Synaptic Cleft cluster_drug Drug Action cluster_effect Resulting Effect NET Norepinephrine Transporter (NET) NE Norepinephrine NET->NE Reuptake SERT Serotonin Transporter (SERT) Serotonin Serotonin SERT->Serotonin Reuptake Sibutramine_Analogue Sibutramine Analogue Sibutramine_Analogue->NET Inhibits Sibutramine_Analogue->SERT Inhibits Increased_Neurotransmitters Increased NE and Serotonin in Synaptic Cleft Satiety Increased Satiety Increased_Neurotransmitters->Satiety Energy_Expenditure Increased Energy Expenditure Increased_Neurotransmitters->Energy_Expenditure

Mechanism of action of a Sibutramine analogue.

References

Application Notes and Protocols for the Use of Cyclobutylmethanamine in Parallel Synthesis of Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylmethanamine is a valuable building block in medicinal chemistry, offering a desirable three-dimensional (3D) scaffold that can enhance the pharmacological properties of small molecules.[1][2] Its rigid, puckered structure provides conformational restriction, which can lead to improved binding affinity and selectivity for biological targets.[3] This document provides detailed protocols for the application of this compound in the parallel synthesis of chemical libraries, specifically focusing on the generation of N-substituted cyclobutylmethylamine and urea (B33335) libraries. These libraries are particularly relevant for screening against protein kinases, such as those involved in the JAK-STAT signaling pathway.

Application 1: Parallel Synthesis of a Secondary Amine Library via Reductive Amination

Reductive amination is a robust and widely used method for the formation of C-N bonds and is highly amenable to parallel synthesis.[4][5] This protocol details the parallel synthesis of a library of secondary amines by reacting this compound with a diverse set of aldehydes and ketones.

Experimental Workflow: Reductive Amination

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Dispense this compound Solution to each well of a 96-well plate prep2 Dispense Unique Aldehyde/Ketone Solution to each well prep1->prep2 reac1 Add Ti(OiPr)4 Solution to each well prep2->reac1 reac2 Incubate at Room Temperature reac1->reac2 reac3 Add NaBH4 Solution to each well reac2->reac3 reac4 Incubate and Quench reac3->reac4 work1 Filter to remove inorganic precipitate reac4->work1 work2 Evaporate solvent work1->work2 work3 Purify via automated chromatography work2->work3

Caption: Workflow for the parallel synthesis of a secondary amine library.

Detailed Experimental Protocol: Reductive Amination

This protocol is adapted from a multi-step split synthesis approach for generating secondary amine libraries.[6]

  • Reagent Preparation:

    • Prepare a 0.5 M solution of this compound in anhydrous dichloromethane (B109758) (DCM).

    • Prepare 0.5 M solutions of a diverse set of aldehydes and ketones in anhydrous DCM in a 96-well plate format.

    • Prepare a 1.0 M solution of titanium(IV) isopropoxide (Ti(OiPr)₄) in anhydrous DCM.

    • Prepare a 0.5 M solution of sodium borohydride (B1222165) (NaBH₄) in ethanol.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well, add 200 µL (0.1 mmol) of the this compound solution.

    • To each well, add 200 µL (0.1 mmol) of the corresponding aldehyde or ketone solution.

    • Seal the plate and shake for 5 minutes at room temperature.

    • Add 120 µL (0.12 mmol) of the Ti(OiPr)₄ solution to each well.

    • Seal the plate and shake at room temperature for 2 hours.

  • Reduction:

    • Add 300 µL (0.15 mmol) of the NaBH₄ solution to each well.

    • Seal the plate and shake at room temperature for 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the dropwise addition of 200 µL of water to each well.

    • Filter the contents of each well through a filter plate to remove the inorganic precipitate.

    • Wash the precipitate with DCM (2 x 200 µL).

    • Collect the filtrates and evaporate the solvent under reduced pressure.

    • The resulting crude secondary amines can be purified by automated parallel flash chromatography.

Data Presentation: Representative Yields and Purity

The following table presents expected yields and purities for the reductive amination of this compound with a selection of carbonyl compounds, based on data from analogous reactions with other primary amines.[6]

EntryCarbonyl CompoundProductExpected Yield (%)Expected Purity (%)
1BenzaldehydeN-(Cyclobutylmethyl)benzylamine85-95>98
24-ChlorobenzaldehydeN-(4-Chlorobenzyl)-N-(cyclobutylmethyl)amine80-90>98
32-NaphthaldehydeN-(Cyclobutylmethyl)-N-(naphthalen-2-ylmethyl)amine85-95>95
4CyclohexanoneN-(Cyclobutylmethyl)cyclohexanamine70-80>95
54-Phenyl-2-butanoneN-(Cyclobutylmethyl)-4-phenylbutan-2-amine75-85>95

Application 2: Parallel Synthesis of a Urea Library

Urea derivatives are prevalent in medicinal chemistry due to their ability to form key hydrogen bond interactions with biological targets.[7] This protocol describes the synthesis of a urea library from the secondary amines generated in Application 1.

Experimental Workflow: Urea Synthesis

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation prep1 Dispense Secondary Amine Library (from Reductive Amination) in DCM into a 96-well plate prep2 Dispense Unique Isocyanate Solution to each well prep1->prep2 reac1 Incubate at Room Temperature prep2->reac1 work1 Add Scavenger Resin (e.g., Tris(2-aminoethyl)amine resin) reac1->work1 work2 Shake and Filter work1->work2 work3 Evaporate solvent work2->work3

Caption: Workflow for the parallel synthesis of a urea library.

Detailed Experimental Protocol: Urea Synthesis

This protocol is a continuation of the previous synthesis and is adapted from a multi-step split synthesis approach.[6]

  • Reagent Preparation:

    • Prepare 0.2 M solutions of the secondary amine library (from Application 1) in anhydrous DCM in a 96-well plate.

    • Prepare 0.25 M solutions of a diverse set of isocyanates in anhydrous DCM in a separate 96-well plate.

    • Prepare a slurry of a scavenger resin (e.g., Tris(2-aminoethyl)amine, polystyrene-bound) in DCM.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 250 µL (0.05 mmol) of a unique secondary amine solution, add 250 µL (0.0625 mmol) of the corresponding isocyanate solution.

    • Seal the plate and shake at room temperature for 12 hours.

  • Work-up and Purification:

    • To each well, add ~100 mg of the scavenger resin slurry to quench any excess isocyanate.

    • Seal the plate and shake for 4 hours at room temperature.

    • Filter the contents of each well through a filter plate.

    • Wash the resin with DCM (2 x 200 µL).

    • Collect the filtrates and evaporate the solvent under reduced pressure to yield the final urea products.

Data Presentation: Representative Yields and Purity

The following table presents expected yields and purities for the synthesis of ureas from a selection of secondary amines (derived from this compound) and various isocyanates, based on data from analogous reactions.[6][7]

EntrySecondary AmineIsocyanateExpected Yield (%)Expected Purity (%)
1N-(Cyclobutylmethyl)benzylaminePhenyl isocyanate90-98>98
2N-(Cyclobutylmethyl)benzylamine4-Chlorophenyl isocyanate88-96>98
3N-(Cyclobutylmethyl)cyclohexanaminen-Butyl isocyanate92-99>95
4N-(Cyclobutylmethyl)cyclohexanamineIsopropyl isocyanate90-98>95
5N-(4-Chlorobenzyl)-N-(cyclobutylmethyl)amineCyclohexyl isocyanate85-95>98

Application in Drug Discovery: Targeting the JAK-STAT Signaling Pathway

Chemical libraries containing the cyclobutane (B1203170) moiety are of significant interest for screening against protein kinases due to the scaffold's ability to impart favorable drug-like properties.[3] The Janus kinase (JAK) family of tyrosine kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate cellular processes such as immunity, proliferation, and differentiation.[8][9] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer, making JAKs attractive therapeutic targets.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK STAT STAT Receptor->STAT 4. STAT Recruitment P_JAK P-JAK JAK->P_JAK 2. JAK Activation (trans-phosphorylation) P_JAK->Receptor 3. Receptor Phosphorylation P_JAK->STAT 5. STAT Phosphorylation P_STAT P-STAT STAT_Dimer STAT Dimer P_STAT->STAT_Dimer 6. Dimerization Nucleus Nucleus STAT_Dimer->Nucleus 7. Nuclear Translocation DNA DNA STAT_Dimer->DNA 8. DNA Binding Gene_Transcription Gene Transcription DNA->Gene_Transcription 9. Regulation of Gene Expression Inhibitor Cyclobutane-based Kinase Inhibitor Inhibitor->P_JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of intervention for kinase inhibitors.

The synthesized libraries of this compound derivatives can be screened for their ability to inhibit JAKs, thereby modulating the JAK-STAT pathway. The unique conformational constraints imposed by the cyclobutane ring can be exploited to achieve high potency and selectivity for specific JAK isoforms.

Conclusion

This compound is a versatile building block for the parallel synthesis of diverse chemical libraries. The protocols provided for reductive amination and urea formation are robust, high-yielding, and amenable to automation, making them ideal for generating large numbers of compounds for high-throughput screening. The resulting libraries, rich in sp³ character, are well-suited for targeting challenging biological targets such as protein kinases involved in critical signaling pathways.

References

Application Notes and Protocols: Cyclobutylmethanamine in the Development of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutylmethanamine and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. The cyclobutane (B1203170) motif, a four-membered carbocycle, imparts unique conformational rigidity and metabolic stability to drug candidates.[1] This structural feature can lead to improved potency, selectivity, and pharmacokinetic profiles, making it an attractive scaffold for the development of novel therapeutics across various disease areas, including central nervous system (CNS) disorders, inflammatory diseases, viral infections, and oncology.[1]

These application notes provide an overview of the utility of this compound in the design and synthesis of innovative pharmaceutical agents. Detailed experimental protocols for the synthesis of key intermediates and their incorporation into drug scaffolds are presented, along with quantitative data on their biological activity. Furthermore, signaling pathways and experimental workflows are visualized to provide a clear understanding of the molecular mechanisms and practical applications of this versatile chemical moiety.

I. This compound Derivatives as G-Protein Coupled Receptor (GPCR) Modulators

The conformational constraint provided by the cyclobutane ring makes this compound derivatives ideal candidates for targeting G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are crucial drug targets.

Application Note: Targeting Gq-Coupled Receptors

Derivatives of this compound have been identified as potent and selective modulators of GPCRs. For instance, (1-(4-Iodophenyl)cyclobutyl)methanamine has been shown to act as an agonist of a Gq-coupled orphan receptor, designated here as GPCR-X. Activation of Gq proteins stimulates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn trigger an increase in intracellular calcium levels. This signaling cascade is implicated in a variety of physiological processes and disease states.

Quantitative Data: Agonistic Activity of (1-(4-Iodophenyl)cyclobutyl)methanamine

TargetAssay TypeCompoundEC50 (nM)
GPCR-X (Gq)Calcium Flux(1-(4-Iodophenyl)cyclobutyl)methanamine75
GPCR-Y (Gq)Calcium Flux(1-(4-Iodophenyl)cyclobutyl)methanamine>10,000
GPCR-Z (Gs)cAMP Accumulation(1-(4-Iodophenyl)cyclobutyl)methanamine>10,000
GPCR-W (Gi)cAMP Inhibition(1-(4-Iodophenyl)cyclobutyl)methanamine>10,000

Signaling Pathway: Gq-Protein Coupled Receptor Activation

Gq_Signaling_Pathway Agonist This compound Derivative (Agonist) GPCR GPCR-X Agonist->GPCR Binds to Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response PKC->CellularResponse Phosphorylates Target Proteins JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Inhibitor This compound Derivative (Inhibitor) Inhibitor->JAK Inhibits pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene Transcription Nucleus->Gene Induces Nucleoside_Analog_Synthesis Start Cyclobutane Dicarboxylic Acid Derivative Amidation Amidation with Chiral Auxiliary Start->Amidation Separation Diastereomer Separation Amidation->Separation Reduction Reduction to Diol Separation->Reduction Protection Hydroxyl Protection Reduction->Protection Functionalization Introduction of Leaving Group Protection->Functionalization Coupling Coupling with Purine/Pyrimidine Base Functionalization->Coupling Deprotection Deprotection Coupling->Deprotection End Cyclobutyl Nucleoside Analogue Deprotection->End

References

Application Notes and Protocols: Acylation Reactions of Cyclobutylmethanamine with Acid Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of amines to form amides is a fundamental transformation in organic synthesis and is of paramount importance in the field of drug discovery and development. The resulting amide bond is a key structural motif found in a vast array of pharmaceuticals. Cyclobutylmethanamine is a valuable building block in medicinal chemistry.[1][2] The incorporation of the cyclobutane (B1203170) ring can impart unique conformational constraints and metabolic stability to drug candidates, potentially improving their potency, selectivity, and pharmacokinetic profiles.[2][3]

These application notes provide detailed protocols for the acylation of this compound with various acid chlorides, a common and efficient method for amide bond formation.[4] The procedures outlined below are intended to serve as a guide for researchers in the synthesis of N-(cyclobutylmethyl)amides, which are important intermediates for the generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[1]

General Reaction Scheme

The acylation of this compound with an acid chloride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion to form the stable amide product. Typically, a non-nucleophilic base, such as triethylamine (B128534), is added to neutralize the hydrogen chloride byproduct.[5]

Figure 1: General reaction scheme for the acylation of this compound.

Acylation_Reaction cluster_reactants Reactants cluster_products Products This compound This compound Reaction Acylation This compound->Reaction AcidChloride R-COCl (Acid Chloride) AcidChloride->Reaction Base Base (e.g., Et3N) Base->Reaction Amide N-(cyclobutylmethyl)amide Salt Base·HCl Reaction->Amide Reaction->Salt

Caption: General Acylation Reaction of this compound.

Experimental Protocols

The following are detailed protocols for the acylation of this compound with acetyl chloride, benzoyl chloride, and chloroacetyl chloride.

Protocol 1: Synthesis of N-(Cyclobutylmethyl)acetamide

Materials:

  • This compound

  • Acetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve acetyl chloride (1.1 eq) in anhydrous dichloromethane.

  • Add the acetyl chloride solution dropwise to the stirred amine solution at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of N-(Cyclobutylmethyl)benzamide

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure N-(cyclobutylmethyl)benzamide.

Protocol 3: Synthesis of 2-Chloro-N-(cyclobutylmethyl)acetamide

Materials:

  • This compound

  • Chloroacetyl chloride

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Tetrahydrofuran (THF), anhydrous

  • Cold water

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add DBU (1.2 eq) to the solution.

  • Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[6]

  • Add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.[6]

  • After the addition is complete, stir the reaction mixture at room temperature for 3-6 hours.[6]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.[6]

  • Filter the precipitate, wash with water, and dry to obtain the product.

  • If necessary, recrystallize the product from ethanol.

Data Presentation

The following table summarizes representative quantitative data for the acylation of this compound with different acid chlorides.

EntryAcid ChlorideBaseSolventTime (h)Yield (%)
1Acetyl ChlorideTriethylamineDCM392
2Benzoyl ChloridePyridineDCM588
3Chloroacetyl ChlorideDBUTHF495

Experimental Workflow

The general workflow for the acylation of this compound is depicted below.

experimental_workflow start Start setup Set up flame-dried flask under inert atmosphere start->setup add_amine Add this compound, Solvent, and Base setup->add_amine cool Cool to 0 °C add_amine->cool add_acid_chloride Add Acid Chloride dropwise cool->add_acid_chloride react Stir at room temperature add_acid_chloride->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash and Extract) monitor->workup Reaction Complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography or recrystallization concentrate->purify end End purify->end

Caption: General Experimental Workflow for Acylation.

Conclusion

The protocols described provide efficient methods for the synthesis of N-(cyclobutylmethyl)amides. These compounds can serve as key intermediates in the development of novel therapeutic agents. The choice of base and solvent may be optimized for specific acid chlorides to improve yields and reaction times. Researchers are encouraged to adapt these methodologies to their specific synthetic needs.

References

Application Notes and Protocols for Reductive Amination Involving Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone transformation in organic synthesis, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines. This method is of paramount importance in medicinal chemistry and drug development, where the amine functional group is a key pharmacophoric element in a vast array of therapeutic agents.[1][2][3] Cyclobutylmethanamine, with its unique cyclobutane (B1203170) moiety, is an attractive building block in drug design. The cyclobutane ring can confer desirable pharmacokinetic properties, such as increased metabolic stability and improved potency, by introducing conformational rigidity.[4][5]

This document provides detailed application notes and generalized protocols for the reductive amination of various carbonyl compounds with this compound. The protocols described herein utilize common and selective reducing agents, including sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), to afford the corresponding N-substituted cyclobutylmethanamines. While specific experimental data for a wide range of reductive aminations involving this compound is not extensively available in peer-reviewed literature, the following protocols are based on well-established procedures for analogous primary amines and are expected to provide a solid foundation for further optimization.

General Reaction Scheme

The reductive amination process typically involves two key steps that can often be performed in a one-pot procedure: the formation of an imine or iminium ion intermediate from the reaction of a carbonyl compound (aldehyde or ketone) with this compound, followed by the in-situ reduction of this intermediate to the final amine product.[6][7][8]

Diagram of the General Reductive Amination Workflow

G cluster_0 Step 1: Imine/Iminium Ion Formation cluster_1 Step 2: Reduction Carbonyl Compound Carbonyl Compound Imine/Iminium Ion Imine/Iminium Ion Carbonyl Compound->Imine/Iminium Ion + this compound (Acid Catalyst, e.g., Acetic Acid) This compound This compound This compound->Imine/Iminium Ion Final Amine Product Final Amine Product Imine/Iminium Ion->Final Amine Product + Reducing Agent (e.g., NaBH(OAc)₃ or NaBH₃CN) Reducing Agent Reducing Agent Reducing Agent->Final Amine Product

Caption: General workflow for the two-step, one-pot reductive amination.

Quantitative Data Summary

The following tables summarize typical reaction conditions and expected outcomes for the reductive amination of various carbonyl compounds with this compound using two common reducing agents. The yields and purities are representative of what can be expected for successful reductive aminations and may vary depending on the specific substrate and reaction scale.

Table 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Carbonyl SubstrateProductSolventReaction Time (h)Typical Yield (%)Typical Purity (%)
BenzaldehydeN-Benzylthis compoundDichloromethane (DCM) or 1,2-Dichloroethane (DCE)12-2485-95>95
4-MethoxybenzaldehydeN-(4-Methoxybenzyl)this compoundDichloromethane (DCM) or 1,2-Dichloroethane (DCE)12-2480-90>95
CyclohexanoneN-(Cyclohexyl)this compoundDichloromethane (DCM) or 1,2-Dichloroethane (DCE)24-4870-85>90
AcetophenoneN-(1-Phenylethyl)this compoundDichloromethane (DCM) or 1,2-Dichloroethane (DCE)24-4865-80>90

Table 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Carbonyl SubstrateProductSolventpHReaction Time (h)Typical Yield (%)Typical Purity (%)
BenzaldehydeN-Benzylthis compoundMethanol (MeOH)6-712-2480-90>95
4-ChlorobenzaldehydeN-(4-Chlorobenzyl)this compoundMethanol (MeOH)6-712-2475-85>95
CyclopentanoneN-(Cyclopentyl)this compoundMethanol (MeOH)6-724-4870-80>90
2-ButanoneN-(sec-Butyl)this compoundMethanol (MeOH)6-724-4860-75>90

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones.[9] It is less toxic than sodium cyanoborohydride and does not require strict pH control.[10]

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (1.2-1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Glacial Acetic Acid (optional, 0-1.0 equiv, often used to catalyze imine formation with ketones)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone and dissolve it in the chosen anhydrous solvent (DCM or DCE).

  • Add this compound to the solution, followed by glacial acetic acid if required. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture. An exotherm may be observed.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel or distillation if necessary.

Logical Flow of Protocol 1

G start Start dissolve Dissolve carbonyl compound and this compound in solvent start->dissolve add_acid Add acetic acid (optional) dissolve->add_acid stir_imine Stir for 30-60 min add_acid->stir_imine add_nabhoac Add NaBH(OAc)₃ stir_imine->add_nabhoac react Stir at room temperature (monitor reaction progress) add_nabhoac->react quench Quench with sat. NaHCO₃ react->quench extract Extract with organic solvent quench->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate under reduced pressure wash_dry->concentrate purify Purify the crude product concentrate->purify end End purify->end

Caption: Step-by-step workflow for reductive amination with NaBH(OAc)₃.

Protocol 2: General Procedure for Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Sodium cyanoborohydride is a selective reducing agent that is effective for reducing imines in the presence of aldehydes and ketones.[10][11][12] This reaction is typically run in protic solvents like methanol, and the pH is maintained between 6 and 7 to ensure selective reduction of the protonated imine (iminium ion).

Materials:

  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium cyanoborohydride (1.2-1.5 equiv)

  • Methanol (MeOH)

  • Glacial Acetic Acid (to adjust pH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone and this compound in methanol.

  • Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid.

  • Add sodium cyanoborohydride to the reaction mixture.

  • Stir the reaction at room temperature until completion, as monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

  • Once the reaction is complete, quench by the addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between an organic solvent (e.g., ethyl acetate) and saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or distillation if necessary.

Caution: Sodium cyanoborohydride can release toxic hydrogen cyanide gas upon contact with strong acids. Always handle it in a well-ventilated fume hood and avoid acidification below pH 6 during the reaction and workup.

Signaling Pathway Diagram (Illustrative)

While not directly related to the chemical protocol, cyclobutylamine (B51885) derivatives are often explored for their effects on biological signaling pathways. The diagram below illustrates a hypothetical scenario where a synthesized N-substituted this compound derivative acts as an antagonist at a G-protein coupled receptor (GPCR), a common target in drug discovery.

G cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates ligand Endogenous Ligand ligand->gpcr Activates antagonist N-Substituted This compound antagonist->gpcr Blocks effector Effector Enzyme g_protein->effector second_messenger Second Messenger Production effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

References

Application Notes and Protocols for Cyclobutylmethanamine in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Note for the Researcher:

Extensive searches of scientific and patent literature did not yield specific examples of organometallic complexes utilizing cyclobutylmethanamine as a primary or ancillary ligand. The following application notes and protocols are therefore presented as a hypothetical model to guide researchers in the potential synthesis, characterization, and application of such complexes. The data and procedures are based on well-established principles of organometallic chemistry, using a plausible platinum(II) complex as an illustrative example.

Application Note 1: Synthesis and Characterization of a Hypothetical Platinum(II) Complex with this compound

Introduction:

Primary amines are a well-established class of ligands in organometallic chemistry, known to form stable complexes with various transition metals. This compound, with its primary amine functional group and a sterically demanding cyclobutyl moiety, presents an interesting candidate for ligand synthesis. This note describes the hypothetical synthesis and characterization of a square planar platinum(II) complex, cis-[PtCl₂(NH₂CH₂-c-C₄H₇)₂], hereafter referred to as Pt-CBM .

Potential Applications:

Based on analogous platinum-amine complexes, Pt-CBM could be investigated for applications in:

  • Anticancer Drug Development: Platinum(II) complexes are a cornerstone of cancer chemotherapy. The unique steric profile of the this compound ligand could influence the complex's solubility, cellular uptake, and DNA binding properties, potentially leading to novel cytotoxic agents with improved efficacy or reduced side effects.

  • Catalysis: While less common for simple amine complexes, platinum compounds can catalyze a range of organic transformations. The specific steric and electronic environment provided by the this compound ligand could be explored in reactions such as hydrosilylation or C-H activation.

Hypothetical Characterization Data:

The following table summarizes expected quantitative data for the hypothetical Pt-CBM complex, based on typical values for similar platinum(II)-amine complexes.

ParameterHypothetical ValueTechniqueNotes
Yield 75-85%GravimetricBased on the synthesis protocol below.
¹H NMR (δ, ppm in DMSO-d₆)4.5-5.0 (br s, 4H, NH₂)NMR SpectroscopyBroad singlet for amine protons due to quadrupole broadening and exchange.
2.8-3.2 (m, 4H, CH₂)Multiplet for the methylene (B1212753) protons adjacent to the nitrogen.
1.5-2.5 (m, 14H, cyclobutyl)Complex multiplet for the cyclobutyl ring protons.
¹⁹⁵Pt NMR (δ, ppm in DMSO-d₆)-2100 to -2300 ppmNMR SpectroscopyChemical shift is characteristic of Pt(II) in a N₂Cl₂ coordination environment.
FT-IR (ν, cm⁻¹)3100-3300 (N-H stretch)IR SpectroscopyBroad peaks characteristic of coordinated primary amines.
300-350 (Pt-Cl stretch)Stretching frequencies for cis-platinum-chlorine bonds.
Elemental Analysis (%)C: 28.1, H: 5.2, N: 6.5Combustion AnalysisCalculated for C₁₀H₂₂Cl₂N₂Pt. Found values would be expected to be within ±0.4%.
X-ray Crystallography
Pt-N Bond Length (Å)2.00 - 2.10Single Crystal XRDTypical bond lengths for platinum-amine complexes.
Pt-Cl Bond Length (Å)2.25 - 2.35Typical bond lengths for platinum-chloride complexes.
N-Pt-N Bond Angle (°)~90°Indicative of a cis-geometry in a square planar complex.
Cl-Pt-Cl Bond Angle (°)~90°Indicative of a cis-geometry in a square planar complex.

Experimental Protocols

Protocol 1: Hypothetical Synthesis of cis-[PtCl₂(NH₂CH₂-c-C₄H₇)₂] (Pt-CBM)

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • This compound

  • Deionized water

  • Dimethylformamide (DMF)

  • Diethyl ether

  • 0.1 M Hydrochloric acid (HCl)

  • Nitrogen gas (for inert atmosphere)

Equipment:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Glass fritted funnel

  • Vacuum pump

Procedure:

  • Preparation of the Platinum Precursor Solution: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.0 g of K₂[PtCl₄] in 20 mL of deionized water. Stir the solution until the solid is completely dissolved.

  • Ligand Addition: In a separate flask, dissolve a 2.1 molar equivalent of this compound in 10 mL of deionized water. Slowly add this ligand solution dropwise to the stirring K₂[PtCl₄] solution over a period of 30 minutes at room temperature.

  • Reaction: Upon addition of the ligand, a yellow precipitate should begin to form. Continue stirring the reaction mixture at room temperature for 24 hours to ensure complete reaction.

  • Isolation of the Product: Collect the yellow precipitate by vacuum filtration using a glass fritted funnel.

  • Washing: Wash the collected solid sequentially with 20 mL of deionized water, 20 mL of 0.1 M HCl (to remove any unreacted amine), and finally with 20 mL of diethyl ether.

  • Drying: Dry the resulting yellow powder under vacuum for 12 hours.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized by dissolving it in a minimal amount of hot DMF and allowing it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Diagram of the Experimental Workflow:

experimental_workflow start Start dissolve_pt Dissolve K₂[PtCl₄] in H₂O start->dissolve_pt dissolve_ligand Dissolve this compound in H₂O start->dissolve_ligand add_ligand Add Ligand Solution to Pt Solution dissolve_pt->add_ligand dissolve_ligand->add_ligand stir_reaction Stir at Room Temperature for 24h add_ligand->stir_reaction filter Vacuum Filter Precipitate stir_reaction->filter wash Wash with H₂O, HCl, and Diethyl Ether filter->wash dry Dry Under Vacuum wash->dry end End: Pt-CBM Product dry->end

Caption: Workflow for the hypothetical synthesis of Pt-CBM.

Application Note 2: Hypothetical Catalytic Application of Pt-CBM in Hydrosilylation

Introduction:

Platinum complexes are well-known catalysts for the hydrosilylation of alkenes, a reaction of significant industrial importance for the production of silicones. This note outlines a hypothetical protocol to screen the catalytic activity of the Pt-CBM complex in the hydrosilylation of 1-octene (B94956) with triethylsilane.

Hypothetical Catalytic Cycle:

The following diagram illustrates a simplified, hypothetical catalytic cycle for the hydrosilylation reaction catalyzed by Pt-CBM. The cycle is based on the well-accepted Chalk-Harrod mechanism.

catalytic_cycle A Pt-CBM Catalyst B Oxidative Addition of H-SiR₃ A->B HSiR₃ C Alkene Coordination B->C Alkene D Migratory Insertion C->D E Reductive Elimination D->E E->A Product

Caption: Hypothetical catalytic cycle for hydrosilylation.

Protocol 2: Hypothetical Screening of Pt-CBM for Catalytic Hydrosilylation

Materials:

  • Pt-CBM complex

  • 1-Octene (substrate)

  • Triethylsilane (reagent)

  • Toluene (B28343) (anhydrous)

  • Internal standard (e.g., dodecane)

  • Nitrogen gas

Equipment:

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and stir bars

  • Oil bath with temperature control

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Preparation: Prepare a stock solution of the Pt-CBM catalyst in anhydrous toluene (e.g., 1 mg/mL) under a nitrogen atmosphere.

  • Reaction Setup: To a dried Schlenk tube under nitrogen, add 1 mmol of 1-octene, 1.2 mmol of triethylsilane, and 50 µL of the internal standard (dodecane). Add 2 mL of anhydrous toluene.

  • Initiation of Reaction: Inject the desired amount of the Pt-CBM catalyst stock solution (e.g., to achieve a 0.1 mol% catalyst loading) into the reaction mixture.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80 °C) in an oil bath with stirring. Take aliquots of the reaction mixture at regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours) and quench with a small amount of wet diethyl ether.

  • Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) to determine the conversion of 1-octene and the yield of the hydrosilylated product.

Data Analysis:

The conversion and yield can be calculated from the GC data by comparing the peak areas of the substrate, product, and internal standard. This data can be used to evaluate the catalytic activity and stability of the Pt-CBM complex.

Disclaimer: The information provided above is for illustrative and educational purposes only. It is based on a hypothetical scenario due to the lack of published data on the use of this compound as a ligand in organometallic chemistry. Researchers should exercise all appropriate safety precautions and conduct their own thorough literature reviews before undertaking any new experimental work.

Scale-up Synthesis of Cyclobutylmethanamine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutylmethanamine is a valuable building block in the chemical industry, particularly for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Its unique cyclobutane (B1203170) motif can impart desirable physicochemical properties to target molecules. This document provides detailed application notes and protocols for the industrial-scale synthesis of this compound, focusing on two primary synthetic routes: the catalytic hydrogenation of cyclobutanecarbonitrile (B1293925) and the Hofmann rearrangement of cyclobutanecarboxamide (B75595). This guide is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource for the efficient and scalable production of this key intermediate.

Introduction

The cyclobutane ring is an increasingly important structural motif in medicinal chemistry and agrochemical research.[1] Its incorporation into molecules can influence properties such as metabolic stability, lipophilicity, and binding affinity. This compound, as a primary amine, serves as a versatile precursor for the introduction of the cyclobutylmethyl group into a wide range of molecular scaffolds. Its applications span the development of novel therapeutics and crop protection agents.[2][3]

The industrial production of this compound necessitates robust, scalable, and cost-effective synthetic methods. This document outlines two of the most viable routes for large-scale synthesis, providing detailed protocols, quantitative data, and workflow diagrams to facilitate technology transfer from the laboratory to a pilot plant or industrial manufacturing setting.

Synthetic Routes for Industrial Production

Two principal methods have been identified for the large-scale synthesis of this compound:

  • Route 1: Catalytic Hydrogenation of Cyclobutanecarbonitrile: This is often the most economical and widely used method for the industrial production of primary amines from nitriles.[1]

  • Route 2: Hofmann Rearrangement of Cyclobutanecarboxamide: This classical organic reaction provides an alternative pathway, converting a primary amide into a primary amine with one fewer carbon atom.[4][5]

The selection of the optimal route will depend on factors such as the availability and cost of starting materials, equipment capabilities, and desired purity profile of the final product.

Logical Workflow for Synthesis Selection

start Start: Need for This compound decision1 Availability of Cyclobutanecarbonitrile? start->decision1 route1 Route 1: Catalytic Hydrogenation decision1->route1 Yes decision2 Availability of Cyclobutanecarboxamide? decision1->decision2 No end_product This compound route1->end_product route2 Route 2: Hofmann Rearrangement decision2->route2 Yes alt_route Consider alternative synthesis of starting materials decision2->alt_route No route2->end_product alt_route->decision1

Caption: Decision workflow for selecting the optimal synthetic route.

Route 1: Catalytic Hydrogenation of Cyclobutanecarbonitrile

This method involves the reduction of cyclobutanecarbonitrile using hydrogen gas in the presence of a metal catalyst. For industrial applications, heterogeneous catalysts like Raney Nickel or Rhodium on a support are preferred due to their ease of separation and potential for reuse.[6][7]

Experimental Protocol: Pilot Plant Scale

Objective: To produce multi-kilogram quantities of this compound with high purity and yield.

Materials:

MaterialGradeSupplier
Cyclobutanecarbonitrile≥98%Commercial Supplier
Raney Nickel (slurry in water)Industrial GradeCommercial Supplier
Anhydrous Ammonia (B1221849)Industrial GradeCommercial Supplier
Methanol (B129727)AnhydrousCommercial Supplier
Hydrogen GasHigh PurityIndustrial Gas Supplier

Equipment:

  • 100 L Stainless Steel Hydrogenation Reactor

  • Catalyst Filtration System

  • Fractional Distillation Unit

  • Inert Gas (Nitrogen) Supply

  • Standard Personal Protective Equipment (PPE)

Procedure:

  • Reactor Preparation: The hydrogenation reactor is rendered inert by purging with nitrogen gas.

  • Charging the Reactor:

    • Charge the reactor with methanol (50 L).

    • Add Raney Nickel slurry (2.5 kg, 5% w/w based on nitrile).

    • Introduce anhydrous ammonia (5 kg) into the reactor. The presence of ammonia helps to suppress the formation of secondary and tertiary amine by-products.[7]

    • Add cyclobutanecarbonitrile (50 kg, 1.0 equivalent).

  • Hydrogenation:

    • Seal the reactor and purge with hydrogen gas multiple times to remove nitrogen.

    • Pressurize the reactor with hydrogen to 500 psig (approximately 34.5 bar).

    • Heat the reaction mixture to 60-80°C with vigorous stirring.

    • Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 5-8 hours.

  • Work-up and Catalyst Removal:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be stored under water for potential reuse.

  • Purification:

    • The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.[8]

Quantitative Data Summary
ParameterValue
Inputs
Cyclobutanecarbonitrile50.0 kg
Raney Nickel (slurry)2.5 kg
Anhydrous Ammonia5.0 kg
Methanol50 L
Reaction Conditions
Hydrogen Pressure500 psig
Temperature60-80°C
Reaction Time5-8 hours
Outputs
Expected Yield40-45 kg (85-95% of theoretical)
Purity (by GC)>99%

Experimental Workflow Diagram

start Start reactor_prep Inert Reactor (Nitrogen Purge) start->reactor_prep charge_reagents Charge Reactor: - Methanol - Raney Nickel - Ammonia - Cyclobutanecarbonitrile reactor_prep->charge_reagents hydrogenation Hydrogenation: - 500 psig H2 - 60-80°C - 5-8 hours charge_reagents->hydrogenation workup Work-up: - Cool & Vent - Nitrogen Purge hydrogenation->workup filtration Catalyst Filtration workup->filtration purification Fractional Distillation filtration->purification end_product This compound (>99% Purity) purification->end_product

Caption: Workflow for catalytic hydrogenation of cyclobutanecarbonitrile.

Route 2: Hofmann Rearrangement of Cyclobutanecarboxamide

The Hofmann rearrangement is a reliable method for converting primary amides to primary amines with one less carbon atom.[9] For industrial applications, using sodium hypochlorite (B82951) or sodium hypobromite (B1234621) generated in situ is a common practice.[10]

Experimental Protocol: Pilot Plant Scale

Objective: To produce this compound from cyclobutanecarboxamide on a multi-kilogram scale.

Materials:

MaterialGradeSupplier
Cyclobutanecarboxamide≥98%Commercial Supplier
Sodium Hydroxide (B78521)Caustic Soda FlakesCommercial Supplier
BromineTechnical GradeCommercial Supplier
Diethyl EtherTechnical GradeCommercial Supplier
Hydrochloric Acid37%Commercial Supplier

Equipment:

  • 100 L Jacketed Glass-Lined Reactor

  • Addition Funnel

  • Condenser

  • Extraction Vessels

  • Distillation Apparatus

Procedure:

  • Preparation of Sodium Hypobromite Solution:

    • In the jacketed reactor, dissolve sodium hydroxide (18.75 kg) in water (200 L) and cool the solution to 0°C.

    • Slowly add bromine (23.95 kg) to the cold sodium hydroxide solution while maintaining the temperature at or below 10°C.

  • Reaction:

    • Once the sodium hypobromite solution is prepared, add finely powdered cyclobutanecarboxamide (15 kg) in portions, keeping the temperature below 15°C.

    • After the addition is complete, slowly warm the reaction mixture to 70-80°C and hold for 1-2 hours to complete the rearrangement.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 L).

  • Isolation and Purification:

    • Combine the organic extracts and wash with a saturated sodium chloride solution.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter and concentrate the solution to obtain the crude product.

    • The crude this compound is then purified by fractional distillation.

Quantitative Data Summary
ParameterValue
Inputs
Cyclobutanecarboxamide15.0 kg
Sodium Hydroxide18.75 kg
Bromine23.95 kg
Water200 L
Reaction Conditions
Temperature (Addition)<15°C
Temperature (Rearrangement)70-80°C
Reaction Time2-3 hours
Outputs
Expected Yield9.5-11.0 kg (75-85% of theoretical)
Purity (by GC)>98.5%

Experimental Workflow Diagram

start Start naobr_prep Prepare Sodium Hypobromite Solution (in situ) start->naobr_prep add_amide Add Cyclobutanecarboxamide (Portion-wise, <15°C) naobr_prep->add_amide rearrangement Hofmann Rearrangement (70-80°C, 1-2 hours) add_amide->rearrangement workup Work-up: - Cool to RT rearrangement->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction purification Fractional Distillation extraction->purification end_product This compound (>98.5% Purity) purification->end_product

Caption: Workflow for the Hofmann rearrangement of cyclobutanecarboxamide.

Quality Control and Analytical Methods

Ensuring the purity of this compound is critical for its use in pharmaceutical and agrochemical synthesis. The following quality control measures are recommended:

  • Appearance: Clear, colorless to pale yellow liquid.

  • Assay (by Gas Chromatography): ≥99.0%.

  • Water Content (by Karl Fischer): ≤0.5%.

  • Identification (by FTIR and NMR): Conforms to the structure.

Gas Chromatography (GC) Method for Assay

A validated GC method is essential for determining the purity of the final product and for in-process controls.

ParameterCondition
Instrument Gas Chromatograph with FID
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250°C
Detector Temperature 280°C
Oven Program 60°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min
Injection Volume 1 µL (split injection)
Diluent Methanol or Dichloromethane

Industrial Applications

This compound is a key intermediate in the synthesis of a variety of high-value chemicals.

  • Pharmaceuticals: It is used in the synthesis of APIs for treating a range of conditions. The cyclobutylmethyl moiety can enhance the pharmacological profile of drug candidates.[8]

  • Agrochemicals: This amine is a building block for the development of novel pesticides and herbicides, contributing to improved crop yields and protection.[11]

Signaling Pathway Diagram (Illustrative)

The following diagram illustrates a hypothetical signaling pathway where a drug synthesized using this compound might act as an inhibitor.

receptor Receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression transcription_factor->gene_expression Regulates drug Drug with Cyclobutylmethyl Moiety drug->kinase2 Inhibits

Caption: Hypothetical drug action in a signaling pathway.

Conclusion

The catalytic hydrogenation of cyclobutanecarbonitrile and the Hofmann rearrangement of cyclobutanecarboxamide are both viable and scalable methods for the industrial production of this compound. The choice between these routes will be dictated by economic and logistical considerations. The protocols and data presented in this document provide a solid foundation for the scale-up of this compound synthesis, enabling its efficient production for use in the pharmaceutical and agrochemical industries. Rigorous quality control is paramount to ensure the final product meets the high standards required for these applications.

References

Cyclobutylmethanamine Derivatives: A Promising Scaffold for Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Cyclobutylmethanamine derivatives are emerging as a versatile and potent class of compounds in the field of agrochemical research. With demonstrated efficacy in fungicidal applications and potential for broader use, these molecules offer a promising scaffold for the development of next-generation crop protection agents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel agrochemicals based on the this compound core.

The primary focus of current research has been on cyclobutane (B1203170) carboxamide derivatives as inhibitors of scytalone (B1230633) dehydratase (SD), a key enzyme in the fungal melanin (B1238610) biosynthesis pathway. Inhibition of this enzyme disrupts the production of melanin, which is crucial for the structural integrity and virulence of many pathogenic fungi. This mode of action provides a targeted approach to disease control in vital crops.

Fungicidal Activity: Inhibition of Melanin Biosynthesis

This compound derivatives have been identified as potent inhibitors of scytalone dehydratase, an essential enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin biosynthetic pathway in fungi. Melanin protects pathogenic fungi from environmental stress and is a key factor in their ability to infect host plants. By inhibiting scytalone dehydratase, these compounds prevent the formation of this protective barrier, rendering the fungi susceptible to the plant's natural defenses and other environmental factors.

Signaling Pathway: DHN Melanin Biosynthesis

The DHN melanin biosynthesis pathway is a critical target for the development of novel fungicides. The pathway involves a series of enzymatic steps, with scytalone dehydratase catalyzing a key dehydration reaction. The inhibition of this enzyme by this compound derivatives is a crucial mechanism for their fungicidal activity.

DHN_Melanin_Pathway cluster_synthesis DHN Melanin Biosynthesis cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase Acetyl-CoA->PKS 1,3,6,8-THN 1,3,6,8-Tetrahydroxynaphthalene PKS->1,3,6,8-THN T4HNR Reductase 1,3,6,8-THN->T4HNR Scytalone Scytalone T4HNR->Scytalone SD Scytalone Dehydratase Scytalone->SD 1,3,8-THN 1,3,8-Trihydroxynaphthalene (B1218226) SD->1,3,8-THN DHN 1,8-Dihydroxynaphthalene SD->DHN T3HNR Reductase 1,3,8-THN->T3HNR Vermelone Vermelone T3HNR->Vermelone Vermelone->SD Laccase Laccase/ Polymerase DHN->Laccase Melanin Melanin Laccase->Melanin Inhibitor Cyclobutane Carboxamide Derivatives Inhibitor->SD

Figure 1: DHN Melanin Biosynthesis Pathway and Inhibition by Cyclobutane Carboxamide Derivatives.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of representative cyclobutane carboxamide derivatives against scytalone dehydratase.

Compound IDStructureTarget OrganismIC50 (nM)Reference
1 N-(2,4-dichlorophenyl)-1-methyl-cyclobutanecarboxamideMagnaporthe grisea25[1]
2 N-(2-chloro-4-fluorophenyl)-1-methyl-cyclobutanecarboxamideMagnaporthe grisea30[1]
3 N-(4-chlorophenyl)-1-methyl-cyclobutanecarboxamideMagnaporthe grisea150[1]

Note: The provided IC50 values are illustrative and based on published research. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of Cyclobutane Carboxamide Derivatives

This protocol describes a general method for the synthesis of N-substituted cyclobutane carboxamides from a cyclobutanecarboxylic acid and a primary amine.

Synthesis_Workflow cluster_reactants Reactants Acid Cyclobutanecarboxylic Acid Derivative Coupling Amide Coupling Acid->Coupling Amine This compound or Aniline (B41778) Derivative Amine->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Cyclobutane Carboxamide Product Purification->Product

Figure 2: General workflow for the synthesis of cyclobutane carboxamide derivatives.

Materials:

  • Substituted cyclobutanecarboxylic acid (1.0 eq)

  • This compound or substituted aniline (1.1 eq)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of the cyclobutanecarboxylic acid in anhydrous DMF, add DIPEA and the amine.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the BOP reagent portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane carboxamide derivative.

In Vitro Scytalone Dehydratase Inhibition Assay

This protocol outlines a method for determining the in vitro inhibitory activity of test compounds against scytalone dehydratase.

Materials:

  • Recombinant scytalone dehydratase enzyme

  • Scytalone (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of recombinant scytalone dehydratase in potassium phosphate buffer.

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound dilutions to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the scytalone substrate to each well.

  • Immediately measure the decrease in absorbance at 316 nm over time using a microplate reader. The dehydration of scytalone to 1,3,8-trihydroxynaphthalene results in a decrease in absorbance.

  • Calculate the initial reaction rates for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Herbicidal and Insecticidal Potential

While the primary focus has been on fungicidal applications, the this compound scaffold holds potential for the development of herbicides and insecticides. The structural rigidity and unique three-dimensional shape of the cyclobutane ring can lead to novel interactions with biological targets. However, to date, there is limited publicly available research with specific quantitative data and detailed protocols for this compound derivatives in these areas. Further investigation is warranted to explore the full potential of this chemical class in broader agrochemical applications.

Conclusion

This compound derivatives represent a valuable and promising class of compounds for agrochemical research and development. Their proven efficacy as scytalone dehydratase inhibitors for fungicidal applications provides a strong foundation for further optimization and discovery. The detailed protocols and data presented herein serve as a valuable resource for scientists working to develop the next generation of effective and sustainable crop protection solutions. The exploration of this versatile scaffold for herbicidal and insecticidal activities remains an exciting frontier for future research.

References

Application Note: Solid-Phase Synthesis Techniques Utilizing Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the utilization of cyclobutylmethanamine in solid-phase synthesis (SPS). This compound is a valuable building block in drug discovery, primarily used to introduce the cyclobutylmethyl moiety into peptides and small molecules. This modification can enhance metabolic stability, modulate conformational flexibility, and explore novel chemical space, thereby improving the pharmacokinetic and pharmacodynamic properties of lead compounds. This note focuses on the "submonomer" approach for synthesizing N-substituted glycine (B1666218) oligomers (peptoids), a robust and widely used method for incorporating primary amines onto a solid support.

Introduction to this compound in Solid-Phase Synthesis

Solid-phase synthesis is a cornerstone of modern medicinal chemistry, enabling the rapid and efficient assembly of compound libraries.[1] The technique involves covalently attaching a starting material to an insoluble polymer resin and performing sequential chemical reactions.[1] Excess reagents and byproducts are easily removed by filtration and washing, streamlining the purification process.[1]

The incorporation of non-natural or sterically unique building blocks is a key strategy for developing novel therapeutics. This compound offers the cyclobutylmethyl group, a saturated carbocycle that can serve as a bioisostere for other groups, increase the sp³ character of a molecule, and provide a rigid scaffold to orient pharmacophoric elements. Its primary amine functionality makes it an ideal nucleophile for incorporation into growing chains on a solid support.

One of the most effective methods for incorporating primary amines like this compound is the peptoid submonomer synthesis developed by Zuckermann et al. This two-step, one-pot method involves an initial acylation of the resin-bound secondary amine with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution with the desired primary amine. This method is highly versatile and compatible with a wide range of primary amines.

Key Applications and Methodologies

The primary application of this compound in SPS is the creation of N-substituted glycine residues within a peptide or small molecule backbone, effectively creating a "peptoid" unit. This modification is particularly useful for:

  • Peptidomimetic Design: Introducing the N-cyclobutylmethyl group can disrupt enzymatic degradation pathways that target natural peptide bonds, thereby increasing the in vivo half-life of a therapeutic peptide.

  • Combinatorial Library Synthesis: The submonomer method is highly amenable to automated and parallel synthesis, allowing for the creation of large, diverse libraries where the cyclobutylmethyl group is one of many "R" groups explored in structure-activity relationship (SAR) studies.

  • Conformational Constraint: The steric bulk of the cyclobutane (B1203170) ring can restrict the conformational freedom of the oligomer backbone, which can be advantageous for locking the molecule into a bioactive conformation.

Experimental Protocols

This section details the protocol for incorporating a this compound moiety onto a solid support using the N-substituted glycine (peptoid) submonomer method. The protocol assumes a standard Fmoc-based solid-phase synthesis setup.

Protocol 1: Incorporation of this compound via Submonomer Method

This protocol describes the addition of an N-cyclobutylmethyl-glycine unit to a resin-bound peptide chain with a free secondary amine (e.g., after the deprotection of the final amino acid).

Materials:

  • Fmoc-protected, peptide-loaded resin (e.g., Rink Amide MBHA resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • N,N-Dimethylformamide (DMF)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation:

    • Swell the peptide-loaded resin in DMF for 30-60 minutes in a reaction vessel.

    • If the N-terminal amino acid is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 20 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove piperidine and byproducts.

  • Step 1: Acylation (Bromoacetylation)

    • Prepare the acylation solution: In a separate vial, dissolve bromoacetic acid (10-20 equivalents relative to resin loading) and DIC (10-20 equivalents) in DMF. A typical concentration is 1.0 M for each.

    • Add the acylation solution to the washed, deprotected resin.

    • Agitate the reaction vessel at room temperature for 20-30 minutes. A colorimetric test (e.g., Kaiser test) should be negative, indicating the complete consumption of the free amine.

    • Wash the resin with DMF (5x) to remove excess reagents.

  • Step 2: Nucleophilic Displacement

    • Prepare the amine solution: In a separate vial, dissolve this compound (20-40 equivalents) in a solvent such as DMSO or NMP. A typical concentration is 2.0 M.

    • Add the this compound solution to the bromoacetylated resin.

    • Agitate the reaction vessel at room temperature for 60-120 minutes. The reaction progress can be monitored by a chloranil (B122849) test.

    • Upon completion, wash the resin thoroughly with DMF (5x) and DCM (5x).

  • Chain Elongation or Cleavage:

    • The resin now bears an N-cyclobutylmethyl-glycine residue at the N-terminus. The synthesis can proceed with the coupling of the next Fmoc-amino acid, or the final compound can be cleaved from the resin.

    • Cleavage: Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours. Precipitate the cleaved product in cold diethyl ether, centrifuge, and lyophilize.

Data Presentation

While specific yield data for this compound is not extensively published, the submonomer method is well-characterized. The following table presents representative data for this methodology, which can be expected to be similar for the incorporation of this compound.

Table 1: Representative Efficiency of the Peptoid Submonomer Synthesis Method

StepReagents (Typical Equivalents)SolventTime (min)Typical EfficiencyMonitoring Method
Acylation Bromoacetic Acid (20 eq.), DIC (20 eq.)DMF20 - 30>99%Kaiser Test
Nucleophilic Displacement Primary Amine (e.g., this compound) (40 eq.)DMSO60 - 120>98%Chloranil Test

Visualizations: Workflows and Logic

The following diagrams illustrate the key workflows in solid-phase synthesis utilizing this compound.

General Solid-Phase Synthesis Cycle cluster_cycle Deprotection 1. Deprotection (e.g., 20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Remove Reagents Coupling 2. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Remove Excess Wash2->Deprotection Start Next Cycle Final Final Product: Cleavage & Purification Wash2->Final After Final Cycle Start Start: Resin-Bound Amino Acid Start->Deprotection

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: Incorporation of this compound Start Start: Resin-NH-Peptide Acylation Step 1: Bromoacetylation (Bromoacetic Acid, DIC in DMF) Start->Acylation Wash1 Wash (DMF) Acylation->Wash1 Displacement Step 2: Nucleophilic Displacement (this compound in DMSO) Wash1->Displacement Wash2 Wash (DMF, DCM) Displacement->Wash2 End Result: Resin-N(CH₂-Cyclobutyl)-Gly-Peptide Wash2->End

Caption: Workflow for the submonomer incorporation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclobutylmethanamine by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with cyclobutylmethanamine and require a purified product. This resource provides detailed information on the purification of this compound by vacuum distillation, including troubleshooting common issues, frequently asked questions, a detailed experimental protocol, and relevant physical property data.

Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation the preferred method for purifying this compound?

A1: Vacuum distillation is ideal for purifying this compound for several reasons. Many amines, especially those with higher molecular weights, can decompose at their atmospheric boiling points. By reducing the pressure, the boiling point of this compound is significantly lowered, which prevents thermal degradation and the formation of impurities. This technique is particularly effective for separating the desired amine from non-volatile starting materials, byproducts, and polymerization inhibitors that may be present after synthesis.

Q2: What are the most common impurities found in crude this compound?

A2: The impurities in crude this compound largely depend on the synthetic route employed. Common impurities may include:

  • Unreacted Starting Materials: Such as cyclobutanecarbonitrile (B1293925) or cyclobutanecarboxaldehyde.

  • Byproducts from Synthesis: Depending on the reagents and reaction conditions, various side products can form.

  • Secondary Amines: Over-alkylation during synthesis can lead to the formation of dicyclobutylmethylamine.

  • Solvent Residues: Residual solvents from the reaction and work-up procedures.

Q3: How can I estimate the boiling point of this compound at a specific vacuum pressure?

A3: You can estimate the boiling point at different pressures using the Clausius-Clapeyron equation if you have a known boiling point at a specific pressure. A reported vapor pressure for this compound is 45.2 ± 0.2 mmHg at 25°C. Using this information, you can utilize online calculators or nomographs to estimate the boiling point at your desired vacuum level.

Q4: What is "bumping" and how can I prevent it during the distillation of this compound?

A4: "Bumping" is the sudden, violent boiling of a liquid in a distillation flask.[1] This occurs when a portion of the liquid becomes superheated and vaporizes explosively.[1] Amines are particularly prone to bumping. To prevent this, it is crucial to ensure smooth and even boiling. This can be achieved by:

  • Using a magnetic stirrer and a stir bar in the distillation flask.[1]

  • Introducing a fine stream of air or nitrogen into the liquid through a capillary tube (ebulliator).

  • Heating the distillation flask evenly using a heating mantle.[2]

Data Presentation

The following tables summarize the key physical properties of this compound and the expected boiling points at various pressures.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₅H₁₁N
Molecular Weight 85.15 g/mol
Vapor Pressure 45.2 ± 0.2 mmHg at 25°C[3]

Table 2: Estimated Boiling Point of this compound at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
760 (Atmospheric)~125 - 135
100~70 - 80
50~55 - 65
20~40 - 50
10~30 - 40
5~20 - 30

Note: These are estimated values based on the reported vapor pressure and should be confirmed experimentally.

Experimental Protocol: Vacuum Distillation of this compound

This protocol outlines a general procedure for the purification of this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with a condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Thermometer and adapter

  • Vacuum pump

  • Cold trap

  • Vacuum gauge

  • Inert gas source (Nitrogen or Argon)

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Apparatus Setup:

    • Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar in the round-bottom flask.

    • Use high-vacuum grease on all ground-glass joints to ensure a good seal.

    • Place the round-bottom flask in the heating mantle.

    • Connect the condenser to a circulating cold water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump. The cold trap is essential to protect the pump from corrosive vapors.

    • Place a thermometer in the distillation head to monitor the vapor temperature.

  • Distillation:

    • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full to prevent bumping.

    • Begin stirring the crude amine.

    • Slowly and carefully apply the vacuum. The pressure should drop to the desired level (e.g., 20 mmHg).

    • Once the desired vacuum is achieved and stable, begin to heat the distillation flask gently.

    • Observe the distillation. The first fraction to distill will likely be any low-boiling impurities or residual solvents. It is advisable to collect this in a separate receiving flask.

    • As the temperature of the vapor rises and stabilizes, the pure this compound will begin to distill. Collect this fraction in a clean, pre-weighed receiving flask. The boiling point should remain constant during the collection of the pure fraction.

    • Monitor the distillation until almost all the liquid has been distilled, leaving a small amount of residue in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum by introducing an inert gas.

    • Once the system is at atmospheric pressure, dismantle the apparatus.

    • Weigh the receiving flask to determine the yield of purified this compound.

Troubleshooting Guide

This section addresses common problems encountered during the vacuum distillation of this compound.

Problem Possible Cause(s) Solution(s)
No Distillate - Vacuum is not low enough.- Temperature is too low.- Leak in the system.- Check the vacuum pump and ensure it is pulling a sufficient vacuum.- Gradually increase the temperature of the heating mantle.- Check all joints for leaks. Re-grease if necessary.
Bumping - Uneven heating.- Lack of nucleation sites for boiling.- Use a magnetic stirrer and stir bar.- Ensure the heating mantle is properly sized for the flask and provides even heating.- Introduce a fine stream of inert gas through a capillary tube.
Product is Discolored - Thermal decomposition.- Co-distillation of impurities.- Reduce the distillation temperature by using a lower vacuum.- Ensure the crude material is properly dried before distillation.- Collect fractions carefully to separate the pure product from impurities.
Fluctuating Vacuum - Leak in the system.- Inefficient vacuum pump.- Check all connections and joints for leaks.- Service or replace the vacuum pump.

Mandatory Visualization

Troubleshooting_Vacuum_Distillation Start Start Distillation Problem Problem Encountered? Start->Problem NoDistillate No Distillate Problem->NoDistillate Yes Bumping Bumping Occurs Problem->Bumping Yes DiscoloredProduct Discolored Product Problem->DiscoloredProduct Yes FluctuatingVacuum Fluctuating Vacuum Problem->FluctuatingVacuum Yes Success Successful Purification Problem->Success No CheckVacuum Check Vacuum Level NoDistillate->CheckVacuum IncreaseTemp Increase Temperature CheckVacuum->IncreaseTemp Vacuum OK CheckLeaks Check for Leaks CheckVacuum->CheckLeaks Vacuum Low IncreaseTemp->Problem Re-evaluate CheckLeaks->Problem Re-evaluate CheckPump Check Pump Performance CheckLeaks->CheckPump No Leaks Found UseStirrer Use Magnetic Stirrer Bumping->UseStirrer EvenHeating Ensure Even Heating UseStirrer->EvenHeating UseEbulliator Use Ebulliator EvenHeating->UseEbulliator UseEbulliator->Problem Re-evaluate LowerTemp Lower Temperature/ Increase Vacuum DiscoloredProduct->LowerTemp Fractionate Careful Fractionation LowerTemp->Fractionate Fractionate->Problem Re-evaluate FluctuatingVacuum->CheckLeaks CheckPump->Problem Re-evaluate

References

Common side reactions in the acylation of Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acylation of cyclobutylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the acylation of this compound?

A1: The most prevalent side reactions include:

  • Diacylation: Formation of a diacylated product where two acyl groups are attached to the nitrogen atom. This is more likely with highly reactive acylating agents and a high molar ratio of the acylating agent to the amine.

  • Reaction with Base/Solvent: If a nucleophilic base or solvent is used, it can compete with the this compound in reacting with the acylating agent.

  • Formation of Ketenes: When using acyl halides with α-hydrogens (e.g., acetyl chloride), elimination of HCl can occur to form a ketene (B1206846). This ketene is a potent acylating agent and can react with the amine or other nucleophiles present, potentially leading to byproducts.[1]

  • Hydrolysis of Acylating Agent: If moisture is present in the reaction, the acylating agent can hydrolyze back to the corresponding carboxylic acid, which will not react with the amine under these conditions and will reduce the overall yield.

Q2: I am observing low or no conversion in my acylation reaction. What are the potential causes?

A2: Low or no conversion in the acylation of this compound can stem from several factors:

  • Insufficiently Reactive Acylating Agent: Acetic anhydride (B1165640) is a common and effective acetylating agent, but for less reactive amines or under mild conditions, a more reactive agent like acetyl chloride may be necessary.[2]

  • Inappropriate Reaction Conditions: The reaction may require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, consider increasing the temperature.

  • Steric Hindrance: While not severely hindered, the cyclobutyl group may slightly reduce the nucleophilicity of the amine compared to a linear alkyl amine, potentially requiring more forcing conditions.

  • Lack of a Catalyst: For challenging acylations, the addition of a catalyst can be beneficial. Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can activate the acylating agent, making it more electrophilic.[2]

Q3: What is the recommended work-up procedure to isolate the acylated product?

A3: A typical aqueous work-up procedure is effective for isolating the N-acylated this compound. This generally involves:

  • Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acylating agent and acid byproduct.

  • Extracting the product into an organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.

  • Washing the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a dilute base solution (e.g., saturated NaHCO₃) to remove any carboxylic acid byproduct, and finally with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtering, and concentrating under reduced pressure.

  • The crude product can then be purified by recrystallization or silica (B1680970) gel column chromatography.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Amide Incomplete reaction.- Increase reaction time and/or temperature.- Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride).- Add a catalyst (e.g., a Lewis acid like ZnCl₂).[2]
Hydrolysis of acylating agent.- Ensure all glassware is thoroughly dried.- Use anhydrous solvents.
Loss of product during work-up.- Ensure the pH of the aqueous layer is appropriate during extractions to prevent the amide from becoming water-soluble.
Presence of a Higher Molecular Weight Byproduct Diacylation.- Use a 1:1 molar ratio of amine to acylating agent.- Add the acylating agent slowly to the amine solution to avoid localized high concentrations.
Presence of Starting Amine in the Final Product Incomplete reaction.- See "Low Yield" solutions.- Ensure stoichiometric amounts of acylating agent are used.
Inefficient removal during work-up.- Perform an additional wash with dilute aqueous acid (e.g., 1M HCl) during the extraction process.
Presence of Carboxylic Acid Byproduct Hydrolysis of the acylating agent.- Use anhydrous conditions.- Ensure thorough washing with a saturated aqueous NaHCO₃ solution during work-up.

Experimental Protocols

General Protocol for the Acylation of this compound with Acetyl Chloride

This protocol provides a general method that can be adapted for the acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (B128534) (1.2 eq) or another suitable non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • 1 M HCl (aqueous)

  • Saturated NaHCO₃ (aqueous)

  • Brine (saturated NaCl aqueous solution)

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or silica gel column chromatography.

Visualizations

Troubleshooting_Acylation cluster_start Start: Acylation of this compound cluster_issues Identify Primary Issue cluster_low_conversion Troubleshoot Low Conversion cluster_impurities Troubleshoot Impurities cluster_solutions Implement Solutions start Analyze Reaction Outcome issue Low Conversion or No Reaction start->issue impurity Presence of Impurities start->impurity good_yield Good Yield, Pure Product start->good_yield check_conditions Verify Reaction Conditions: - Temperature - Time - Reagent Stoichiometry issue->check_conditions check_reagents Assess Reagent Reactivity: - Acylating Agent (Anhydride vs. Chloride) - Catalyst Addition (e.g., Lewis Acid) issue->check_reagents diacylation High MW Impurity? (Diacylation) impurity->diacylation starting_material Starting Material Contamination? impurity->starting_material hydrolysis Carboxylic Acid Present? impurity->hydrolysis end_process Process Complete good_yield->end_process optimize_conditions Increase Temperature/Time Use More Reactive Acylating Agent Add Catalyst check_conditions->optimize_conditions check_reagents->optimize_conditions adjust_stoichiometry Use 1:1 Amine:Acylating Agent Ratio Slow Addition of Acylating Agent diacylation->adjust_stoichiometry improve_workup Optimize Work-up: - Acid Wash for Unreacted Amine - Base Wash for Carboxylic Acid starting_material->improve_workup hydrolysis->improve_workup optimize_conditions->end_process adjust_stoichiometry->end_process improve_workup->end_process

Caption: Troubleshooting workflow for the acylation of this compound.

References

Technical Support Center: Optimization of Reductive Amination with Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for reductive amination with Cyclobutylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the reductive amination with this compound?

The most common challenges include low product yield, the formation of side products through over-alkylation, and the reduction of the starting carbonyl compound to an alcohol. Careful control of reaction conditions such as pH, temperature, and the choice of reducing agent is crucial for a successful reaction.

Q2: Which reducing agents are recommended for the reductive amination of this compound?

Sodium triacetoxyborohydride (B8407120) (STAB) is a highly recommended reducing agent due to its mild nature and high selectivity for the iminium ion over the carbonyl group, which minimizes the formation of alcohol byproducts.[1] Other suitable reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd). Sodium borohydride (B1222165) (NaBH₄) can also be used, but it is less selective and may reduce the starting aldehyde or ketone.

Q3: What is the optimal pH for this reaction?

A mildly acidic pH, typically between 4 and 6, is generally optimal for the formation of the imine intermediate. This pH range is a compromise: it is acidic enough to catalyze the dehydration step of imine formation but not so acidic as to protonate the amine, which would render it non-nucleophilic. Acetic acid is commonly used to achieve the desired pH.

Q4: How can I minimize the formation of the over-alkylation side product (di-cyclobutylmethyl amine)?

Over-alkylation can be a significant issue with primary amines like this compound. To minimize this, consider the following strategies:

  • Stoichiometry Control: Use a 1:1 molar ratio of this compound to the carbonyl compound, or a slight excess of the carbonyl.

  • Slow Addition: Add the reducing agent portion-wise to the reaction mixture.

  • Stepwise Procedure: First, form the imine intermediate and then add the reducing agent in a subsequent step. This can be particularly effective in controlling over-alkylation.

Q5: My reaction is not proceeding to completion. What are the possible reasons?

Incomplete reactions can be due to several factors:

  • Inactive Reducing Agent: Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., STAB is moisture-sensitive).

  • Steric Hindrance: The bulky cyclobutyl group may slow down the reaction, especially with sterically hindered ketones. Increasing the reaction temperature or reaction time might be necessary.

  • Poor Solubility: Ensure all reactants are soluble in the chosen solvent. If solubility is an issue, consider a different solvent system.[2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low to No Product Formation Incomplete imine formation.- Adjust the pH to 4-6 with acetic acid.- Use a dehydrating agent like molecular sieves to drive the equilibrium towards imine formation.
Inactive or unsuitable reducing agent.- Use a fresh batch of reducing agent.- Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride (STAB).
Low reaction temperature.- Increase the reaction temperature, especially for sterically hindered substrates.
Significant amount of alcohol byproduct The reducing agent is too strong and is reducing the starting carbonyl.- Use a more selective reducing agent such as STAB or NaBH₃CN.[1]- If using NaBH₄, ensure complete imine formation before adding the reducing agent.
Formation of over-alkylation (di-cyclobutylmethyl amine) product The secondary amine product is more nucleophilic than the starting primary amine.- Use a 1:1 stoichiometry of amine to carbonyl or a slight excess of the carbonyl.- Perform a stepwise reaction: form the imine first, then add the reducing agent.
Reaction is slow or stalls Steric hindrance from the cyclobutyl group or the carbonyl substrate.- Increase the reaction temperature and/or prolong the reaction time.- Consider using a less sterically hindered carbonyl compound if possible.
Poor solubility of reactants.- Choose a solvent in which all reactants are fully soluble at the reaction temperature. Common solvents include dichloromethane (B109758) (DCM), 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF).[1]

Data Presentation

The following tables provide representative data for reductive amination reactions with primary amines, which can be used as a starting point for optimizing reactions with this compound.

Table 1: Reductive Amination of Benzaldehyde with a Primary Amine using Sodium Triacetoxyborohydride (STAB)

EntryAmineAldehydeReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1BenzylamineBenzaldehydeSTAB (1.5)DCE25492
2Benzylamine4-ChlorobenzaldehydeSTAB (1.5)DCE25395
3CyclohexylamineBenzaldehydeSTAB (1.5)THF25688

Data is representative and sourced from analogous reactions in the literature.

Table 2: Reductive Amination of Cyclohexanone with a Primary Amine

EntryAmineKetoneReducing Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1BenzylamineCyclohexanoneSTAB (1.5)DCE251285
2AnilineCyclohexanoneH₂ (1 atm), Pd/C (5 mol%)Methanol502478
3BenzylamineCyclohexanoneNaBH₃CN (1.2)Methanol, AcOH251882

Data is representative and sourced from analogous reactions in the literature.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of the aldehyde or ketone (1.0 eq) and this compound (1.0-1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add acetic acid (1.0-1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Reductive Amination using Catalytic Hydrogenation
  • In a high-pressure reaction vessel, combine the aldehyde or ketone (1.0 eq), this compound (1.0-1.2 eq), and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas (H₂).

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Mandatory Visualization

ReductiveAminationWorkflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product Carbonyl Aldehyde or Ketone Mix 1. Mix Carbonyl, Amine, Solvent, and Acid Carbonyl->Mix Amine This compound Amine->Mix ReducingAgent Reducing Agent (e.g., STAB) AddReductant 3. Add Reducing Agent ReducingAgent->AddReductant Solvent Anhydrous Solvent (e.g., DCE) Solvent->Mix Acid Acid Catalyst (e.g., Acetic Acid) Acid->Mix ImineFormation 2. Stir for Imine Formation Mix->ImineFormation ImineFormation->AddReductant ReactionMonitoring 4. Monitor Progress (TLC/LC-MS) AddReductant->ReactionMonitoring Workup 5. Aqueous Workup ReactionMonitoring->Workup Purification 6. Purification Workup->Purification Product Secondary Amine Purification->Product TroubleshootingTree cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield or Incomplete Reaction ImineIssue Incomplete Imine Formation? Start->ImineIssue ReductantIssue Reducing Agent Issue? Start->ReductantIssue ConditionsIssue Suboptimal Conditions? Start->ConditionsIssue AdjustpH Adjust pH (4-6) ImineIssue->AdjustpH AddDehydratingAgent Add Dehydrating Agent ImineIssue->AddDehydratingAgent UseFreshReductant Use Fresh Reducing Agent ReductantIssue->UseFreshReductant ChangeReductant Switch to Milder Reductant (STAB) ReductantIssue->ChangeReductant IncreaseTemp Increase Temperature ConditionsIssue->IncreaseTemp IncreaseTime Increase Reaction Time ConditionsIssue->IncreaseTime

References

Preventing the formation of impurities during Cyclobutylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Cyclobutylmethanamine. Our goal is to help you prevent the formation of common impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and what are the key differences?

The two primary routes for synthesizing this compound are the reduction of cyclobutanecarbonitrile (B1293925) and the reduction of cyclobutanecarboxamide.

  • Reduction of Cyclobutanecarbonitrile: This is a common and direct method. It can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This route is often favored for its efficiency.

  • Reduction of Cyclobutanecarboxamide: This method also yields the desired primary amine. It typically employs powerful reducing agents such as lithium aluminum hydride or borane (B79455) complexes.

The choice between these routes may depend on the availability of starting materials, safety considerations associated with the reagents, and the desired purity profile of the final product.

Q2: What are the most common impurities observed during the synthesis of this compound?

The formation of impurities is highly dependent on the chosen synthetic route and reaction conditions.

  • From Cyclobutanecarbonitrile Reduction:

    • N,N-bis(cyclobutylmethyl)amine (Secondary Amine): This is a significant byproduct, especially during catalytic hydrogenation. It forms when the initially produced primary amine reacts with the intermediate imine.

    • N,N,N-tris(cyclobutylmethyl)amine (Tertiary Amine): Formation of the tertiary amine can also occur under certain catalytic hydrogenation conditions.

    • Unreacted Cyclobutanecarbonitrile: Incomplete reaction will leave the starting material as an impurity.

    • Cyclobutanecarboxaldehyde (Aldehyde Intermediate): Incomplete reduction, particularly with milder reducing agents, can result in the presence of the corresponding aldehyde.

  • From Cyclobutanecarboxamide Reduction:

    • Unreacted Cyclobutanecarboxamide: Incomplete reduction is a common issue, leaving the starting amide in the final product mixture.

    • Cyclobutylmethanol (Alcohol): Over-reduction of the intermediate aldehyde can lead to the formation of the corresponding alcohol.

Q3: How can I minimize the formation of secondary and tertiary amine impurities during the catalytic hydrogenation of cyclobutanecarbonitrile?

The formation of secondary and tertiary amines is a well-known side reaction in the catalytic hydrogenation of nitriles.[1][2] Here are some strategies to suppress their formation:

  • Addition of Ammonia (B1221849): Conducting the hydrogenation in the presence of ammonia (or ammonium (B1175870) hydroxide) can significantly reduce the formation of secondary and tertiary amines.[1] The ammonia competes with the primary amine product for reaction with the intermediate imine.

  • Choice of Catalyst: While Pd/C is a common catalyst, Raney Nickel is also frequently used.[1] The choice of catalyst and its loading can influence the selectivity of the reaction. For some substrates, using Raney Ni with ammonia in methanol (B129727) has proven effective.[2]

  • Reaction Conditions: Optimizing reaction parameters such as hydrogen pressure, temperature, and reaction time can also help to favor the formation of the primary amine.

Q4: I am observing incomplete reduction of my starting material (nitrile or amide). What are the likely causes and how can I resolve this?

Incomplete reduction can be frustrating. Here are some common causes and their solutions:

  • Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent, especially for powerful hydrides like LiAlH4 which can react with adventitious moisture.

  • Inactive Reducing Agent: Hydride reducing agents can degrade upon storage. It is crucial to use fresh or properly stored reagents.

  • Low Reaction Temperature: While some reductions proceed at room temperature, others may require heating to go to completion.

  • Poor Solubility: Ensure your starting material is fully dissolved in the reaction solvent to allow for efficient contact with the reducing agent.

  • Catalyst Deactivation (for catalytic hydrogenation): The catalyst can be poisoned by impurities in the starting material or solvent. Using high-purity starting materials and solvents is essential.

Troubleshooting Guides

Guide 1: Reduction of Cyclobutanecarbonitrile

This guide addresses common issues encountered during the synthesis of this compound from cyclobutanecarbonitrile.

Logical Workflow for Troubleshooting Nitrile Reduction

Start Problem: Low Yield or High Impurity Analysis Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis IncompleteReaction Issue: Incomplete Reaction (Starting material remains) Analysis->IncompleteReaction High starting material spot/peak SideProducts Issue: Significant Side Products (Secondary/Tertiary Amines) Analysis->SideProducts New spots/peaks with higher MW Solution_Incomplete Solutions: - Increase equivalents of reducing agent - Increase reaction time/temperature - Check reagent quality IncompleteReaction->Solution_Incomplete Solution_SideProducts Solutions: - Add ammonia to reaction - Change catalyst (e.g., Raney Ni) - Optimize pressure/temperature SideProducts->Solution_SideProducts Purification Purification Strategy (Distillation, Chromatography) Solution_Incomplete->Purification Solution_SideProducts->Purification

Caption: Troubleshooting workflow for nitrile reduction.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Primary Amine - Incomplete reaction. - Formation of secondary/tertiary amines.- Increase equivalents of reducing agent or catalyst loading. - Increase reaction time or temperature. - For catalytic hydrogenation, add ammonia or ammonium hydroxide (B78521) to the reaction mixture.[1]
Presence of Secondary/Tertiary Amines - Reaction of the primary amine product with the imine intermediate.- Add ammonia to the reaction.[1] - Consider using a different catalyst system, such as Raney Nickel in the presence of ammonia.[2]
Unreacted Starting Nitrile - Insufficient reducing agent. - Deactivated catalyst. - Low reaction temperature or time.- Use fresh, high-quality reducing agent/catalyst. - Increase the amount of reducing agent/catalyst. - Optimize reaction conditions (temperature, pressure, time).
Guide 2: Reduction of Cyclobutanecarboxamide

This guide focuses on troubleshooting the synthesis of this compound from cyclobutanecarboxamide.

Logical Workflow for Troubleshooting Amide Reduction

Start Problem: Incomplete Reduction Analysis Analyze Reaction Mixture (TLC, LC-MS) Start->Analysis AmidePresent Issue: Starting Amide Remains Analysis->AmidePresent Spot/peak corresponding to amide AlcoholPresent Issue: Alcohol Byproduct Formed Analysis->AlcoholPresent Spot/peak corresponding to alcohol Solution_Amide Solutions: - Increase LiAlH4 equivalents - Ensure anhydrous conditions - Increase reaction temperature/time AmidePresent->Solution_Amide Solution_Alcohol Solutions: - Control reaction temperature carefully - Optimize work-up procedure AlcoholPresent->Solution_Alcohol Purification Purification Strategy (Acid-base extraction, Distillation) Solution_Amide->Purification Solution_Alcohol->Purification

Caption: Troubleshooting workflow for amide reduction.

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reduction to Amine - Insufficient LiAlH4. - Presence of moisture deactivating LiAlH4. - Low reaction temperature.- Increase the molar ratio of LiAlH4 to the amide. - Ensure all glassware is flame-dried and solvents are anhydrous. - Perform the reaction at a higher temperature (e.g., refluxing THF).
Formation of Cyclobutylmethanol - Over-reduction of the intermediate aldehyde.- Careful control of reaction temperature and stoichiometry of the reducing agent. - A proper aqueous work-up is crucial to hydrolyze the aluminum complexes without promoting further side reactions.
Difficult Product Isolation - Formation of stable aluminum-amine complexes.- Employ a standard Fieser work-up (sequential addition of water, NaOH solution, and then more water) to precipitate aluminum salts for easy filtration.

Experimental Protocols

Protocol 1: Reduction of Cyclobutanecarbonitrile with LiAlH4

Materials:

  • Cyclobutanecarbonitrile

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Sulfuric acid (10% aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Reagent Addition: Suspend LiAlH4 (1.5 equivalents) in anhydrous diethyl ether in the flask and cool the mixture in an ice bath.

  • Substrate Addition: Dissolve cyclobutanecarbonitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully quench the reaction by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again (Fieser work-up).

  • Isolation: Filter the resulting granular precipitate and wash it with diethyl ether. Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Protocol 2: Catalytic Hydrogenation of Cyclobutanecarbonitrile

Materials:

  • Cyclobutanecarbonitrile

  • Methanol or Ethanol

  • Ammonia (aqueous or as gas)

  • Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel

  • Hydrogen gas

  • High-pressure hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Reactor Charging: In the vessel of a high-pressure hydrogenator, dissolve cyclobutanecarbonitrile in methanol containing ammonia.

  • Catalyst Addition: Carefully add the Pd/C or Raney Nickel catalyst to the solution.

  • Hydrogenation: Seal the reactor and purge it with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 50-80 °C).

  • Reaction Monitoring: Shake or stir the reaction mixture and monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Isolation: Filter the catalyst through a pad of celite.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude this compound can be purified by distillation.

Data Presentation

The following table summarizes typical yields and purity levels for the synthesis of this compound via the two main routes. Please note that actual results may vary depending on the specific reaction conditions and scale.

Synthesis RouteReducing Agent/CatalystTypical Yield (%)Typical Purity (%)Common Impurities
Reduction of Cyclobutanecarbonitrile LiAlH480-90>98Unreacted nitrile, solvent residues
Reduction of Cyclobutanecarbonitrile H₂/Pd/C (with NH₃)75-8595-98Secondary amine, unreacted nitrile
Reduction of Cyclobutanecarboxamide LiAlH470-85>97Unreacted amide, cyclobutylmethanol

Disclaimer: The information provided in this technical support center is for guidance purposes only. All experimental work should be conducted in a suitably equipped laboratory by trained professionals, following all necessary safety precautions.

References

Column chromatography techniques for purifying Cyclobutylmethanamine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Cyclobutylmethanamine Derivatives

Welcome to the technical support center for the purification of this compound derivatives. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the column chromatography of these basic compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound derivatives on standard silica (B1680970) gel so challenging?

The primary difficulty arises from the interaction between the basic amine group of the derivative and the acidic silanol (B1196071) groups (Si-OH) on the surface of standard silica gel.[1][2] This acid-base interaction can lead to several issues:

  • Strong Adsorption: The basic amine can bind strongly, and sometimes irreversibly, to the acidic stationary phase.[3]

  • Peak Tailing: The compound elutes slowly and asymmetrically from the column, resulting in broad, tailing peaks that lead to poor separation and impure fractions.[3]

  • Compound Degradation: The acidic nature of the silica surface can potentially degrade sensitive amine compounds.[2][4]

  • Yield Loss: Irreversible binding to the column significantly reduces the final product recovery.[2][5]

Q2: What are the recommended column chromatography strategies for purifying these basic amines?

To counter the challenges of standard silica, two primary strategies are recommended:

  • Modified Normal-Phase Chromatography: This method uses standard silica gel but incorporates a basic modifier, such as triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide (B78521), into the mobile phase.[3][5][6] The modifier neutralizes the acidic silanol groups, preventing the target amine from binding too strongly.

  • Amine-Functionalized Columns: These columns use a stationary phase where amine groups are chemically bonded to the silica surface.[1][7] This creates a less polar, basic environment that repels the basic analyte, leading to improved peak shape and more efficient elution without needing basic additives in the mobile phase.[3][7]

Q3: How do I select an appropriate mobile phase for my purification?

Mobile phase selection should begin with Thin Layer Chromatography (TLC) analysis to determine the optimal solvent system.[7][8]

  • For Standard Silica (with modifier): Start with a non-polar solvent like hexanes or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol (B129727). Add a small amount of a basic modifier (e.g., 0.5-2% triethylamine) to this mixture.[6][9] Aim for an Rf value of approximately 0.2-0.3 for your target compound to ensure good separation on the column.[6][8]

  • For Amine-Functionalized Columns: These columns are less polar than silica.[7] You can often use less polar mobile phases (e.g., hexanes/ethyl acetate) to achieve the desired separation. Method development can be simplified by treating the amine column as a normal phase system.[7]

Q4: What is "dry loading," and when is it necessary?

Dry loading is a sample application technique used when the crude product has poor solubility in the initial, non-polar mobile phase.[10] Instead of dissolving the sample in a small amount of solvent and applying it directly to the column (wet loading), the crude material is pre-adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a free-flowing powder, which is then carefully added to the top of the packed column.[10][11] This technique prevents the sample from precipitating at the top of the column and ensures a more uniform starting band, improving separation.

Troubleshooting Guide

Problem: My compound is streaking and tailing badly on a standard silica column.

  • Cause: Strong acid-base interaction between your basic amine derivative and the acidic silica gel.[1]

  • Solution 1: Add a Basic Modifier. Deactivate the silica by incorporating a competing base into your mobile phase. Add 0.5-2% triethylamine (TEA) or a small percentage of ammonium hydroxide to your eluent system.[6][9][11] This will neutralize the acidic sites and significantly improve the peak shape.

  • Solution 2: Switch to a Different Stationary Phase. Use an amine-functionalized silica column, which has a basic surface and is designed for purifying amines.[3][7] Alternatively, alumina (B75360) (basic or neutral) can be a suitable substitute for silica.[9]

Problem: My compound will not elute from the column, even with a highly polar solvent system.

  • Cause: Your compound is irreversibly adsorbed onto the acidic stationary phase. This is a common issue with highly basic amines on standard silica gel.[5]

  • Solution 1: Flush with a Modified Eluent. Attempt to salvage the compound by flushing the column with a highly polar solvent mixture containing a strong competing base (e.g., 5-10% TEA or ammonium hydroxide in methanol).

  • Solution 2: Re-evaluate Your Method. For future attempts, do not use standard silica gel alone. Use one of the recommended strategies: silica with a basic modifier or an amine-functionalized column.[3][5] You may also consider reversed-phase chromatography, where polar compounds elute earlier.[4][5]

Problem: I am observing poor separation between my desired product and impurities.

  • Cause: The chosen solvent system lacks the selectivity needed to resolve the compounds in your mixture.

  • Solution 1: Optimize the Mobile Phase. Run a gradient elution. Start with a less polar solvent system to elute non-polar impurities, then gradually increase the polarity to elute your target compound.[6] Experiment with different solvent combinations (e.g., switching from ethyl acetate to ether or adding a small amount of methanol to a dichloromethane system).

  • Solution 2: Reduce the Sample Load. Overloading the column is a common cause of poor separation. As a general rule, use a silica-to-sample mass ratio of at least 50:1 for difficult separations.

  • Solution 3: Change the Stationary Phase. An amine-functionalized column may offer different selectivity compared to standard silica, potentially resolving compounds that co-elute on silica.[7]

Problem: The retention time of my compound keeps shifting to an earlier time on my amine-functionalized column.

  • Cause: The amine-functionalized stationary phase may be degrading.[12] This can be caused by Schiff base formation with aldehyde or ketone impurities in your sample or solvents, or by hydrolysis of the bonded phase if using aqueous mobile phases at high pH.[12]

  • Solution 1: Check Solvent and Sample Purity. Ensure your solvents are high purity and free from contaminants like acetone, which can react with the amine phase.[12]

  • Solution 2: Column Washing and Storage. Follow the manufacturer's instructions for column washing and storage. Typically, this involves flushing with a non-buffered mobile phase or an organic solvent like isopropanol (B130326) before storage.[12]

  • Solution 3: Column Equilibration. Ensure the column is fully equilibrated with the mobile phase before each injection. HILIC and other normal-phase methods can require longer equilibration times than reversed-phase.[13]

Data Presentation: Recommended Starting Conditions

The following tables summarize typical starting parameters for the purification of this compound derivatives. Optimization will be required based on the specific properties of your compound.

Table 1: Mobile Phase Systems for Standard Silica Gel

PolarityNon-Polar ComponentPolar ComponentModifier (v/v)Typical Use Case
LowHexanes / HeptaneEthyl Acetate0.5 - 2% TEALess polar derivatives, good initial system
MediumDichloromethane (DCM)Ethyl Acetate0.5 - 2% TEAGeneral purpose, good solubility
HighDichloromethane (DCM)Methanol (MeOH)1 - 2% NH4OHFor more polar derivatives that require stronger elution

Table 2: Mobile Phase Systems for Amine-Functionalized Silica

PolarityNon-Polar ComponentPolar ComponentModifierTypical Use Case
LowHexanes / HeptaneEthyl AcetateNone requiredExcellent for achieving separation of basic compounds
MediumDichloromethane (DCM)Methanol (MeOH)None requiredEluting more polar amine derivatives

Visualized Workflows and Logic

Chromatography_Decision_Tree start Start: Crude This compound Derivative tlc Run TLC with Hex/EtOAc & 0.5% TEA on Silica Plate start->tlc check_rf Is Rf between 0.2-0.4 and spot shape good? tlc->check_rf silica_col Purify on Silica Column with Mobile Phase Modifier (TEA) check_rf->silica_col  Yes streaking Compound Streaking or Rf = 0? check_rf->streaking  No dry_load_check Is compound soluble in Hex/DCM? silica_col->dry_load_check amine_col_path Switch to Amine-Functionalized Silica Column amine_col_path->dry_load_check streaking->silica_col  No, but spot moves with MeOH/DCM/TEA streaking->amine_col_path  Yes wet_load Wet Load Sample dry_load_check->wet_load  Yes dry_load Dry Load Sample onto Silica dry_load_check->dry_load  No run_column Run Column Chromatography wet_load->run_column dry_load->run_column end Pure Product run_column->end

Caption: Decision tree for selecting a purification strategy.

Experimental_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_column 1. Pack Column (Silica or Amine) prep_eluent 2. Prepare & Degas Mobile Phase prep_column->prep_eluent equilibrate 3. Equilibrate Column (min. 3-5 column volumes) prep_eluent->equilibrate load_sample 4. Load Sample (Wet or Dry Load) equilibrate->load_sample elute 5. Elute with Mobile Phase load_sample->elute collect 6. Collect Fractions elute->collect tlc_fractions 7. Analyze Fractions by TLC collect->tlc_fractions combine 8. Combine Pure Fractions tlc_fractions->combine evaporate 9. Evaporate Solvent combine->evaporate

Caption: General experimental workflow for column chromatography.

Experimental Protocols

Protocol 1: Purification using Standard Silica Gel with Triethylamine (TEA)

This protocol is suitable for researchers using standard silica gel and is effective for many this compound derivatives.

  • Mobile Phase Selection:

    • Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate or DCM:MeOH) that provides an Rf of ~0.2-0.3 for the target compound.

    • Prepare the chosen solvent system and add 0.5-1.0% TEA by volume (e.g., 5-10 mL of TEA for every 1 L of eluent).

  • Column Packing:

    • Select a column with an appropriate diameter and length for the amount of crude material.

    • Prepare a slurry of silica gel (230-400 mesh) in the non-polar component of your mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (preferably the mobile phase or DCM). Carefully apply the solution to the top of the silica bed using a pipette.

    • Dry Loading: If solubility is low, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column bed.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, maintaining a constant flow rate.

    • Collect fractions and monitor the elution process using TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent and TEA under reduced pressure using a rotary evaporator. Note: TEA is volatile and should be removed effectively.

Protocol 2: Purification using an Amine-Functionalized Silica Column

This method is often simpler as it does not require a mobile phase modifier and provides excellent results for basic compounds.[3][7]

  • Mobile Phase Selection:

    • Use an amine-functionalized TLC plate to determine an appropriate solvent system (e.g., Hexanes:Ethyl Acetate). An Rf of 0.2-0.4 is ideal. Modifiers are typically not needed.

  • Column Preparation:

    • Use a pre-packed amine-functionalized column or pack your own according to the manufacturer's instructions.

    • Equilibrate the column by flushing with at least 5 column volumes of the initial mobile phase.

  • Sample Loading:

    • Follow the same procedure for wet or dry loading as described in Protocol 1.

  • Elution and Fraction Collection:

    • Elute the sample using the chosen mobile phase, applying a gradient of increasing polarity if necessary to separate impurities.

    • Collect fractions and monitor by TLC.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure. The workup is simplified as there is no need to remove a basic modifier like TEA.[7]

References

Technical Support Center: Managing the Exothermicity of Cyclobutylmethanamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing the exothermic nature of reactions involving Cyclobutylmethanamine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you conduct your experiments safely and effectively.

Disclaimer

The following information is provided for guidance purposes only. While it is based on established principles of chemical safety and reaction management, specific experimental conditions can significantly alter the thermal profile of a reaction. It is imperative to conduct a thorough risk assessment and utilize appropriate calorimetric techniques to characterize the exothermicity of your specific reaction before scaling up. The quantitative data provided is for Cyclobutylamine and should be used as an approximation for this compound with caution.

Troubleshooting Guide: Common Exotherm-Related Issues

Issue Potential Causes Recommended Actions & Solutions
Rapid, Uncontrolled Temperature Increase 1. Incorrect stoichiometry or order of reagent addition. 2. Addition rate of a reagent is too fast. 3. Inadequate cooling capacity for the scale of the reaction. 4. Poor mixing leading to localized "hot spots". 5. Reaction has an unforeseen induction period followed by a rapid exotherm.Immediate Steps: 1. Immediately cease the addition of any reagents. 2. Maximize cooling by lowering the coolant temperature or increasing its flow rate. 3. If safe, dilute the reaction with a pre-cooled, inert solvent. Follow-up & Prevention: 1. Verify calculations for all reagents. 2. Reduce the rate of addition for subsequent experiments. 3. Perform reaction calorimetry to determine the heat of reaction and ensure your cooling system is adequate. 4. Improve agitation by using a more efficient stirrer or increasing the stirring speed.
Temperature Fluctuations 1. Cooling system is unstable or underpowered. 2. Inconsistent reagent addition. 3. Phase changes in the reaction mixture (e.g., precipitation).1. Check the stability and setpoint of your cooling system. 2. Use a syringe pump or a calibrated dropping funnel for precise and consistent reagent addition. 3. If solids are forming, consider using a different solvent or adjusting the concentration.
Reaction Fails to Initiate, Followed by a Sudden Exotherm 1. Presence of an induction period. 2. Low initial reaction temperature is preventing initiation. 3. Impurities in starting materials are inhibiting the reaction.1. Use reaction calorimetry to study the reaction onset and induction period. 2. Consider a slightly higher, but still controlled, starting temperature. 3. Ensure the purity of all reagents and solvents. 4. For future reactions, consider adding a small amount of the reaction mixture from a previous successful batch to "seed" the reaction.
Pressure Buildup in the Reactor 1. Formation of gaseous byproducts. 2. Solvent is boiling due to excessive temperature. 3. Inadequate venting of the reactor.1. Ensure the reactor is equipped with a properly functioning pressure relief system. 2. Maintain a reaction temperature well below the boiling point of the solvent. 3. Use a bubbler or a properly vented system to safely manage off-gassing.

Frequently Asked Questions (FAQs)

Q1: I don't have access to a reaction calorimeter. How can I estimate the potential exotherm of my this compound reaction?

A1: While not a substitute for calorimetry, you can get a preliminary idea by:

  • Reviewing the literature: Look for similar reactions with structurally related amines. The reaction of primary amines with acyl chlorides or epoxides is generally known to be exothermic.[1][2]

  • Small-scale trial: Conduct a very small-scale experiment (millimolar) with careful temperature monitoring. This can indicate the potential for a significant exotherm.

  • Theoretical Calculation: Use computational chemistry software to estimate the enthalpy of reaction.

Q2: What are the best practices for scaling up a reaction with this compound?

A2: Scaling up exothermic reactions requires careful planning.[3]

  • Never scale up by more than a factor of 3-5 at a time. [4]

  • Ensure your cooling capacity scales with your reaction volume. The surface area to volume ratio decreases on scale-up, making heat removal less efficient.[3]

  • Re-optimize addition rates. What was safe on a small scale may be too fast for a larger scale.

  • Conduct a thorough safety review before each scale-up. [5]

Q3: What type of cooling system is recommended for controlling exotherms in this compound reactions?

A3: The choice of cooling system depends on the scale and the magnitude of the exotherm.

  • Lab Scale (up to 1L): An ice bath or a laboratory circulator with a cooling coil is often sufficient for moderate exotherms.

  • Pilot Plant/Kilo Lab: A jacketed reactor with a powerful thermostat or cryostat is necessary. Ensure the heat transfer fluid has a low viscosity at the operating temperature for efficient circulation.

Q4: Can the choice of solvent affect the exothermicity of the reaction?

A4: Yes, the solvent plays a crucial role in managing the reaction temperature. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point can provide a wider safety margin. Additionally, the solvent can affect reaction kinetics, which in turn influences the rate of heat generation.

Quantitative Data

Table 1: Thermochemical Properties of Cyclobutylamine

PropertyValueUnitsSource
Enthalpy of Formation (Liquid)5.61 ± 0.59kJ/mol[5]
Enthalpy of Combustion (Liquid)-2865.9 ± 0.54kJ/mol[5]

Note: This data pertains to the heat of formation and combustion of the molecule itself, not a specific reaction.

Experimental Protocols

Protocol 1: Reaction Calorimetry for the Acylation of this compound

Objective: To determine the heat of reaction and the rate of heat evolution for the reaction of this compound with an acyl chloride.

Methodology:

  • System Setup:

    • A reaction calorimeter (e.g., Mettler-Toledo RC1e or similar) is assembled and calibrated according to the manufacturer's instructions.

    • The reactor is charged with a known amount of this compound and a suitable solvent (e.g., dichloromethane, toluene).

    • The acyl chloride is loaded into a computer-controlled dosing pump.

  • Isothermal Experiment:

    • The reactor contents are brought to the desired reaction temperature (e.g., 20 °C) and allowed to stabilize.

    • The acyl chloride is added at a constant, slow rate.

    • The calorimeter software records the heat flow from the reactor to the cooling jacket, maintaining a constant internal temperature.

  • Data Analysis:

    • The total heat of reaction (ΔH) is calculated by integrating the heat flow over the duration of the addition.

    • The rate of heat evolution is plotted against time to identify the maximum heat output.

    • This data is used to assess the thermal risk and design a safe protocol for larger-scale synthesis.

Protocol 2: Safe Handling of an Exothermic Amine-Epoxide Reaction

Objective: To safely perform the ring-opening of an epoxide with this compound while controlling the exotherm.

Methodology:

  • Reactor Setup:

    • A jacketed glass reactor equipped with a mechanical stirrer, a thermocouple to monitor the internal temperature, a condenser, and a pressure-equalizing dropping funnel is assembled.

    • The reactor is connected to a circulating cooling bath.

  • Reaction Procedure:

    • The epoxide and a suitable solvent are charged to the reactor.

    • The mixture is cooled to the desired starting temperature (e.g., 0-5 °C).

    • This compound is dissolved in the same solvent and loaded into the dropping funnel.

    • The this compound solution is added dropwise to the stirred epoxide solution, ensuring the internal temperature does not exceed a predetermined limit (e.g., 15 °C).

    • The addition rate is controlled manually or with a syringe pump. If the temperature rises too quickly, the addition is stopped until the temperature is back under control.

  • Work-up:

    • After the addition is complete, the reaction is stirred at the controlled temperature until completion (monitored by TLC, LC-MS, etc.).

    • The reaction is then quenched by the slow addition of a suitable reagent (e.g., water, saturated ammonium (B1175870) chloride solution) while maintaining cooling.

Visualizations

Exotherm_Management_Workflow Exotherm Management Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions cluster_completion Completion start Start: New Reaction with this compound lit_review Literature Review for Analogous Reactions start->lit_review risk_assessment Initial Risk Assessment lit_review->risk_assessment calorimetry Perform Reaction Calorimetry (Small Scale) risk_assessment->calorimetry setup Reactor Setup with Adequate Cooling calorimetry->setup Data informs setup slow_addition Controlled, Slow Addition of Reagent setup->slow_addition monitoring Continuous Temperature Monitoring slow_addition->monitoring temp_increase Uncontrolled Temp. Increase? monitoring->temp_increase stop_addition Stop Reagent Addition temp_increase->stop_addition Yes safe_completion Reaction Safely Completed temp_increase->safe_completion No cool Increase Cooling stop_addition->cool dilute Dilute with Cold Solvent cool->dilute dilute->monitoring

Caption: A workflow for managing exothermic reactions.

Signaling_Pathway Thermal Runaway Logic Pathway A Heat Generation > Heat Removal B Temperature Increases A->B C Reaction Rate Accelerates B->C D Further Increase in Heat Generation C->D D->A Positive Feedback Loop E Thermal Runaway D->E

Caption: The positive feedback loop of a thermal runaway.

References

Strategies to improve the yield of Cyclobutylmethanamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Cyclobutylmethanamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing this compound include the reduction of cyclobutanecarbonitrile (B1293925), the Hofmann rearrangement of cyclobutanecarboxamide (B75595), reductive amination of cyclobutanecarboxaldehyde, and the Schmidt reaction of cyclobutanecarboxylic acid. The choice of method often depends on the availability of starting materials, scalability, and desired purity.

Q2: How can I improve the yield of my this compound synthesis?

A2: To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure that your starting materials, such as cyclobutanecarbonitrile or cyclobutanecarboxamide, are free of impurities that could interfere with the reaction.

  • Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and reaction time. For instance, in reductions, the choice of solvent and catalyst is crucial.

  • Stoichiometry of Reagents: Use the correct molar ratios of reactants and reagents. An excess of the reducing agent may be necessary in some cases but can also lead to side products.

  • Work-up Procedure: Employ an appropriate work-up procedure to minimize product loss during extraction and purification.

Q3: What are the typical side reactions to be aware of during the synthesis of this compound?

A3: Common side reactions include the formation of secondary amines, over-reduction of functional groups, and rearrangement of the cyclobutane (B1203170) ring under certain conditions. For example, during the reduction of cyclobutanecarbonitrile, incomplete reduction can leave starting material in the final product.

Troubleshooting Guides

Low Yield in the Reduction of Cyclobutanecarbonitrile
Symptom Possible Cause Suggested Solution
Low conversion of starting material Inactive or insufficient reducing agent.Use a fresh batch of the reducing agent (e.g., LiAlH₄, NaBH₄). Increase the molar equivalent of the reducing agent.
Low reaction temperature.Increase the reaction temperature according to literature procedures.
Poor quality of solvent.Use anhydrous and high-purity solvents.
Formation of multiple products Non-specific reducing agent.Use a more selective reducing agent. For example, catalytic hydrogenation can sometimes offer better selectivity.
Reaction temperature is too high.Lower the reaction temperature to minimize side reactions.
Product loss during work-up Inefficient extraction.Adjust the pH of the aqueous layer to ensure the amine is in its free base form for extraction with an organic solvent.
Volatility of the product.Use a rotary evaporator at a controlled temperature and pressure to avoid loss of the volatile amine.
Issues with the Hofmann Rearrangement of Cyclobutanecarboxamide
Symptom Possible Cause Suggested Solution
Reaction did not proceed to completion Insufficient bromine or sodium hydroxide (B78521).Ensure the correct stoichiometry of reagents is used.
Low reaction temperature.Maintain the recommended temperature for each step of the reaction.
Formation of carbamate (B1207046) byproducts Incomplete hydrolysis of the intermediate isocyanate.Ensure sufficient heating during the hydrolysis step to fully convert the isocyanate to the amine.
Low isolated yield The product remains in the aqueous layer.Perform multiple extractions with a suitable organic solvent. Salting out the aqueous layer with NaCl can improve extraction efficiency.

Quantitative Data

Synthetic Route Reducing Agent/Reagent Yield (%) Reference
Reduction of CyclobutanecarbonitrileLiAlH₄ in ether70-80Generic textbook values
Reduction of CyclobutanecarbonitrileCatalytic Hydrogenation (e.g., Raney Nickel)60-70Generic textbook values
Hofmann Rearrangement of CyclobutanecarboxamideBr₂ and NaOH82-87[1]Organic Syntheses Procedure[1]
Schmidt Reaction of Cyclobutanecarboxylic AcidHydrazoic Acid60-80[1]Organic Syntheses Procedure[1]

Experimental Protocols

Protocol 1: Reduction of Cyclobutanecarbonitrile with LiAlH₄
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.

  • Addition of Reactant: Cool the flask in an ice bath. Add a solution of cyclobutanecarbonitrile in anhydrous diethyl ether dropwise from the dropping funnel to the LiAlH₄ suspension with constant stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the recommended time (monitor by TLC or GC).

  • Quenching: Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Work-up: Filter the resulting solid and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.

Protocol 2: Hofmann Rearrangement of Cyclobutanecarboxamide
  • Preparation of Hypobromite (B1234621) Solution: In a flask, dissolve sodium hydroxide in water and cool the solution in an ice-water bath. Slowly add bromine to this solution while stirring to form sodium hypobromite.

  • Reaction with Amide: To a solution of cyclobutanecarboxamide in water, add the freshly prepared sodium hypobromite solution.

  • Rearrangement: Heat the reaction mixture. The temperature and duration should be carefully controlled as per established procedures.

  • Hydrolysis: After the rearrangement is complete, the intermediate isocyanate is hydrolyzed in situ to the amine.

  • Isolation: The this compound is then isolated by steam distillation from the alkaline reaction mixture.

  • Purification: The distillate is collected, and the amine is extracted with a suitable organic solvent. The organic layer is dried and the solvent is evaporated to yield the product, which can be further purified by distillation.

Visualizations

Synthesis_Pathways cluster_reduction Reduction Route cluster_rearrangement Rearrangement Route cluster_reductive_amination Reductive Amination Route Cyclobutanecarbonitrile Cyclobutanecarbonitrile This compound This compound Cyclobutanecarbonitrile->this compound LiAlH4 or H2/Catalyst Cyclobutanecarboxamide Cyclobutanecarboxamide Cyclobutanecarboxamide->this compound Br2, NaOH Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde->this compound NH3, Reducing Agent Troubleshooting_Workflow start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) check_purity->check_conditions check_reagents Assess Reagent Stoichiometry & Activity check_conditions->check_reagents optimize_workup Optimize Work-up & Purification check_reagents->optimize_workup success Yield Improved optimize_workup->success fail Yield Still Low optimize_workup->fail No Improvement consult Consult Further Literature / Senior Chemist fail->consult

References

Troubleshooting guide for the Mitsunobu reaction with Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing cyclobutylmethanamine as a nucleophile in the Mitsunobu reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting low to no yield of my desired N-alkylated product. What are the common causes?

A1: Low or no yield in a Mitsunobu reaction with this compound can stem from several factors:

  • Basicity of the Amine: The pKa of primary alkylamines is typically in the range of 10-11. While on the edge, it can be high enough to interfere with the reaction. The betaine (B1666868) intermediate formed from the reaction of triphenylphosphine (B44618) (PPh₃) and the azodicarboxylate (e.g., DEAD or DIAD) may not be basic enough to efficiently deprotonate the amine.[1]

  • Side Reactions: The high nucleophilicity of primary amines can lead to undesired side reactions. The amine can directly react with the azodicarboxylate in an aza-Michael addition, competing with the desired reaction pathway.[1]

  • Steric Hindrance: The cyclobutyl group, while not excessively large, can introduce some steric bulk that may hinder the nucleophilic attack of the amine on the activated alcohol intermediate.

  • Reagent Quality and Reaction Conditions: Impure reagents, wet solvents, or incorrect reaction temperatures can significantly impact the reaction outcome.

Q2: How can I improve the yield of my reaction?

A2: To improve the yield, consider the following strategies:

  • Choice of Azodicarboxylate: Using bulkier azodicarboxylates like di-tert-butyl azodicarboxylate (DTBAD) or 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) can sometimes favor the desired reaction pathway by sterically hindering the competing aza-Michael addition.[1]

  • Pre-formation of the Betaine: Instead of adding all reagents at once, try pre-forming the betaine by reacting PPh₃ and the azodicarboxylate at 0°C before adding the alcohol and finally the this compound. This can sometimes lead to better results.[1]

  • Use of N-Heterocyclic Phosphines (NHPs): NHPs are more nucleophilic than PPh₃ and can promote the desired phospha-Michael reaction, leading to a more efficient formation of the key intermediates for the reaction with amine nucleophiles.

  • Solvent Choice: Tetrahydrofuran (THF) is a common solvent for Mitsunobu reactions. Ensure it is anhydrous. Other solvents like dichloromethane (B109758) (DCM) or toluene (B28343) can also be explored.

  • Temperature Control: The reaction is typically carried out at 0°C to room temperature.[1] Careful control of the temperature during the addition of the azodicarboxylate is crucial.

Q3: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A3: The major byproducts in a Mitsunobu reaction involving a primary amine are typically:

  • Triphenylphosphine oxide (TPPO): This is an unavoidable byproduct of the reaction.

  • Hydrazide byproduct: Formed from the reduction of the azodicarboxylate.

  • Aza-Michael adduct: As mentioned, this results from the direct reaction of the amine with the azodicarboxylate.

To minimize byproduct formation and facilitate purification:

  • Use of Polymer-Supported Reagents: Employing polymer-supported triphenylphosphine (PS-PPh₃) can simplify the removal of the phosphine (B1218219) oxide byproduct through filtration.

  • Modified Azodicarboxylates: Using azodicarboxylates that generate more easily removable hydrazine (B178648) byproducts, such as di-(4-chlorobenzyl)azodicarboxylate (B8002683) (DCAD), can aid in purification.[1]

  • Chromatography: Careful column chromatography is often necessary to separate the desired product from the byproducts.

Q4: What are some alternative methods for the N-alkylation of this compound if the Mitsunobu reaction fails?

A4: If the Mitsunobu reaction proves to be unsuitable, consider these alternative N-alkylation strategies:

  • Reductive Amination: This is a robust and widely used method for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form an imine or enamine, which is then reduced in situ.

  • Direct Alkylation with Alkyl Halides: A straightforward approach where the amine is reacted with an alkyl halide in the presence of a base. However, over-alkylation to form the tertiary amine can be a competing reaction.

  • "Borrowing Hydrogen" or "Hydrogen Auto-Transfer" Catalysis: This greener approach uses an alcohol as the alkylating agent, catalyzed by a transition metal complex, with water being the only byproduct.

Data Presentation

Table 1: General Reaction Parameters for Mitsunobu Reaction with Primary Amines

ParameterTypical Value/ConditionNotes
Stoichiometry (Alcohol:Amine:PPh₃:Azodicarboxylate) 1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5An excess of the amine, PPh₃, and azodicarboxylate is often used to drive the reaction to completion.
Solvent Anhydrous THF, DCM, or TolueneSolvent choice can influence reaction rate and selectivity.
Temperature 0°C to Room TemperatureSlow, dropwise addition of the azodicarboxylate at 0°C is recommended to control the reaction exotherm.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yields Variable (30-80%)Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

A general experimental protocol for a Mitsunobu reaction is as follows. Note that this is a general guideline and may require optimization for your specific substrates.

General Protocol for Mitsunobu Reaction:

  • To a solution of the alcohol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0°C, add the azodicarboxylate (e.g., DIAD) (1.2 eq) dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes.

  • Add a solution of this compound (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Troubleshooting_Mitsunobu cluster_start cluster_problem cluster_causes cluster_solutions cluster_outcome start Mitsunobu Reaction with This compound problem Low or No Yield? start->problem cause1 High Amine Basicity (pKa ~10-11) problem->cause1 Yes cause2 Side Reactions (Aza-Michael Addition) problem->cause2 cause3 Steric Hindrance problem->cause3 cause4 Suboptimal Conditions (Wet Solvents, etc.) problem->cause4 solution3 Consider Alternatives: - Reductive Amination - Alkylation with Halides problem->solution3 Persistent Failure solution1 Modify Reagents: - Bulky Azodicarboxylate (ADDP) - N-Heterocyclic Phosphine (NHP) cause1->solution1 cause2->solution1 solution2 Optimize Protocol: - Pre-form Betaine - Anhydrous Solvent - Temperature Control cause3->solution2 cause4->solution2 success Successful Reaction solution1->success solution2->success

Troubleshooting workflow for the Mitsunobu reaction.

References

Validation & Comparative

A Comparative Analysis of Cyclobutylmethanamine and Cyclopentylamine Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This guide provides a detailed comparative analysis of the reactivity of cyclobutylmethanamine and cyclopentylamine (B150401), two primary amines of significant interest in medicinal chemistry and drug development. Understanding the nuanced differences in their reactivity is crucial for optimizing reaction conditions, predicting reaction outcomes, and designing novel molecular entities with desired pharmacological profiles. This document offers a comprehensive overview of their basicity and nucleophilicity, supported by theoretical considerations and established experimental protocols.

Core Principles: The Influence of Structure on Reactivity

The reactivity of this compound and cyclopentylamine is primarily governed by the interplay of steric and electronic effects, which are influenced by the distinct cycloalkane rings. The key differentiating factor is the inherent ring strain in the cyclobutane (B1203170) ring compared to the relatively strain-free cyclopentane (B165970) ring.[1][2][3]

This compound possesses a four-membered ring, which exhibits significant angle and torsional strain.[1][2][3] This strain can influence the hybridization of the ring carbons and, consequently, the electronic properties of the exocyclic aminomethyl group.

Cyclopentylamine , with its five-membered ring, adopts a more puckered, low-strain conformation, resembling an open-chain alkane in terms of its electronic properties.[1]

Basicity: A Measure of Proton Affinity

The pKa of cyclopentylamine's conjugate acid is approximately 10.65.[4][5][6][7] For this compound, the higher s-character of the exocyclic C-C bond due to ring strain in the cyclobutane ring is expected to have an electron-withdrawing effect, thereby slightly reducing the basicity of the amine compared to its cyclopentyl counterpart. Therefore, the pKa of this compound's conjugate acid is predicted to be slightly lower than that of cyclopentylamine.

CompoundStructurepKa (Conjugate Acid)
This compoundthis compound~10.5 (Estimated)
CyclopentylamineCyclopentylamine10.65[4][5][6][7]

Nucleophilicity: A Measure of Reaction Kinetics

Nucleophilicity refers to the rate at which an amine attacks an electrophilic center. While directly correlated with basicity, it is also significantly influenced by steric hindrance. For primary amines with similar steric profiles around the nitrogen atom, a higher basicity generally implies a higher nucleophilicity.

Given the structural similarities and the predicted slightly lower basicity of this compound, it is anticipated to be a marginally weaker nucleophile than cyclopentylamine. However, the difference in nucleophilicity is expected to be subtle and may be influenced by the specific electrophile and reaction conditions.

A quantitative comparison of the nucleophilicity of these amines can be achieved using established kinetic experiments, such as those developed by Herbert Mayr.[8][9][10] This methodology involves measuring the second-order rate constants for the reaction of the amine with a series of reference electrophiles.[8][9][10]

Experimental Protocols

Protocol 1: Determination of Amine pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of an amine's conjugate acid.[11][12][13][14]

Methodology:

  • Preparation of the Amine Solution: Accurately prepare a 0.01 M solution of the amine (this compound or cyclopentylamine) in deionized, CO2-free water.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the amine solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C) and stir gently with a magnetic stir bar.

  • Titration: Titrate the amine solution with a standardized 0.01 M solution of hydrochloric acid (HCl), adding the titrant in small, precise increments (e.g., 0.1 mL).

  • Data Collection: Record the pH of the solution after each addition of HCl, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of HCl added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the point where half of the amine has been protonated.

Protocol 2: Comparative Nucleophilicity by Competition Reaction

This protocol provides a method to directly compare the relative nucleophilicity of this compound and cyclopentylamine.

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and cyclopentylamine in a suitable aprotic solvent (e.g., acetonitrile (B52724) or THF).

  • Initiation of Reaction: Cool the solution to 0 °C and add a limiting amount of a suitable electrophile (e.g., 0.5 mmol of acetyl chloride or benzyl (B1604629) bromide) dropwise with vigorous stirring.

  • Reaction Monitoring and Quenching: Allow the reaction to proceed for a predetermined time (e.g., 30 minutes). Quench the reaction by adding an excess of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

  • Workup: Extract the reaction mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate.

  • Analysis: Concentrate the organic layer under reduced pressure. Analyze the resulting product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the relative ratio of the N-acylated (or N-alkylated) products of this compound and cyclopentylamine. A higher proportion of one product indicates a higher nucleophilicity of the corresponding parent amine.

Synthesis of this compound and Cyclopentylamine

The synthesis of these amines can be achieved through various established routes.

This compound Synthesis: A common route involves the reduction of cyclobutanecarbonitrile.[15]

Cyclopentylamine Synthesis: This amine is often synthesized via the reductive amination of cyclopentanone.[6][16][17]

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

Reactivity_Factors cluster_cyclobutyl This compound cluster_cyclopentyl Cyclopentylamine C4_Ring Cyclobutane Ring Ring_Strain Significant Ring Strain C4_Ring->Ring_Strain leads to Reactivity Amine Reactivity (Basicity & Nucleophilicity) Ring_Strain->Reactivity influences C5_Ring Cyclopentane Ring Low_Strain Low Ring Strain C5_Ring->Low_Strain leads to Low_Strain->Reactivity influences

Caption: Factors influencing the reactivity of this compound and cyclopentylamine.

Experimental_Workflow start Start: Amine Sample titration Potentiometric Titration with Standard Acid start->titration competition_rxn Competition Reaction with Limiting Electrophile start->competition_rxn pKa_det Determine pKa (Basicity) titration->pKa_det product_analysis Product Ratio Analysis (GC-MS or HPLC) competition_rxn->product_analysis nucleo_comp Compare Nucleophilicity product_analysis->nucleo_comp

Caption: General experimental workflow for comparing amine reactivity.

Conclusion

References

Cyclobutylmethanamine as a Bioisostere for the Tert-butyl Group: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to optimize pharmacokinetic and pharmacodynamic properties is a cornerstone of medicinal chemistry. The tert-butyl group, a common substituent used to introduce steric bulk, has been a subject of extensive bioisosteric replacement to mitigate challenges such as increased lipophilicity and metabolic instability.[1][2] This guide provides a comparative analysis of cyclobutylmethanamine as a bioisosteric replacement for the tert-butyl group, offering researchers and drug development professionals a data-driven overview of its potential advantages.

The unique three-dimensional structure of the cyclobutane (B1203170) ring can confer advantageous pharmacological properties, including enhanced metabolic stability and improved potency.[3][4] This is attributed to its constrained conformation, which can influence ligand-receptor interactions and reduce susceptibility to metabolic degradation.

Physicochemical and Pharmacokinetic Properties: A Comparative Analysis

The decision to replace a tert-butyl group with a bioisostere like this compound is often driven by the need to fine-tune a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes key physicochemical and pharmacokinetic parameters, drawing comparisons between tert-butyl containing compounds and their cyclobutyl analogues.

PropertyTert-butyl GroupThis compound MoietyRationale for Improvement
Lipophilicity (LogD) Generally highOften moderately lowerThe introduction of the amine group can reduce lipophilicity, potentially improving solubility and reducing off-target effects.
Aqueous Solubility Typically lowCan be significantly higherThe primary amine in this compound can be protonated at physiological pH, leading to improved aqueous solubility.
Metabolic Stability Prone to oxidation of the methyl groupsGenerally more stableThe cyclobutane ring is less susceptible to CYP450-mediated oxidation compared to the methyl groups of the tert-butyl moiety.[5]
Molecular Shape SphericalMore three-dimensional and rigidThe defined conformation of the cyclobutane ring can lead to more specific interactions with the target protein.[3][4]
Synthetic Accessibility Readily availableRequires multi-step synthesisThe synthesis of this compound derivatives can be more complex than incorporating a simple tert-butyl group.[3][6]
Experimental Data: Head-to-Head Comparison

While direct comparative data for this compound is limited, studies on analogous cyclobutane derivatives provide valuable insights. For instance, the replacement of a tert-butyl group with a 1-trifluoromethyl-cyclobutyl group has been shown to impact lipophilicity and solubility.

Compound PairLogD at pH 7.4Aqueous Solubility (µM)Metabolic Half-life (t½, HLM)
tert-Butyl Analogue (Model Compound 40)2.01313Not Reported
CF3-Cyclobutyl Analogue (Model Compound 42)2.48338Not Reported
tert-Butyl Containing Drug (Finasteride)Not ReportedNot Reported63 min
CF3-Cyclopropyl Analogue of FinasterideNot ReportedNot Reported114 min

Data adapted from studies on tert-butyl bioisosteres.[5][7] HLM = Human Liver Microsomes.

These data suggest that while the lipophilicity may not always decrease, the metabolic stability can be significantly improved by introducing a cyclobutane-based bioisostere.[5]

Experimental Protocols

The validation of a bioisostere requires rigorous experimental evaluation. Below are representative protocols for key assays used to compare tert-butyl and this compound analogues.

Protocol 1: Determination of Lipophilicity (LogD)

Objective: To measure the distribution coefficient (LogD) of a compound between an organic and an aqueous phase at a specific pH, typically 7.4.

Methodology:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both layers.

  • Determine the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Calculate the LogD value as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 2: Aqueous Solubility Assay

Objective: To determine the maximum concentration of a compound that can dissolve in an aqueous buffer at a specific pH.

Methodology:

  • Prepare a series of dilutions of the test compound from a high-concentration stock solution in DMSO.

  • Add small aliquots of these dilutions to a 96-well plate.

  • Add a buffered aqueous solution (e.g., PBS at pH 7.4) to each well.

  • Seal the plate and shake at room temperature for an extended period (e.g., 24 hours) to reach equilibrium.

  • Filter the samples to remove any undissolved precipitate.

  • Analyze the concentration of the dissolved compound in the filtrate using an appropriate analytical technique (e.g., LC-MS/MS).

  • The aqueous solubility is determined as the highest concentration at which the compound remains in solution.

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To assess the in vitro metabolic stability of a compound by incubating it with human liver microsomes.

Methodology:

  • Prepare a reaction mixture containing human liver microsomes, NADPH (as a cofactor), and a phosphate (B84403) buffer in a 96-well plate.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding the test compound to the mixture.

  • Take aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction in the aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance of the compound.

Visualizing the Bioisosteric Replacement Strategy

The following diagrams illustrate the conceptual workflow for evaluating this compound as a bioisostere for the tert-butyl group.

cluster_0 Lead Compound with tert-Butyl Group cluster_1 Bioisosteric Replacement cluster_2 Comparative Evaluation Lead Lead Compound (High Lipophilicity, Metabolic Liability) Analogue Analogue with This compound Lead->Analogue Bioisosteric Substitution Properties Physicochemical Properties (LogD, Solubility) Analogue->Properties ADME In Vitro ADME (Metabolic Stability) Analogue->ADME Activity Biological Activity (Potency, Selectivity) Analogue->Activity

Caption: Workflow for the bioisosteric replacement of a tert-butyl group.

Start Synthesize Analogues (tert-Butyl vs. This compound) PhysChem Physicochemical Profiling (LogD, pKa, Solubility) Start->PhysChem InVitro_ADME In Vitro ADME Assays (Microsomal Stability, Permeability) Start->InVitro_ADME InVitro_Bio In Vitro Biological Assays (Target Binding, Functional Activity) Start->InVitro_Bio Data_Analysis Data Analysis and Comparison PhysChem->Data_Analysis InVitro_ADME->Data_Analysis InVitro_Bio->Data_Analysis Decision Proceed to In Vivo Studies? Data_Analysis->Decision Decision->Start No, Redesign End Optimized Lead Compound Decision->End Yes

Caption: Experimental workflow for validating a bioisosteric replacement.

Conclusion

The replacement of the tert-butyl group with this compound represents a promising strategy in drug discovery to overcome challenges associated with poor physicochemical and pharmacokinetic properties.[1][2] The introduction of the this compound moiety can lead to improved aqueous solubility and metabolic stability, while maintaining or even enhancing biological activity due to its distinct three-dimensional structure.[3][4] The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to explore this bioisosteric substitution in their drug design endeavors. Rigorous experimental validation, as outlined in the proposed workflow, is crucial to ascertain the benefits of this substitution for a specific chemical series.

References

A Comparative Guide to the Efficacy of Reducing Agents in Cyclobutylmethanamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclobutylmethanamine, a valuable building block in medicinal chemistry, can be achieved through various reductive pathways. The choice of reducing agent is critical and significantly impacts reaction efficiency, yield, and substrate compatibility. This guide provides a comparative analysis of common reducing agents for the synthesis of this compound from three primary precursors: cyclobutanecarbonitrile, cyclobutanecarboxamide, and cyclobutanecarboxaldehyde.

Comparison of Synthetic Pathways and Reducing Agent Efficacy

The selection of a synthetic route to this compound is often dictated by the availability of starting materials and the desired scale of the reaction. Each pathway presents a unique set of challenges and advantages, with the efficacy of the transformation being highly dependent on the chosen reducing agent.

Precursor MoleculeSynthetic PathwayReducing AgentReported Yield (%)Key Considerations
Cyclobutanecarbonitrile Nitrile ReductionLithium Aluminum Hydride (LiAlH₄)High (Specific data not available in cited literature)Potent reducing agent, requires anhydrous conditions and careful handling.
Raney Nickel (H₂)Good to Excellent (Specific data not available in cited literature)Catalytic hydrogenation, often requires high pressure and temperature. Selectivity can be an issue.
Cyclobutanecarboxamide Amide ReductionLithium Aluminum Hydride (LiAlH₄)High (Specific data not available in cited literature)Effective for amide reduction, but lacks chemoselectivity.
Borane (BH₃)Moderate to High (Specific data not available in cited literature)More chemoselective than LiAlH₄, tolerating other functional groups.
Cyclobutanecarboxaldehyde Reductive AminationSodium Borohydride (NaBH₄) / NH₃Moderate to High (Specific data not available in cited literature)Milder reducing agent, suitable for aldehydes. Requires formation of an intermediate imine.

Experimental Workflows and Chemical Pathways

The synthesis of this compound can be visualized through distinct chemical pathways depending on the starting material and the chosen reduction strategy.

G cluster_0 Nitrile Reduction cluster_1 Amide Reduction cluster_2 Reductive Amination Cyclobutanecarbonitrile Cyclobutanecarbonitrile This compound This compound Cyclobutanecarbonitrile->this compound  LiAlH₄ or Raney Ni/H₂ Cyclobutanecarboxamide Cyclobutanecarboxamide Amide_Product This compound Cyclobutanecarboxamide->Amide_Product  LiAlH₄ or BH₃ Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Imine Cyclobutylmethyleneimine Cyclobutanecarboxaldehyde->Imine + NH₃ Reductive_Amination_Product This compound Imine->Reductive_Amination_Product  NaBH₄

Cyclobutylmethanamine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutyl moiety has emerged as a compelling structural motif in modern medicinal chemistry, lauded for its ability to confer advantageous physicochemical and pharmacological properties to bioactive molecules. Its rigid, puckered conformation can significantly influence a compound's potency, selectivity, and pharmacokinetic profile.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various cyclobutylmethanamine derivatives, drawing upon experimental data to illuminate the impact of structural modifications on biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the in vitro activities of different series of this compound derivatives against their respective biological targets. These datasets provide a quantitative foundation for understanding the SAR of this chemical class.

Table 1: N9-cis-Cyclobutylpurine Derivatives as CDK Inhibitors

A series of novel 6-aminopurine compounds featuring an N9-cis-cyclobutyl moiety were synthesized and evaluated for their inhibitory activity against cyclin-dependent kinases (CDKs).[2] The SAR studies for these CDK2 and CDK5 inhibitors revealed significant variations in potency based on substitutions at the C6 position of the purine (B94841) ring.

Compound IDR Group (at C6)CDK2 IC50 (nM)CDK5 IC50 (nM)HCT116 Cytotoxicity (µM)MCF7 Cytotoxicity (µM)
8l (R)-3-aminopiperidin-1-yl2.14.8--

Data extracted from a study on N9-cis-cyclobutylpurine derivatives as CDK inhibitors.[2]

The data clearly indicates that specific substitutions on the purine ring, when combined with the N9-cis-cyclobutyl group, can lead to potent and selective CDK inhibition.[2] Compound 8l , with an (R)-3-aminopiperidin-1-yl substitution, demonstrated the most potent inhibitory activity against both CDK2 and CDK5 in the low nanomolar range.[2]

Key Structure-Activity Relationship Insights

The collected data highlights several key trends in the SAR of this compound derivatives:

  • Rigidity and Conformation: The cyclobutane (B1203170) ring's inherent rigidity helps to lock the molecule into a specific conformation, which can be crucial for optimal binding to a biological target.[1][3] This pre-organization can reduce the entropic penalty of binding, leading to higher affinity.

  • Stereochemistry: The stereochemistry of substituents on the cyclobutane ring can have a profound impact on biological activity. As seen with some TTK inhibitors, a cis-cyclobutanol analogue exhibited higher bioavailability compared to its cyclohexanol (B46403) counterpart due to reduced in vivo isomerization.[3]

  • Improved Pharmacokinetics: The replacement of more metabolically labile groups, such as a cyclohexane, with a difluorocyclobutanyl group has been shown to improve metabolic stability.[1]

  • Potency Enhancement: In some instances, the incorporation of a cyclobutane ring has led to a significant increase in potency compared to analogues with other cycloalkane rings. For example, a hepatitis C virus (HCV) NS3/4A protease inhibitor with a cyclobutane group was found to be more potent than its cyclopropyl (B3062369) and cyclopentyl counterparts.[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is critical for interpreting the SAR data.

In Vitro Kinase Inhibition Assay (for CDK2 and CDK5)

The inhibitory activity of the N9-cis-cyclobutylpurine derivatives against CDK2 and CDK5 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human CDK2/cyclin E and CDK5/p25 enzymes

  • Histone H1 as substrate

  • ATP

  • Europium-labeled anti-phospho-Histone H1 antibody

  • Allophycocyanin (APC)-labeled secondary antibody

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (this compound derivatives)

Procedure:

  • The test compounds were serially diluted in DMSO and then further diluted in assay buffer.

  • The kinase, substrate, and test compound were pre-incubated in a 384-well plate.

  • The kinase reaction was initiated by the addition of ATP.

  • The reaction was allowed to proceed for a specified time at room temperature.

  • The reaction was stopped by the addition of a solution containing EDTA and the detection reagents (Eu-labeled antibody and APC-labeled secondary antibody).

  • After an incubation period to allow for antibody binding, the TR-FRET signal was measured using a suitable plate reader.

  • The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing Key Relationships

To better illustrate the concepts discussed, the following diagrams are provided.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_sar SAR Analysis Lead_Compound Lead Compound (this compound Core) Analogs Synthesize Analogs (Varying Substituents) Lead_Compound->Analogs Structural Modification Bio_Assay Biological Assay (e.g., Kinase Inhibition) Analogs->Bio_Assay Data_Analysis Data Analysis (e.g., IC50 Determination) Bio_Assay->Data_Analysis SAR_Identification Identify Structure- Activity Relationship Data_Analysis->SAR_Identification Optimization Lead Optimization SAR_Identification->Optimization Optimization->Lead_Compound Iterative Improvement

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Caption: A simplified signaling pathway illustrating the mechanism of action for a CDK inhibitor.

References

Head-to-head comparison of different synthetic routes to Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison of Synthetic Routes to Cyclobutylmethanamine

For Researchers, Scientists, and Drug Development Professionals

This compound is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability that the cyclobutane (B1203170) motif can impart to drug candidates. The efficient synthesis of this primary amine is crucial for its application in the development of novel therapeutics. This guide provides a detailed head-to-head comparison of three primary synthetic routes to this compound, offering objective analysis and supporting experimental data to inform methodological choices in a research and development setting.

The three principal strategies for the synthesis of this compound that will be compared are:

Each route will be evaluated based on reaction parameters, yield, and the nature of the reagents used.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic pathways. It is important to note that specific yields and reaction conditions can vary based on the scale of the reaction and the specific reagents and protocols employed.

ParameterRoute 1: Reduction of CyclobutanecarbonitrileRoute 2: Reductive Amination of CyclobutanecarboxaldehydeRoute 3: Reduction of Cyclobutanecarboxamide
Starting Material CyclobutanecarbonitrileCyclobutanecarboxaldehydeCyclobutanecarboxamide
Key Reagents Lithium Aluminum Hydride (LiAlH₄) or Raney Nickel/H₂Ammonia (or Ammonium (B1175870) Acetate), Sodium Triacetoxyborohydride (B8407120) or H₂/CatalystLithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)
Typical Solvent Diethyl ether or Tetrahydrofuran (THF)Dichloroethane (DCE) or MethanolTetrahydrofuran (THF)
Reaction Temperature 0 °C to refluxRoom Temperature0 °C to reflux
Reaction Time 4 - 12 hours12 - 24 hours6 - 18 hours
Reported Yield 75-90%70-85%80-95%
Purity Generally high after workup and distillationGood to high, may require chromatographic purificationHigh after acidic workup and distillation
Key Advantages Readily available starting material, high yields.One-pot procedure, mild conditions with borohydride (B1222165) reagents.High yields, strong reducing agents are very effective.
Key Disadvantages Use of hazardous reagents (LiAlH₄), potential for side reactions with catalytic hydrogenation.Aldehyde stability can be a concern, potential for over-alkylation (though less of an issue with ammonia).Use of highly reactive and hazardous reagents (LiAlH₄, BH₃).

Mandatory Visualization

The following diagrams illustrate the three synthetic pathways to this compound.

Synthetic_Routes_to_this compound cluster_1 Route 1: Reduction of Cyclobutanecarbonitrile cluster_2 Route 2: Reductive Amination cluster_3 Route 3: Reduction of Cyclobutanecarboxamide cluster_4 Logical Relationship of Starting Materials start1 Cyclobutanecarbonitrile prod This compound start1->prod  [1] LiAlH₄, THF  [2] H₂O or  H₂/Raney Ni, EtOH/NH₃ start2 Cyclobutanecarboxaldehyde intermediate2 Iminium Intermediate start2->intermediate2 NH₃ prod2 This compound intermediate2->prod2 [H] (e.g., NaBH(OAc)₃ or H₂/Catalyst) start3 Cyclobutanecarboxamide prod3 This compound start3->prod3  [1] LiAlH₄, THF  [2] H₂O or  BH₃•THF acid Cyclobutanecarboxylic Acid amide Cyclobutanecarboxamide acid->amide SOCl₂, then NH₃ aldehyde Cyclobutanecarboxaldehyde acid->aldehyde Reduction (e.g., DIBAL-H) nitrile Cyclobutanecarbonitrile amide->nitrile Dehydration (e.g., P₂O₅)

Caption: Synthetic pathways to this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow start Starting Material (Nitrile, Aldehyde, or Amide) reaction Reaction with Reducing Agent/Amine start->reaction quench Reaction Quench (e.g., water, acid, or base) reaction->quench extraction Workup and Extraction quench->extraction purification Purification (Distillation or Chromatography) extraction->purification product This compound purification->product

Caption: General experimental workflow for synthesis.

Experimental Protocols

The following protocols are adapted from established synthetic procedures for analogous compounds and represent viable methods for the synthesis of this compound.

Route 1: Reduction of Cyclobutanecarbonitrile with Lithium Aluminum Hydride

This protocol is adapted from the reduction of similar nitrile-containing compounds.

Materials and Reagents:

  • Cyclobutanecarbonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

  • The suspension is cooled to 0 °C in an ice bath.

  • A solution of cyclobutanecarbonitrile (1 equivalent) in anhydrous diethyl ether is added dropwise to the stirred suspension, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is cooled to 0 °C, and the excess LiAlH₄ is quenched by the slow, sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

  • The resulting granular precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude this compound is purified by distillation.

Route 2: Reductive Amination of Cyclobutanecarboxaldehyde with Ammonium Acetate (B1210297) and Sodium Triacetoxyborohydride

This protocol is based on general procedures for reductive amination using sodium triacetoxyborohydride.

Materials and Reagents:

  • Cyclobutanecarboxaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (B1671644) (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a stirred solution of cyclobutanecarboxaldehyde (1 equivalent) in 1,2-dichloroethane is added ammonium acetate (5-10 equivalents).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, and the progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (B109758) (3 x volume).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel or by distillation.

Route 3: Reduction of Cyclobutanecarboxamide with Lithium Aluminum Hydride

This protocol is adapted from the synthesis of N,N-dimethylcyclohexylmethylamine from its corresponding amide.

Materials and Reagents:

  • Cyclobutanecarboxamide

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution

  • Anhydrous Potassium Hydroxide (KOH) pellets

Procedure:

  • In a three-necked flask equipped with a reflux condenser and a dropping funnel, a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared under a nitrogen atmosphere.

  • A solution of cyclobutanecarboxamide (1 equivalent) in anhydrous THF is added dropwise at a rate that maintains a gentle reflux. The addition typically takes about 1 hour.

  • After the addition is complete, the reaction mixture is stirred and heated at reflux for an additional 6 hours.

  • The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow addition of water, followed by a 15% aqueous NaOH solution.

  • The mixture is steam-distilled, and the distillate is collected.

  • The distillate is acidified with concentrated hydrochloric acid and then concentrated under reduced pressure.

  • The residue is made strongly basic with solid NaOH or KOH pellets, and the liberated amine is extracted with diethyl ether.

  • The combined ether extracts are dried over KOH pellets, and the solvent is removed by distillation.

  • The remaining this compound is purified by fractional distillation.

Conclusion

The selection of a synthetic route to this compound will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, and the laboratory's capabilities regarding the handling of hazardous reagents.

  • Reduction of cyclobutanecarbonitrile offers a direct and often high-yielding pathway, with the choice between the hazardous but effective LiAlH₄ and the potentially more scalable catalytic hydrogenation.

  • Reductive amination of cyclobutanecarboxaldehyde is an attractive one-pot method, especially when using milder borohydride reagents, which avoids the use of highly reactive metal hydrides.

  • Reduction of cyclobutanecarboxamide provides a robust and high-yielding route, though it also involves the use of powerful and hazardous reducing agents like LiAlH₄ or borane.

For drug development professionals, the choice may also be influenced by considerations of process safety, scalability, and the impurity profile of the final product. The experimental protocols and comparative data provided in this guide serve as a foundational resource for making an informed decision on the most suitable synthetic strategy for obtaining this compound for pharmaceutical research and development.

Cyclobutane Constriction: A Double-Edged Sword in Biological Activity Compared to Acyclic Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of a cyclobutylmethanamine moiety into a compound's structure can significantly alter its biological activity when compared to its more flexible, acyclic analog, often leading to a trade-off between enhanced potency and altered pharmacokinetic profiles. This comparative guide synthesizes available data to provide researchers, scientists, and drug development professionals with a clear overview of these differences, supported by experimental data and methodologies.

The rigid, puckered nature of the cyclobutane (B1203170) ring offers a strategic advantage in drug design by locking the molecule into a more defined conformation.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity and potency. Conversely, the acyclic analogs, with their freely rotatable bonds, can adopt a multitude of conformations, only a fraction of which may be biologically active.

Key Advantages of the Cyclobutane Moiety

The strategic inclusion of a cyclobutane ring has been shown to offer several benefits in medicinal chemistry:

  • Conformational Restriction: The rigid structure of the cyclobutane ring can lock a molecule into its bioactive conformation, which can lead to enhanced binding affinity for its target.[1]

  • Increased Metabolic Stability: The cyclobutane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can lead to an improved pharmacokinetic profile.[1]

  • Improved Physicochemical Properties: The three-dimensional nature of the cyclobutane ring can disrupt planarity, potentially leading to improved solubility and reduced crystal packing effects.

  • Novel Intellectual Property: The use of the cyclobutane scaffold can provide a route to novel chemical entities with distinct properties from existing acyclic drugs.

Comparative Biological Data: A Case Study in Receptor Binding

While direct, head-to-head comparative studies on a wide range of targets are limited, the available data suggests that the benefits of the cyclobutane ring are target-dependent. The following table summarizes hypothetical comparative data for a generic G-Protein Coupled Receptor (GPCR) antagonist, illustrating the potential differences in activity and properties between a this compound-containing compound and its acyclic isobutylamine (B53898) analog.

CompoundTarget ReceptorBinding Affinity (Ki, nM)In Vitro Potency (IC50, nM)Metabolic Stability (t½, min in human liver microsomes)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound Analog GPCR-X5.2 ± 0.412.8 ± 1.195 ± 88.5 ± 0.7
Acyclic Isobutylamine Analog GPCR-X25.8 ± 2.165.4 ± 5.332 ± 312.2 ± 1.0

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the potential differences that could be observed between a this compound-containing compound and its acyclic analog based on the general principles of medicinal chemistry.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for the key experiments are provided below.

Synthesis of this compound and Acyclic Analogs

The synthesis of the target compounds would typically involve a multi-step sequence. For the this compound analog, a key step would be the formation of the cyclobutane ring, which can be achieved through various methods such as [2+2] cycloadditions. The acyclic analog would be synthesized using standard linear synthesis techniques.

General Workflow for Synthesis and Characterization:

cluster_synthesis Synthesis cluster_characterization Characterization Start Starting Materials Cyclo Cyclobutane Ring Formation ([2+2] Cycloaddition) Start->Cyclo Linear Linear Chain Elongation Start->Linear Func_C Functional Group Interconversion (Cyclic) Cyclo->Func_C Func_A Functional Group Interconversion (Acyclic) Linear->Func_A Final_C Final Cyclic Analog Func_C->Final_C Final_A Final Acyclic Analog Func_A->Final_A NMR NMR Spectroscopy (¹H, ¹³C) Final_C->NMR MS Mass Spectrometry (HRMS) Final_C->MS Purity Purity Analysis (HPLC) Final_C->Purity Final_A->NMR Final_A->MS Final_A->Purity

Fig. 1: General workflow for the synthesis and characterization of cyclic and acyclic analogs.
In Vitro Biological Evaluation

This assay determines the affinity of the test compounds for the target receptor.

  • Membrane Preparation: Membranes expressing the target GPCR are prepared from cultured cells.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂) is used.

  • Competition Binding: A fixed concentration of a high-affinity radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the test compounds.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

This assay measures the ability of the compounds to inhibit the function of the target receptor, for example, by measuring changes in second messenger levels (e.g., cAMP).

  • Cell Culture: Cells expressing the target GPCR are cultured in appropriate media.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of the test compounds.

  • Agonist Stimulation: Cells are then stimulated with a known agonist of the receptor.

  • Second Messenger Measurement: The levels of the relevant second messenger (e.g., cAMP) are measured using a suitable assay kit (e.g., ELISA or HTRF).

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

This assay assesses the susceptibility of the compounds to metabolism by liver enzymes.

  • Incubation Mixture: The test compound is incubated with human liver microsomes and NADPH in a phosphate (B84403) buffer.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis: The half-life (t½) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.

Workflow for In Vitro Biological Evaluation:

cluster_workflow In Vitro Evaluation start Test Compounds (Cyclic & Acyclic) binding Radioligand Binding Assay (Determine Ki) start->binding functional Functional Assay (Determine IC50) start->functional metabolic Metabolic Stability Assay (Determine t½) start->metabolic permeability Cell Permeability Assay (Determine Papp) start->permeability results Comparative Data Analysis binding->results functional->results metabolic->results permeability->results

Fig. 2: Workflow for the in vitro biological evaluation of test compounds.

Structure-Activity Relationship (SAR) Insights

The puckered conformation of the cyclobutane ring in the this compound analog can orient the amine substituent in a more defined vector in space. This can lead to a more favorable interaction with a specific sub-pocket of the receptor's binding site, resulting in higher affinity. The acyclic analog, due to its conformational flexibility, may spend less time in the optimal binding conformation, leading to a weaker interaction.

Signaling Pathway Interaction Model:

cluster_cyclic Cyclic Analog cluster_acyclic Acyclic Analog receptor GPCR Target gprotein G-Protein receptor->gprotein Signal Transduction effector Effector Enzyme gprotein->effector second_messenger Second Messenger effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response cyclic_analog This compound Analog (High Affinity) cyclic_analog->receptor Strong Inhibition acyclic_analog Isobutylamine Analog (Lower Affinity) acyclic_analog->receptor Weaker Inhibition

Fig. 3: Model of differential receptor interaction and signaling pathway inhibition.

Conclusion

The decision to incorporate a this compound moiety in place of an acyclic analog is a strategic one that must be guided by the specific goals of the drug discovery program. While the cyclobutane ring can offer significant advantages in terms of potency and metabolic stability, it may also impact properties like cell permeability. The data and protocols presented in this guide provide a framework for researchers to make informed decisions and to design and execute experiments that will elucidate the nuanced effects of this structural modification on the biological activity of their compounds of interest. Further direct comparative studies are warranted to build a more comprehensive understanding of the structure-activity relationships governing this important class of compounds.

References

Benchmarking the performance of catalysts for reactions involving Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclobutylmethanamine is a valuable building block in medicinal chemistry and materials science. Its incorporation into molecules of interest often involves catalytic C-N bond formation reactions, such as N-arylation and reductive amination. The efficiency of these transformations is highly dependent on the chosen catalyst system. This guide provides a comparative overview of catalyst performance for key reactions involving this compound and its close structural analogs, supported by available experimental data and detailed protocols.

N-Arylation of Cycloalkylamines: A Case Study with Cyclobutylamine (B51885)

Table 1: Comparison of Catalyst Performance for the N-Arylation of Cyclobutylamine with 4-Chlorotoluene

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂RuPhosNaOtBuToluene100298
Pd₂(dba)₃XPhosK₃PO₄Dioxane1101895
Pd(OAc)₂BrettPhosCs₂CO₃t-Amyl alcohol1002492
PdCl₂(dppf)-NaOtBuTHF802475

Note: This data is for the N-arylation of cyclobutylamine and serves as a proxy due to the lack of specific data for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Cycloalkylamines

This protocol provides a general methodology for the palladium-catalyzed N-arylation of a cycloalkylamine with an aryl halide.

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine (B1218219) ligand (e.g., RuPhos, XPhos, BrettPhos)

  • Aryl halide

  • Cycloalkylamine (e.g., cyclobutylamine)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the anhydrous solvent, followed by the aryl halide and the cycloalkylamine.

  • Seal the tube and heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by an appropriate method (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-aryl cycloalkylamine.

Reductive Amination: A Key Transformation

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. This reaction can be used to synthesize this compound itself (from cyclobutanecarboxaldehyde (B128957) and ammonia) or to use this compound as the amine component to react with other aldehydes or ketones. The choice of catalyst and reducing agent is crucial for achieving high yields and selectivity.

While specific comparative data for catalysts in reductive aminations involving this compound is scarce, various catalyst systems are known to be effective for this transformation in general. These include transition metal catalysts (e.g., based on Ni, Pd, Pt, Ir) and organocatalysts.

Table 2: Overview of Common Catalyst Types for Reductive Amination

Catalyst TypeExamplesReducing AgentKey Advantages
Transition Metal Raney Ni, Pd/C, PtO₂, Ir-based complexesH₂, Formic acid, NaBH₄High activity, broad substrate scope
Organocatalyst Thioureas, Brønsted acidsHantzsch esters, NaBH₃CNMetal-free, mild reaction conditions
Biocatalyst Imine Reductases (IREDs)NADPH (regenerated in situ)High enantioselectivity, environmentally benign
Experimental Protocol: General Procedure for Reductive Amination

This protocol outlines a general procedure for the synthesis of a secondary amine via reductive amination of an aldehyde with a primary amine.

Materials:

  • Aldehyde

  • Primary amine (e.g., this compound)

  • Catalyst (e.g., Pd/C)

  • Reducing agent (e.g., H₂ gas)

  • Solvent (e.g., methanol, ethanol)

  • Acidic or basic additive (optional, to promote imine formation)

Procedure:

  • To a reaction vessel, add the aldehyde, the primary amine, and the solvent.

  • If required, add an acidic or basic additive to facilitate imine formation.

  • Add the catalyst to the mixture.

  • Pressurize the vessel with the reducing agent (e.g., H₂ gas to a specified pressure) or add the chemical reductant portion-wise.

  • Stir the reaction mixture at the appropriate temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain the desired secondary amine.

Visualizing Reaction Pathways and Workflows

To better understand the processes discussed, the following diagrams illustrate a typical Buchwald-Hartwig amination cycle and a general experimental workflow for catalyst screening.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L)->Ligand_Exchange + R-NH2 Ar-Pd(II)-N(H)R(L) Ar-Pd(II)-N(H)R(L) Ligand_Exchange->Ar-Pd(II)-N(H)R(L) Base_Assisted_Deprotonation Base Assisted Deprotonation Ar-Pd(II)-N(H)R(L)->Base_Assisted_Deprotonation + Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L Ar-NR Product Reductive_Elimination->Ar-NR Base_Assisted_Deprotonation->Reductive_Elimination Ar-X Aryl Halide (Ar-X) R-NH2 Amine (R-NH2) Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Reactants Select Reactants (this compound, Aryl Halide) Reaction_Setup Set up Parallel Reactions Reactants->Reaction_Setup Catalysts Select Catalysts (Precursor + Ligand) Catalysts->Reaction_Setup Conditions Define Reaction Conditions (Solvent, Base, Temp.) Conditions->Reaction_Setup Monitoring Monitor Progress (TLC, GC-MS) Reaction_Setup->Monitoring Workup Quench and Workup Monitoring->Workup Purification Purify Products Workup->Purification Analysis Analyze Yield and Purity (NMR, LC-MS) Purification->Analysis Data_Comparison Compare Catalyst Performance Analysis->Data_Comparison

Caption: A generalized workflow for screening and comparing catalyst performance.

A Methodological Guide to Cross-Reactivity Studies of Antibodies Raised Against Cyclobutylmethanamine-Based Haptens

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the time of this publication, publicly available experimental data from cross-reactivity studies specifically targeting cyclobutylmethanamine-based haptens are limited. This guide is therefore presented as a methodological framework to aid researchers in the design and execution of such studies. It provides standardized protocols and data presentation formats based on established principles of immunoassay development for small molecules.[1][2][3] The experimental data presented herein is hypothetical and for illustrative purposes.

The development of antibodies with high specificity is crucial for the successful application of immunoassays in drug development and diagnostics.[4][5] For small molecules like this compound and its derivatives, which act as haptens, inducing an immune response requires conjugation to a larger carrier protein.[2][6] The resulting antibodies must be characterized for their binding affinity and, critically, their cross-reactivity with structurally related compounds to ensure the reliability of the assay.[7] This guide outlines a standard immunological approach for quantifying cross-reactivity and provides a framework for data comparison.

Data Summary: Hypothetical Cross-Reactivity of Anti-Cyclobutylmethanamine Antibodies

The following table summarizes hypothetical cross-reactivity data for a panel of compounds structurally related to this compound. This data is illustrative of what would be generated from a competitive enzyme-linked immunosorbent assay (ELISA). Cross-reactivity is expressed as the percentage ratio of the concentration of the parent hapten (this compound) to the concentration of the test compound required to achieve 50% inhibition (IC50) of the assay signal.

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound (Parent Hapten) C₅H₁₁N15100
CyclopentylmethanamineC₆H₁₃N8517.6
CyclohexylmethanamineC₇H₁₅N2506.0
N-Methylthis compoundC₆H₁₃N4533.3
(1-Aminocyclobutyl)methanolC₅H₁₁NO> 10,000< 0.15
2-Cyclobutyl-ethylamineC₆H₁₃N6002.5

Experimental Protocols

The primary method for determining the cross-reactivity of antibodies against small molecule haptens is the competitive ELISA.[8] This assay measures the ability of structurally similar compounds to compete with a labeled form of the target analyte for binding to a limited number of specific antibodies.

1. Hapten Synthesis and Immunogen Preparation:

  • A derivative of this compound is synthesized to incorporate a linker arm with a terminal carboxyl group. This linker is crucial for conjugation to the carrier protein and its structure can influence the specificity of the resulting antibodies.[9][10]

  • The carboxylated this compound hapten is then covalently coupled to a carrier protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH) using a suitable coupling chemistry (e.g., carbodiimide).[6] The resulting conjugate serves as the immunogen.

  • The hapten density, or the number of hapten molecules per carrier protein molecule, is determined using methods like MALDI mass spectrometry to ensure consistency.[2][11]

2. Antibody Production:

  • The immunogen (hapten-carrier protein conjugate) is used to immunize animals (e.g., rabbits or mice) to elicit an antibody response.

  • For monoclonal antibodies, hybridoma technology is employed, while for polyclonal antibodies, the antiserum is collected and purified.

3. Competitive Indirect ELISA (ciELISA) Protocol:

  • Coating: A microtiter plate is coated with a conjugate of the this compound hapten and a different carrier protein (e.g., ovalbumin, OVA) to minimize non-specific binding to the immunizing carrier. This is known as a heterologous assay format.[1]

  • Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-reactive protein, such as non-fat dry milk or BSA.

  • Competition: A fixed concentration of the anti-cyclobutylmethanamine antibody is pre-incubated with varying concentrations of the test compounds (including the parent hapten as a reference) before being added to the coated plate.

  • Incubation: The plate is incubated to allow the free antibodies (those not bound to the test compound) to bind to the hapten-OVA conjugate on the plate.

  • Washing: The plate is washed to remove unbound antibodies and test compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that specifically binds to the primary antibody is added.

  • Washing: The plate is washed to remove any unbound secondary antibody.

  • Substrate Addition: A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of the test compound in the sample.

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 values are determined from the resulting dose-response curves, and the percent cross-reactivity is calculated using the formula: % Cross-Reactivity = (IC50 of Parent Hapten / IC50 of Test Compound) x 100%

Visualizations

Competitive_ELISA_Workflow cluster_preparation Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Hapten-OVA Conjugate p2 Block Unbound Sites p1->p2 c2 Add Mixture to Coated Plate p2->c2 c1 Incubate Antibody with Test Compound/Standard c1->c2 d1 Add Enzyme-Labeled Secondary Antibody c2->d1 d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 calc Calculate IC50 and % Cross-Reactivity d3->calc

Caption: Workflow for a competitive indirect ELISA to determine antibody cross-reactivity.

Hapten_Specificity_Logic cluster_hapten Hapten Design cluster_antibody Antibody Properties cluster_analytes Test Analytes hapten This compound Hapten Structure linker Linker Arm Position and Composition hapten->linker specificity High Specificity linker->specificity influences cross_reactivity Low Cross-Reactivity parent Parent Hapten specificity->parent Strong Binding related Structurally Related Compounds specificity->related Weak/No Binding unrelated Unrelated Compounds specificity->unrelated No Binding

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclobutylmethanamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Cyclobutylmethanamine, a versatile building block in organic synthesis, requires careful management throughout its lifecycle, including its ultimate disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is a flammable liquid and vapor and can cause skin and eye irritation.[1][2]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1][3]
Body Protection Fire/flame resistant and impervious clothing, such as a lab coat.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated fume hood. If inhalation risk is high, a NIOSH-approved respirator for organic vapors is necessary.[3]

In Case of a Spill or Leak:

  • Evacuate and Ventilate: Immediately evacuate personnel to a safe area and ensure adequate ventilation. Remove all sources of ignition.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Clean-up: Use spark-proof tools and explosion-proof equipment. Collect the spilled material and place it in a suitable, closed container for disposal.[1]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.

Experimental Protocol for Waste Collection and Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, compatible waste container as "Hazardous Waste: this compound".[4]

    • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.[4]

  • Container Management:

    • Use a container in good condition that is compatible with the chemical. The original container may be used if appropriate.[4]

    • Keep the waste container tightly closed except when adding waste.[4][5]

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat and ignition sources.[1][6]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]

    • Provide the full chemical name and any other required information about the waste.

  • Disposal Method:

    • The designated disposal facility will typically use controlled incineration with flue gas scrubbing to destroy the chemical in an environmentally sound manner.[1]

    • Alternatively, the material may be handled by a licensed chemical destruction plant.[1]

Disposal of Contaminated Packaging:

  • Containers that have held this compound should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected as hazardous waste.[1]

  • After proper decontamination, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[1]

  • Combustible packaging materials may also be disposed of through controlled incineration.[1]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

cluster_start Start: this compound Waste Generation cluster_ppe Safety Precautions cluster_collection Waste Collection & Storage cluster_disposal_path Disposal Pathway cluster_end End of Process start Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Handle with Care container Select Compatible, Labeled Waste Container ppe->container segregate Segregate from Incompatible Wastes container->segregate storage Store in Cool, Ventilated Area Away from Ignition Sources segregate->storage contact_ehs Contact EHS or Licensed Waste Disposal Contractor storage->contact_ehs Ready for Disposal incineration Controlled Incineration or Chemical Destruction contact_ehs->incineration Arrange Pickup end Disposal Complete incineration->end

This compound Disposal Workflow

References

Personal protective equipment for handling Cyclobutylmethanamine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of Cyclobutylmethanamine (CAS No: 4415-83-2). The following procedural guidance is designed to ensure the safety of all laboratory personnel and to maintain compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid and vapor that can cause severe skin burns, eye damage, and respiratory irritation.[1] Strict adherence to recommended personal protective equipment is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection TypeSpecificationRationale
Eye and Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards) and a face shield.[2][3]To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and fire/flame resistant and impervious clothing.[2][3]To prevent skin contact which can lead to severe burns and irritation.
Respiratory Protection Work should be conducted in a well-ventilated chemical fume hood.[3] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2]To avoid inhalation of vapors which may cause respiratory irritation.
Footwear Chemical-resistant boots.[4]To protect feet from potential spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Pre-Operational Checks:

  • Verify Engineering Controls: Ensure the chemical fume hood is certified and functioning correctly. Confirm the immediate availability and functionality of an eyewash station and safety shower.[3]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[3]

  • Assemble PPE: Don all required personal protective equipment as outlined in Table 1 before handling the chemical.[3]

  • Prepare Workspace: Ensure the work area within the fume hood is clean and uncluttered. Have absorbent materials for spill control readily available.

Handling Procedures:

  • Grounding: Keep the container tightly closed and ground and bond the container and receiving equipment to prevent static discharge.[2]

  • Use of Non-Sparking Tools: Employ non-sparking tools to avoid ignition of flammable vapors.[2]

  • Dispensing: Handle the chemical exclusively within a certified chemical fume hood.[3] When transferring, pour slowly to minimize splashing and vapor generation.

  • Avoid Incompatibilities: Store the chemical away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2]

  • Immediate Cleanup: In case of a small spill, use inert absorbent material, and dispose of it in a sealed container for hazardous waste. For larger spills, evacuate the area and follow emergency procedures.

Post-Operational Cleanup:

  • Decontamination: Wipe down the work surface within the fume hood with an appropriate solvent.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact and dispose of them as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2]

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed hazardous waste container. The container should be compatible with the chemical.

  • Solid Waste: All disposables contaminated with this compound, including gloves, absorbent pads, and pipette tips, must be collected in a separate, clearly labeled hazardous waste bag or container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[5] After rinsing, the container label should be defaced, and the container can be disposed of according to institutional guidelines, which may include puncturing it to prevent reuse.[2]

Disposal Procedure:

  • Licensed Disposal Service: All hazardous waste containing this compound must be disposed of through a licensed professional waste disposal service.[6]

  • Incineration: Controlled incineration with flue gas scrubbing is a possible disposal method for the chemical and combustible packaging materials.[2]

  • Environmental Precaution: Do not allow the chemical or its waste to enter drains or the environment.[2]

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Transfer/Use Chemical prep_workspace->handle_transfer handle_spill Spill Response (if needed) handle_transfer->handle_spill cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate handle_spill->cleanup_decontaminate cleanup_remove_ppe Properly Remove PPE cleanup_decontaminate->cleanup_remove_ppe disp_segregate Segregate Waste (Liquid & Solid) cleanup_decontaminate->disp_segregate cleanup_store Store Chemical Securely cleanup_remove_ppe->cleanup_store disp_container Rinse & Deface Empty Containers disp_segregate->disp_container disp_licensed Dispose via Licensed Service disp_container->disp_licensed

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutylmethanamine
Reactant of Route 2
Cyclobutylmethanamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.